molecular formula C23H19NO4 B557625 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid CAS No. 111524-95-9

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Katalognummer: B557625
CAS-Nummer: 111524-95-9
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: PCJHOCNJLMFYCV-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-d-phg-oh>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOCNJLMFYCV-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111524-95-9
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-phenylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111524-95-9

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine (Fmoc-D-Phg-OH), is a pivotal amino acid derivative for researchers and scientists in the fields of peptide chemistry, drug discovery, and materials science.[1] Its unique structural properties, conferred by the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and the phenyl side chain, make it an invaluable building block for the synthesis of complex peptides and peptidomimetics with enhanced biological activity and stability.[1] This technical guide provides a comprehensive overview of Fmoc-D-phenylglycine, with a focus on its chemical properties, applications in solid-phase peptide synthesis (SPPS), the critical challenge of racemization, and detailed experimental protocols to mitigate this issue.

Chemical and Physical Properties

Fmoc-D-phenylglycine is a white to off-white crystalline powder with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.40 g/mol .[2][3][4] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 111524-95-9[2][3]
Molecular Formula C₂₃H₁₉NO₄[2][5]
Molecular Weight 373.40 g/mol [3][6]
Appearance White to off-white powder[2]
Melting Point 170-180 °C[3][4]
Optical Rotation [α]D²⁰ = -81 ± 3° (c=1 in DMF)[2]
Purity ≥ 98.0% (HPLC)[3]
Solubility Soluble in DMF and other organic solvents[4]
Storage 2-8°C, keep cool and dry[2][7]

Applications in Peptide Synthesis and Drug Development

Fmoc-D-phenylglycine is a cornerstone in modern solid-phase peptide synthesis (SPPS) for several reasons:

  • Enhanced Bioactivity and Stability: The incorporation of D-phenylglycine into peptide sequences can significantly increase their resistance to enzymatic degradation, thereby prolonging their in vivo half-life and enhancing their therapeutic potential.[1]

  • Structural Constraint: The phenylglycine residue introduces conformational constraints into the peptide backbone, which can be crucial for mimicking or disrupting protein-protein interactions.

  • Drug Design: It is a key component in the synthesis of various therapeutic peptides, including those with antimicrobial, antiviral, and anticancer activities.[1][8]

The Challenge of Racemization in Fmoc-SPPS

A significant challenge in the use of Fmoc-D-phenylglycine is its high susceptibility to racemization (epimerization) during the iterative cycles of Fmoc-SPPS.[8][9] This is primarily due to the increased acidity of the α-proton, which can be abstracted under the basic conditions of both the Fmoc deprotection and the coupling steps.[10][11] Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, compromising its purity and biological activity.[11]

Several studies have systematically investigated the extent of racemization under various SPPS conditions. The choice of coupling reagents and the base used during the coupling step have been identified as the most critical factors.[7][8]

Quantitative Data on Racemization of Phenylglycine

The following table summarizes the percentage of the desired diastereomer of a model peptide synthesized under different coupling conditions, as reported by Liang et al. (2017). This data highlights the critical impact of reagent selection on maintaining stereochemical integrity.

Coupling ReagentBaseCorrect Diastereomer (%)Reference
HATUDIPEA75[8]
HBTUDIPEA72[8]
PyBOPDIPEA70[8]
COMUDIPEA92[8]
DEPBTDIPEA85[8]
HATUTMP93[8]
COMUTMP>99[8]
DEPBTTMP>99[8]
HATUDMP91[8]
COMUDMP>99[8]
DEPBTDMP>99[8]

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine.

In a separate study, the synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH₂ using standard Fmoc-SPPS conditions resulted in 49% of the undesired diastereoisomer.[11] However, by optimizing the conditions to microwave-assisted SPPS at 50°C with DMTMM-BF₄ as the coupling reagent and NMM as the base, the diastereomeric purity was improved to 71%.[11]

Experimental Protocols

To minimize racemization and ensure the successful synthesis of phenylglycine-containing peptides, the following detailed protocol for manual Fmoc-SPPS is recommended.

Protocol: Minimized Racemization in Fmoc-SPPS of Phenylglycine-Containing Peptides

1. Resin Swelling:

  • Place the appropriate amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for 1-2 hours with gentle agitation.[12]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[12]
  • Drain the solution.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[12]
  • Drain the solution and wash the resin thoroughly with DMF (5 times).[12]

3. Coupling of Fmoc-D-phenylglycine (Low Racemization Conditions):

  • In a separate vessel, dissolve Fmoc-D-phenylglycine (3 equivalents relative to resin loading) and a low-racemization coupling reagent such as COMU (3 equivalents) in DMF.[7][12]
  • Add a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.[7][12]
  • Immediately add this activation mixture to the resin.
  • Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test is obtained.[12]
  • Drain the coupling solution and wash the resin with DMF (3 times) and then dichloromethane (DCM) (3 times).[12]

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence. For amino acids other than phenylglycine, standard coupling reagents like HATU or HBTU with DIPEA as the base can be used.

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[12]
  • Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[12]
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[12]
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]
  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Racemization Mechanism of Fmoc-D-phenylglycine

Racemization_Mechanism Fmoc_D_Phg Fmoc-D-Phenylglycine (R-configuration) Base_Attack Base (e.g., Piperidine, DIPEA) abstracts α-proton Fmoc_D_Phg->Base_Attack Racemic_Mixture Racemic Mixture Enolate Planar Enolate Intermediate (Achiral) Base_Attack->Enolate Deprotonation Protonation_R Protonation Enolate->Protonation_R Protonation_S Protonation Enolate->Protonation_S Protonation_R->Fmoc_D_Phg Re-forms R Fmoc_L_Phg Fmoc-L-Phenylglycine (S-configuration) Protonation_S->Fmoc_L_Phg Forms S

Caption: Proposed mechanism for the base-catalyzed racemization of Fmoc-phenylglycine.

References

An In-Depth Technical Guide to the Structure Elucidation of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-(R)-phenylglycine, is a crucial building block in solid-phase peptide synthesis, particularly for the incorporation of the non-proteinogenic amino acid (R)-phenylglycine. Its unique stereochemistry and the bulky Fmoc protecting group necessitate rigorous structural confirmation to ensure the integrity of the final peptide product. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound. We detail the experimental protocols for key analytical techniques, present expected quantitative data in structured tables, and provide visualizations of the analytical workflow and key molecular features.

Introduction

The precise structure of amino acid derivatives is paramount in peptide synthesis and drug development. The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used for the temporary protection of the α-amino group of amino acids during solid-phase peptide synthesis.[1] (R)-phenylglycine is a non-proteinogenic amino acid whose incorporation into peptide chains can confer unique structural and functional properties. The correct stereochemistry and the integrity of the Fmoc-protected (R)-phenylglycine are critical for the desired bioactivity and structure of the final peptide.

This guide outlines the multi-faceted approach to the structure elucidation of Fmoc-(R)-phenylglycine, employing a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₃H₁₉NO₄[2]
Molecular Weight 373.40 g/mol [2]
CAS Number 111524-95-9[3]
Appearance White to off-white powder[1]
Melting Point 169-182 °C[1]
Optical Activity [α]₂₀/D +81±3°, c = 1% in DMF[4]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and stereochemical integrity of Fmoc-(R)-phenylglycine.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for determining the chemical purity of the compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 30-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm or 265 nm, characteristic of the Fmoc group.

  • Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Enantiomeric Purity by Chiral HPLC

Due to the benzylic nature of the α-proton, phenylglycine is prone to racemization, especially during synthesis and peptide coupling reactions.[5][6][7][8] Chiral HPLC is crucial to confirm the enantiomeric excess of the (R)-enantiomer.

  • Sample Preparation: As described for RP-HPLC.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.

    • Mobile Phase: Typically a mixture of hexane/isopropanol or other normal-phase eluents, often with a small amount of an acidic or basic modifier to improve peak shape. Reversed-phase chiral separations can also be developed.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers: % ee = [((Area_R - Area_S) / (Area_R + Area_S))] x 100.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of the atoms in Fmoc-(R)-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules. Both ¹H and ¹³C NMR are employed.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.[9] The choice of solvent can affect the chemical shifts.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (optional but recommended for unambiguous assignment): COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration of the signals are analyzed to deduce the structure.

Proton(s)Expected Chemical Shift (ppm)MultiplicityIntegration
Fluorenyl H (8H) 7.20 - 7.90m8H
Phenyl H (5H) 7.20 - 7.50m5H
NH ~5.0 - 6.0d1H
α-CH ~5.3d1H
Fmoc CH ~4.2t1H
Fmoc CH₂ ~4.4d2H

The expected chemical shifts for the carbon atoms are presented in Table 3.

Carbon(s)Expected Chemical Shift (ppm)
C=O (Carboxyl) 170 - 175
C=O (Carbamate) 155 - 157
Fluorenyl & Phenyl C (aromatic) 120 - 145
α-C ~58
Fmoc CH ~47
Fmoc CH₂ ~67
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of the molecule, further confirming its identity.

  • Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is ideal.

  • Data Acquisition:

    • Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.

  • Data Analysis: The measured accurate mass is compared to the theoretical mass of the elemental composition. The fragmentation pattern is analyzed to confirm the presence of key structural motifs, such as the Fmoc group and the phenylglycine core.

IonExpected m/z
[M+H]⁺ 374.1392
[M-H]⁻ 372.1236
[M-Fmoc+H]⁺ 152.0711
Fmoc⁺ 179.0861
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The absorption bands are assigned to specific functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid) 3300 - 2500 (broad)
N-H stretch (Amide) ~3300
C-H stretch (Aromatic) 3100 - 3000
C-H stretch (Aliphatic) 3000 - 2850
C=O stretch (Carboxylic acid) ~1715
C=O stretch (Carbamate) ~1690
C=C stretch (Aromatic) 1600 - 1450

Visualizations

Workflow for Structure Elucidation

The logical flow of experiments for the comprehensive structure elucidation of Fmoc-(R)-phenylglycine is depicted below.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Fmoc-(R)-phenylglycine purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis (Purity & Enantiomeric Excess) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr ms Mass Spectrometry (Accurate Mass & Fragmentation) nmr->ms ftir FT-IR Spectroscopy (Functional Groups) ms->ftir confirmation Final Structure Confirmed ftir->confirmation

Caption: Workflow for the structure elucidation of Fmoc-(R)-phenylglycine.

Key Structural Features and Spectroscopic Correlations

This diagram illustrates the key functional groups of Fmoc-(R)-phenylglycine and their expected spectroscopic signatures.

spectroscopic_correlation cluster_molecule Fmoc-(R)-phenylglycine Structure cluster_data Expected Spectroscopic Data mol nmr_h ¹H NMR: 7.2-7.9 ppm (Ar-H) ~5.3 ppm (α-CH) nmr_c ¹³C NMR: 170-175 ppm (C=O) 120-145 ppm (Ar-C) ms_data MS: m/z 374.1392 [M+H]⁺ ftir_data FT-IR: ~3300 cm⁻¹ (N-H) ~1715, 1690 cm⁻¹ (C=O) p1 p1->nmr_h p2 p2->nmr_c p3 p3->ms_data p4 p4->ftir_data

Caption: Key structural features and their spectroscopic correlations.

Biological Context

While specific signaling pathways involving this compound are not extensively documented, the incorporation of non-proteinogenic amino acids like phenylglycine into peptides is a common strategy in drug design to enhance properties such as metabolic stability, conformational constraint, and receptor binding affinity. Phenylglycine-containing peptides have been investigated for a range of biological activities, including as antimicrobial agents and enzyme inhibitors.[6] Fmoc-protected amino acids themselves, such as Fmoc-phenylalanine, have also been shown to exhibit antibacterial properties.[10]

Conclusion

The structure elucidation of this compound is a critical quality control step in its use for peptide synthesis and drug development. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, is necessary for unambiguous confirmation of its identity, purity, and stereochemical integrity. The provided protocols and expected data serve as a valuable resource for researchers and scientists working with this important amino acid derivative.

References

A Technical Guide to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine, is a critical building block in the field of peptide chemistry and pharmaceutical development. Its unique structural features, particularly the phenyl group on the α-carbon, impart valuable properties to peptides, but also introduce significant synthetic challenges, most notably the propensity for racemization. This technical guide provides an in-depth overview of the physicochemical properties, applications, and detailed experimental protocols for the efficient utilization of Fmoc-D-phenylglycine in solid-phase peptide synthesis (SPPS). Furthermore, it addresses the critical issue of racemization and presents strategies to ensure high stereochemical purity in the final peptide products.

Physicochemical Properties

Fmoc-D-phenylglycine is a white to off-white crystalline powder. A comprehensive summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Weight 373.40 g/mol [1][2]
Molecular Formula C₂₃H₁₉NO₄[1][2]
Appearance White to off-white powder[1][2]
Melting Point 176-180 °C[1]
Purity (HPLC) ≥98.0%[1]
Enantiomeric Purity ≥99.0%[1]
Solubility Soluble in DMF[1]
Storage Temperature 2-8°C

Applications in Research and Drug Development

The primary application of Fmoc-D-phenylglycine lies in its role as a protected amino acid for solid-phase peptide synthesis (SPPS). The incorporation of the D-phenylglycine moiety into peptide sequences can significantly influence their conformational properties, proteolytic stability, and biological activity.

Key application areas include:

  • Peptide-Based Therapeutics: The introduction of this unnatural amino acid can enhance the metabolic stability of peptide drugs by making them less susceptible to enzymatic degradation.

  • Novel Antibiotics: Phenylglycine and its derivatives are integral components of various antimicrobial peptides.

  • Receptor Ligands: The rigid structure of D-phenylglycine can help in designing peptides with high affinity and selectivity for specific biological targets.

  • Bioconjugation: It can be used in processes to attach biomolecules to other molecules or surfaces, which is valuable in developing targeted drug delivery systems.[2]

Experimental Protocols

The successful incorporation of Fmoc-D-phenylglycine into a peptide chain via Fmoc-based SPPS requires careful optimization of the coupling conditions to mitigate the risk of racemization. Below are detailed protocols for the coupling step.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the standard steps for coupling an Fmoc-protected amino acid, including Fmoc-D-phenylglycine, to a resin-bound peptide chain.

Materials:

  • Fmoc-D-phenylglycine

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU, or COMU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-D-phenylglycine (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.

    • Add the base (e.g., DIPEA, 6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Optimized Protocol to Minimize Racemization of Fmoc-D-phenylglycine

The α-proton of phenylglycine is susceptible to base-catalyzed epimerization during the activation and coupling steps. Using specific coupling reagents and non-nucleophilic bases can significantly reduce this side reaction. Studies have shown that using COMU as a coupling reagent in combination with a sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) can yield peptides with high stereochemical integrity.[3][4][5]

Optimized Coupling Step:

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-phenylglycine (3 equivalents) and COMU (3 equivalents) in DMF.

  • Base Addition: Add a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.

  • Coupling: Immediately add the activation mixture to the resin and agitate for 1-2 hours, or until a negative Kaiser test is observed.

Visualizing the Workflow

The following diagrams illustrate the core logical workflow of Fmoc-based solid-phase peptide synthesis and the chemical pathway of Fmoc deprotection.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_Deprotection_Pathway reactant Fmoc-NH-Peptide-Resin + Piperidine intermediate Intermediate Dibenzofulvene-Piperidine Adduct reactant->intermediate β-elimination product H₂N-Peptide-Resin (Free Amine) intermediate->product

Caption: Chemical pathway of Fmoc group deprotection using piperidine.

Conclusion

This compound is an indispensable tool for the synthesis of complex and biologically active peptides. While its use presents the challenge of racemization, the application of optimized coupling protocols, particularly with reagents like COMU and sterically hindered bases, allows for the successful incorporation of this valuable amino acid with high stereochemical fidelity. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize Fmoc-D-phenylglycine in their synthetic endeavors, ultimately contributing to advancements in drug discovery and development.

References

In-Depth Technical Safety Guide for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, a key building block in peptide synthesis and drug discovery. The information presented herein is intended to support researchers and scientists in handling this compound safely and in understanding its potential toxicological profile.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name This compound
Common Synonyms (R)-Fmoc-phenylglycine, Fmoc-(R)-Phg-OH
CAS Number 111548-93-3
Molecular Formula C₂₃H₁₉NO₄
Molecular Weight 373.40 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for the compound and its stereoisomers, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1]

GHS Pictograms:

Signal Word: Warning

Quantitative Toxicological Data

EndpointPredicted ValuePrediction Model/Tool
Acute Oral Toxicity (LD₅₀, rat) Category 4 (300 - 2000 mg/kg)Based on GHS classification from SDS[1]
Skin Irritation Irritant (Category 2)Based on GHS classification from SDS[1]
Eye Irritation Irritant (Category 2A)Based on GHS classification from SDS[1]
Mutagenicity (Ames test) Non-mutagenicPrediction based on general data for Fmoc-amino acids

Experimental Protocols for Key Safety Assessments

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines. These protocols are provided to guide researchers in the potential experimental evaluation of this compound.

Skin Irritation/Corrosion (OECD Test Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model.[2]

  • Test System: A three-dimensional RhE model, consisting of non-transformed human-derived epidermal keratinocytes, is used.

  • Procedure:

    • The test chemical is applied topically to the RhE tissue.

    • Following a defined exposure period, the chemical is removed by washing.

    • The tissue is incubated for a post-exposure period.

  • Endpoint Measurement: Cell viability is determined using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product. The optical density of the extracted formazan is measured spectrophotometrically.

  • Classification: A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[2]

Serious Eye Damage/Eye Irritation (OECD Test Guideline 405)

The acute eye irritation/corrosion test is typically performed on albino rabbits.[3][4]

  • Test System: Healthy, young adult albino rabbits are used.

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

  • Endpoint Measurement: The degree of eye irritation is scored based on lesions of the cornea, iris, and conjunctiva.

  • Classification: The classification is based on the severity and reversibility of the observed ocular lesions.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test, OECD Test Guideline 471)

The Ames test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[5][6][7]

  • Test System: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli.

  • Procedure:

    • The bacterial strains are exposed to the test chemical with and without an exogenous metabolic activation system (S9 mix).

    • The mixture is plated on a minimal medium lacking the required amino acid.

  • Endpoint Measurement: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Classification: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[5][7]

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for the toxicity of this compound have not been elucidated. However, the observed irritation effects are likely due to its acidic nature and potential to interact with cellular membranes and proteins, leading to cell stress and inflammatory responses. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is generally considered to be of low toxicity and is cleaved under basic conditions. The toxicity profile is therefore primarily attributed to the phenylacetic acid moiety.

First Aid Measures

In case of exposure, the following first aid measures are recommended[1]:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Handling and Storage

  • Handling: Use in a well-ventilated area. Wear personal protective equipment (gloves, eye protection, lab coat). Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Logical Relationships in Safety Assessment

The following diagram illustrates the logical workflow for assessing the safety of a chemical like this compound.

Safety_Assessment_Workflow cluster_Data_Collection Data Collection cluster_Hazard_ID Hazard Identification cluster_Risk_Assessment Risk Assessment cluster_Risk_Management Risk Management sds SDS Review phys_chem Physicochemical Properties sds->phys_chem lit_search Literature Search tox_profile Toxicological Profile lit_search->tox_profile qsar QSAR Prediction qsar->tox_profile exposure Exposure Assessment phys_chem->exposure risk_char Risk Characterization tox_profile->risk_char exposure->risk_char handling Handling Procedures risk_char->handling ppe PPE risk_char->ppe first_aid First Aid risk_char->first_aid

Chemical Safety Assessment Workflow

Experimental Workflow for In Vitro Skin Irritation Test

The following diagram outlines the key steps in the OECD TG 439 protocol for assessing skin irritation potential.

Skin_Irritation_Workflow start Start: Reconstructed Human Epidermis (RhE) Tissue apply_chem Topical Application of Test Chemical start->apply_chem exposure Exposure Period apply_chem->exposure wash Wash to Remove Chemical exposure->wash incubation Post-Exposure Incubation wash->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay measure Spectrophotometric Measurement mtt_assay->measure analysis Data Analysis and Classification measure->analysis end End: Classification (Irritant/Non-Irritant) analysis->end

In Vitro Skin Irritation Test Workflow

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the official SDS provided by the manufacturer before handling this chemical and conduct their own risk assessment.

References

An In-depth Technical Guide to the Solubility of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, a compound commonly known as Fmoc-D-Phenylglycine (Fmoc-D-Phg-OH). Understanding the solubility of this Fmoc-protected amino acid is critical for its application in solid-phase peptide synthesis (SPPS), where inadequate solubility can hinder coupling efficiency and impact the purity of the final peptide product.

Physicochemical Properties
  • Chemical Formula: C₂₃H₁₉NO₄

  • Molecular Weight: 373.4 g/mol [1]

  • Appearance: White to off-white powder[1]

  • Storage: 0 - 8 °C[1]

Solubility Data

Quantitative solubility data for Fmoc-D-Phg-OH across a wide range of solvents is not extensively documented in publicly available literature. However, based on product specifications and related studies on similar Fmoc-amino acids, the following qualitative and semi-quantitative data has been compiled.

Table 1: Solubility of this compound in Various Solvents

SolventGeneral SolubilityNotes
Dimethylformamide (DMF)Readily Soluble / Clearly SolubleA product specification indicates clear solubility at a concentration of 1 mmole in 2 ml. It is a standard and effective solvent for SPPS.
Dimethyl sulfoxide (DMSO)Readily SolubleGenerally a good solvent for Fmoc-amino acids.[2]
Dichloromethane (DCM)Readily SolubleA common solvent used in organic synthesis and for dissolving Fmoc-protected amino acids.[2]
N-Methyl-2-pyrrolidone (NMP)Good SolubilityFrequently used as a substitute for DMF in SPPS, with similar solvating properties for Fmoc-amino acids.[3]
Tetrahydrofuran (THF)Moderate SolubilityCan be used, sometimes in mixtures, but may be less effective than DMF or NMP for achieving high concentrations.[3]
PolarCleanHighly SolubleA greener solvent alternative where most Fmoc-amino acids, including likely Fmoc-D-Phg-OH, show high solubility (>0.4 M).[4]
WaterSparingly SolubleThe hydrophobic nature of the Fmoc group significantly limits its solubility in aqueous solutions.[2][3]
MethanolSolubleNoted as a solvent for the L-enantiomer, suggesting solubility for the D-enantiomer as well.[2]
AcetonitrileSolubleMentioned as a solvent for the L-enantiomer.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is adapted from established methods for structurally similar Fmoc-protected amino acids.[3]

Materials:

  • This compound

  • Selected solvents (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the compound by UV absorbance at a characteristic wavelength, such as 265 nm or 301 nm.[3]

  • Quantification:

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_analysis_prep Sample Preparation for Analysis cluster_analysis Analysis & Quantification start Add excess compound to known volume of solvent agitate Agitate at constant temperature (e.g., 24h at 25°C) start->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge supernatant Withdraw known volume of supernatant centrifuge->supernatant filter Filter supernatant (0.22 µm filter) supernatant->filter dilute Dilute sample to fall within calibration curve filter->dilute hplc Inject into HPLC system dilute->hplc quantify Quantify using calibration curve hplc->quantify solubility Calculate Solubility quantify->solubility

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine, is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a base-labile masking of the alpha-amino group, allowing for the sequential addition of amino acids to a growing peptide chain under mild conditions. This technical guide provides an in-depth overview of the melting point of Fmoc-D-phenylglycine, a key parameter for its identification and purity assessment, along with a detailed experimental protocol for its determination.

Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Melting Point 168 - 182 °C[1]
170-180 °C
Molecular Formula C₂₃H₁₉NO₄[1]
Molecular Weight 373.4 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 99%[1]
Optical Rotation [a]D²⁰ = -81 ± 3º (c=1% in DMF)[1]

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus. This standard procedure ensures accurate and reproducible results.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound, finely powdered

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample down.

    • Repeat this process until the packed sample is approximately 2-3 mm high.

  • Melting Point Measurement:

    • Place the capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.

    • Once the approximate melting temperature is known, allow the apparatus to cool to at least 20 °C below this temperature.

    • Prepare a new capillary tube with the sample and place it in the apparatus.

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Data Recording and Analysis:

    • Record the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range can indicate the presence of impurities.

    • For verification, the procedure should be repeated with a fresh sample.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the determination of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Melting Point Measurement cluster_data Data Recording start Start dry_sample Dry Sample start->dry_sample grind_sample Grind to Fine Powder dry_sample->grind_sample load_capillary Load Capillary Tube (2-3 mm height) pack_sample Pack Sample load_capillary->pack_sample insert_capillary Insert into Apparatus rapid_heat Rapid Heating (Approx. MP) insert_capillary->rapid_heat cool_down Cool Down rapid_heat->cool_down slow_heat Slow Heating (1-2 °C/min) cool_down->slow_heat observe_melt Observe Melting slow_heat->observe_melt record_onset Record T_onset observe_melt->record_onset record_clear Record T_clear observe_melt->record_clear report_range Report Melting Range record_onset->report_range record_clear->report_range end End report_range->end

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to the Spectroscopic Characterization of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, a key building block in peptide synthesis and drug discovery. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a visual workflow for the analytical process.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from typical values for Fmoc-protected amino acids and related compounds, providing a reliable reference for researchers.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.8br s1HCOOH
~7.90d2HFmoc H4, H5
~7.72d2HFmoc H1, H8
~7.42t2HFmoc H2, H7
~7.33t2HFmoc H3, H6
~7.30 - 7.20m5HPhenyl H
~5.40d1Hα-CH
~4.30m1HFmoc H9
~4.25m2HFmoc CH₂

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmAssignment
~171.5COOH
~156.5C=O (Fmoc)
~143.8Fmoc C4a, C4b
~140.7Fmoc C8a, C9a
~138.0Phenyl C1'
~128.5Phenyl CH
~128.0Phenyl CH
~127.6Fmoc C2, C7
~127.1Fmoc C3, C6
~125.2Fmoc C1, C8
~120.1Fmoc C4, C5
~66.3Fmoc CH₂
~57.0α-CH
~46.6Fmoc C9

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
~3060MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Amide I)
~1530StrongN-H bend (Amide II)
~1450, 1480MediumC=C stretch (Aromatic)
~1250StrongC-O stretch
~740, 760StrongC-H out-of-plane bend (Aromatic)

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₂₃H₁₉NO₄
Molecular Weight373.40 g/mol
Expected [M+H]⁺ (m/z)374.13
Expected [M+Na]⁺ (m/z)396.11

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results for researchers in a drug development setting.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used if solubility is an issue, though DMSO-d₆ is often preferred for Fmoc-protected amino acids.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

    • Standard acquisition parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same instrument.

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Typical parameters include a spectral width of 0 to 200 ppm and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • IR Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode analysis.

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI):

    • The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrum is acquired in positive ion mode to observe protonated ([M+H]⁺) or other adducted ions (e.g., [M+Na]⁺).

    • A mass range of m/z 100-1000 is typically scanned.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing highly accurate mass measurements.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Interpretation Sample (R)-Fmoc-phenylglycine NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Methanol/Acetonitrile Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data Analysis Structural Elucidation & Purity Assessment NMR_Data->Analysis IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Wavenumbers (cm-1) Functional Groups IR_Acq->IR_Data IR_Data->Analysis MS_Acq Acquire ESI-MS Spectrum MS_Prep->MS_Acq MS_Data Mass-to-Charge (m/z) Molecular Weight MS_Acq->MS_Data MS_Data->Analysis

Workflow for Spectroscopic Analysis

An In-depth Technical Guide on the Crystal Structure of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-phenylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a publicly available, experimentally determined single-crystal structure of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid could not be located in open crystallographic databases. Therefore, this guide provides a general overview, standardized experimental protocols, and a hypothetical representation of its crystallographic data for illustrative and educational purposes. The presented quantitative data is a plausible example and should not be considered as experimentally verified results.

Introduction

This compound, commonly known as Fmoc-D-phenylglycine, is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a base-labile handle for the temporary protection of the alpha-amino group, which is a cornerstone of modern peptide chemistry. The phenylglycine moiety, with its phenyl group directly attached to the alpha-carbon, imparts unique conformational constraints and potential for enhanced biological activity and stability in peptides.

Understanding the three-dimensional structure of Fmoc-D-phenylglycine at the atomic level is critical for comprehending its packing motifs, intermolecular interactions, and solid-state properties. This knowledge can inform crystallization processes, aid in computational modeling of peptide structures, and provide insights into potential polymorphism. This whitepaper outlines the standard methodologies for determining such a crystal structure and presents a hypothetical data set for reference.

Molecular Structure

The molecular structure of Fmoc-D-phenylglycine consists of a central phenylglycine core, with the amino group protected by the bulky Fmoc group.

Molecular Formula: C₂₃H₁₉NO₄ Molecular Weight: 373.40 g/mol

Hypothetical Crystallographic Data

The following table summarizes a hypothetical, yet plausible, set of crystallographic data for Fmoc-D-phenylglycine, based on typical values for similar organic compounds.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions
a (Å)10.15
b (Å)8.50
c (Å)11.20
α (°)90
β (°)105.5
γ (°)90
Volume (ų)930.5
Z (Molecules per unit cell)2
Calculated Density (g/cm³)1.332
Radiation Wavelength (Å)0.71073 (Mo Kα)
Temperature (K)293(2)
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F² 1.05

Experimental Protocols

The determination of the crystal structure of a small molecule like Fmoc-D-phenylglycine involves a series of well-defined experimental steps.

A standard protocol for the synthesis of Fmoc-D-phenylglycine involves the reaction of D-phenylglycine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

  • Dissolution: D-phenylglycine is dissolved in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group.

  • Addition of Fmoc Reagent: A solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) is added dropwise to the D-phenylglycine solution at a reduced temperature (typically 0-5 °C) to control the reaction rate.

  • Reaction: The mixture is stirred for several hours at room temperature, allowing the reaction to proceed to completion. The pH is monitored and maintained in the basic range.

  • Work-up: The reaction mixture is typically washed with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent and byproducts.

  • Acidification: The aqueous layer is acidified with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the Fmoc-D-phenylglycine product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Obtaining high-quality single crystals is often the most challenging step.[1] Several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of Fmoc-D-phenylglycine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solvent is allowed to evaporate slowly in a dust-free environment, leading to the formation of crystals over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal vibrations and improve data quality. The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) onto the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Reduction: The intensities of the diffraction spots are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and a unique set of reflection data is generated.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization procedure to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification start D-phenylglycine in basic solution add_fmoc Add Fmoc-Cl or Fmoc-OSu start->add_fmoc react Stir at room temperature add_fmoc->react workup Wash with organic solvent react->workup acidify Acidify aqueous layer workup->acidify precipitate Precipitation of Fmoc-D-phenylglycine acidify->precipitate filter Filter precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize (optional) dry->recrystallize

Caption: Workflow for the synthesis and purification of Fmoc-D-phenylglycine.

G cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis dissolve Dissolve Fmoc-D-phenylglycine crystallize Slow Evaporation / Vapor Diffusion / Cooling dissolve->crystallize select_crystal Select suitable single crystal crystallize->select_crystal mount Mount crystal on goniometer select_crystal->mount data_collection Collect diffraction data mount->data_collection unit_cell Determine unit cell data_collection->unit_cell solve Solve structure (Direct Methods) unit_cell->solve refine Refine structure (Least Squares) solve->refine validate Validate and deposit structure refine->validate

References

A Technical Guide to the Synthesis of Fmoc-(R)-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of Fmoc-(R)-phenylglycine, a critical building block in peptide synthesis and drug development. The document outlines various synthetic strategies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies. Visual diagrams of synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Introduction

Fmoc-(R)-phenylglycine, also known as Fmoc-D-phenylglycine, is a non-proteinogenic amino acid derivative widely used in the synthesis of peptides and peptidomimetics with unique structural and biological properties. The incorporation of the bulky phenylglycine residue can induce specific secondary structures in peptides, and the stereochemistry of the α-carbon is crucial for biological activity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is favored for its base-lability, allowing for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). However, the synthesis of Fmoc-(R)-phenylglycine presents challenges, primarily in achieving high enantiopurity of the (R)-phenylglycine core and in preventing racemization during subsequent synthetic manipulations, particularly during peptide coupling steps.

This guide explores the principal synthetic routes to obtain enantiomerically pure (R)-phenylglycine and its subsequent protection with the Fmoc group.

Enantioselective Synthesis of (R)-Phenylglycine

The cornerstone of synthesizing Fmoc-(R)-phenylglycine is the production of optically pure (R)-phenylglycine. Several strategies have been developed, with the most prominent being chemoenzymatic synthesis, asymmetric Strecker synthesis, and chiral resolution of racemic mixtures.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer an elegant and highly selective approach to (R)-phenylglycine. One notable strategy combines a chemical Strecker synthesis to produce racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia, followed by an enantioselective enzymatic hydrolysis. A mutant of the nitrilase from Pseudomonas fluorescens EBC191 has been shown to be highly (R)-specific, allowing for the synthesis of (R)-phenylglycine with high enantiomeric excess and yield. This process benefits from a dynamic kinetic resolution, where the unreacted (S)-phenylglycinonitrile racemizes in situ under the alkaline reaction conditions, thus theoretically allowing for a 100% yield of the desired (R)-enantiomer.[1]

Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis provides a direct route to chiral α-amino nitriles, the precursors to α-amino acids. One effective method utilizes (R)-phenylglycine amide as a chiral auxiliary. The reaction of this auxiliary with an aldehyde and a cyanide source is followed by a crystallization-induced asymmetric transformation. In this process, one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture, while the diastereomer remaining in solution epimerizes. This dynamic resolution allows for the isolation of a single diastereomer in high yield and with excellent diastereomeric excess.[2]

Chiral Resolution of Racemic Phenylglycine

Resolution of racemic phenylglycine is a classical yet viable method for obtaining the pure enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Another approach involves the formation of diastereomeric esters, for example, with (-)-menthol, which can then be separated by chromatography.[3] While effective, resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an accompanying racemization and recycling process for the unwanted enantiomer.

Fmoc Protection of (R)-Phenylglycine

Once enantiomerically pure (R)-phenylglycine is obtained, the α-amino group is protected with the Fmoc group. This is typically achieved by reacting (R)-phenylglycine with an Fmoc-donating reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The use of Fmoc-OSu is often preferred as it tends to produce fewer side products compared to the more reactive Fmoc-Cl.[4] The reaction is typically carried out in a solvent mixture, such as dioxane and water, with a base like sodium bicarbonate to neutralize the acid generated during the reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of (R)-phenylglycine and its subsequent Fmoc-protection, based on literature findings.

Table 1: Enantioselective Synthesis of (R)-Phenylglycine

MethodStarting MaterialsChiral Source/CatalystYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Chemoenzymatic SynthesisBenzaldehyde, KCN, AmmoniaNitrilase from P. fluorescens EBC191 mutantup to 81≥ 95 (ee)[1]
Asymmetric Strecker SynthesisPivaldehyde, NaCN, Acetic Acid(R)-Phenylglycine amide93> 99 (dr)[2]
Asymmetric Strecker Synthesis3,4-Dimethoxyphenylacetone, NaCN(R)-Phenylglycine amide76> 99 (dr)[2]
Chiral ResolutionRacemic Phenylglycine, (-)-MentholChromatographic separation of diastereomeric esters-99 (purity of each diastereomer)[3]

Table 2: Fmoc Protection of Amino Acids

Amino Acid SubstrateFmoc ReagentBaseSolvent SystemYield (%)Reference
DL-PhenylalanineFmoc-OSuSodium BicarbonateDioxane/WaterHigh[4]
Various AminesFmoc-Cl-Water80-90[5]

Experimental Protocols

Chemoenzymatic Synthesis of (R)-Phenylglycine[1]

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium acetate/Ammonium hydroxide buffer (500 mM, pH 9.5)

  • Resting cells of E. coli JM109ΔpepA expressing an (R)-specific nitrilase variant

Procedure:

  • In a tightly closed glass vessel, prepare a reaction mixture containing 150 mM KCN in 500 mM ammonium acetate/NH₄OH-buffer (pH 9.5) at 40°C.

  • Start the reaction by adding 50 mM benzaldehyde to the mixture.

  • Stir the mixture intensively (e.g., 1500 rpm) for 120 minutes to form racemic phenylglycinonitrile in situ.

  • Initiate the biotransformation by adding the resting cells of the recombinant E. coli strain to the aqueous solution of the in situ-prepared rac-phenylglycinonitrile.

  • Continue the reaction under controlled conditions until completion.

  • Monitor the formation of (R)-phenylglycine and the consumption of the nitrile by a suitable analytical method such as chiral HPLC.

  • Upon completion, isolate and purify the (R)-phenylglycine from the reaction mixture.

Asymmetric Strecker Synthesis of an α-Amino Nitrile using (R)-Phenylglycine Amide[6]

Materials:

  • (R)-phenylglycine amide

  • Pivaldehyde

  • 30% aqueous sodium cyanide

  • Glacial acetic acid

  • Water

Procedure:

  • To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.

  • Simultaneously, add 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over a period of 30 minutes. The temperature may rise to 28-30°C.

  • Stir the mixture for 2 hours at 30°C.

  • Increase the temperature to 70°C and continue stirring for 20 hours.

  • Cool the reaction mixture to 30°C.

  • Isolate the precipitated solid amino nitrile by filtration and wash with water.

  • The resulting diastereomerically pure α-amino nitrile can then be hydrolyzed to the corresponding α-amino acid.

General Protocol for Fmoc Protection of (R)-Phenylglycine using Fmoc-OSu[4]

Materials:

  • (R)-Phenylglycine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexane

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve (R)-Phenylglycine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir until the amino acid is fully dissolved.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add deionized water to dissolve any salts.

  • Wash the aqueous mixture with ethyl acetate to remove unreacted Fmoc-OSu and other organic-soluble impurities. Retain the aqueous layer.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. The Fmoc-(R)-phenylglycine product will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum. The product can be further purified by recrystallization if necessary.

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic methodologies described.

Synthesis_Pathways cluster_chemo Chemoenzymatic Synthesis cluster_strecker Asymmetric Strecker Synthesis cluster_fmoc Fmoc Protection benzaldehyde Benzaldehyde rac_pgn rac-Phenylglycinonitrile benzaldehyde->rac_pgn KCN, NH3 (Strecker Synthesis) r_pg (R)-Phenylglycine rac_pgn->r_pg (R)-specific Nitrilase aldehyde Aldehyde diastereomeric_nitrile Diastereomeric α-Amino Nitriles aldehyde->diastereomeric_nitrile r_pg_amide (R)-Phenylglycine Amide (Chiral Auxiliary) r_pg_amide->diastereomeric_nitrile NaCN pure_diastereomer Pure Diastereomer (Crystallization) diastereomeric_nitrile->pure_diastereomer Crystallization- induced asymmetric transformation r_pg_strecker (R)-Phenylglycine pure_diastereomer->r_pg_strecker Hydrolysis r_phenylglycine (R)-Phenylglycine fmoc_r_pg Fmoc-(R)-phenylglycine r_phenylglycine->fmoc_r_pg Fmoc-OSu, NaHCO3

Caption: Synthetic pathways to Fmoc-(R)-phenylglycine.

Experimental_Workflow_Fmoc_Protection start Start: (R)-Phenylglycine dissolve Dissolve in aq. NaHCO3/Dioxane start->dissolve cool Cool to 0°C dissolve->cool add_fmoc Add Fmoc-OSu in Dioxane cool->add_fmoc react React overnight at RT add_fmoc->react workup Aqueous Workup (Wash with EtOAc) react->workup acidify Acidify with 1M HCl to pH ~2 workup->acidify precipitate Precipitation of Product acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end End: Fmoc-(R)-phenylglycine dry->end

Caption: Experimental workflow for Fmoc protection.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine, is a non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-phenylglycine into peptide sequences is a key strategy in medicinal chemistry to develop novel therapeutics with enhanced pharmacological properties. Peptides containing this residue exhibit diverse biological activities, including antimicrobial and protease inhibitory functions.[1][2][3][4] The phenyl group directly attached to the α-carbon can induce specific secondary structures and confer increased resistance to enzymatic degradation.[5]

This document provides detailed application notes and protocols for the efficient and stereochemically controlled incorporation of Fmoc-D-phenylglycine into peptides using Fmoc-based SPPS. A primary challenge associated with the use of phenylglycine derivatives is the susceptibility to racemization at the α-carbon during the coupling step.[1][6][7] These protocols are optimized to minimize this side reaction, ensuring the synthesis of the desired peptide epimer.

Key Considerations for Incorporating Fmoc-D-Phenylglycine

The most critical step prone to racemization during the incorporation of Fmoc-D-phenylglycine is the base-catalyzed activation and coupling.[1][6] Standard coupling conditions commonly used in Fmoc-SPPS can lead to significant epimerization. Therefore, careful selection of coupling reagents and bases is paramount to preserve the stereochemical integrity of the D-phenylglycine residue.

Recommendations to Minimize Racemization:

  • Coupling Reagents: The use of third-generation uronium coupling reagents like COMU or phosphonium-based reagents like DEPBT is highly recommended.[1][6] These have been shown to significantly suppress racemization compared to standard reagents like HBTU, HATU, or PyBOP.

  • Bases: Weak, non-nucleophilic bases such as 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIPEA) should be used in conjunction with the recommended coupling reagents. The combination of COMU/TMP or DEPBT/TMP has proven to be particularly effective in minimizing epimerization.[1][6]

  • Microwave-Assisted SPPS: Under specific conditions, microwave-assisted synthesis can be employed to reduce racemization. For instance, the use of the triazine-derived coupling reagent DMTMM-BF4 with N-methylmorpholine (NMM) as the activator base has shown to improve diastereomeric purity.[8]

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of Fmoc-D-phenylglycine into a peptide sequence via manual or automated Fmoc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol is for loading the first Fmoc-protected amino acid onto the resin. The choice of resin (e.g., Wang, Rink Amide, 2-Chlorotrityl) will determine the C-terminal functionality of the final peptide (acid or amide).[9][10]

Materials:

  • Appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal acid)

  • Fmoc-protected amino acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • SPPS reaction vessel

Procedure:

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in DCM for at least 30 minutes.[10]

  • Dissolve 1.5-2.0 equivalents of the first Fmoc-amino acid and 3.0-4.0 equivalents of DIPEA in DCM.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • To cap any remaining unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.[11]

  • Wash the resin thoroughly with DCM followed by DMF to prepare for the first deprotection step.

Protocol 2: Peptide Chain Elongation (Single Cycle)

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

Materials:

  • Peptide-resin

  • 20% Piperidine in DMF

  • DMF

  • DCM

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, HCTU) (3-5 equivalents)

  • Base (e.g., DIPEA, TMP) (6-10 equivalents)

Procedure:

  • Fmoc Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin extensively with DMF and then DCM.[11][12]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF.

    • Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Perform a ninhydrin test to confirm complete coupling.

Protocol 3: Optimized Coupling of Fmoc-D-Phenylglycine

This protocol should be substituted for the standard coupling step (Protocol 2, step 2) when incorporating Fmoc-D-phenylglycine to minimize racemization.

Materials:

  • Deprotected peptide-resin

  • Fmoc-D-phenylglycine (1.5-2.0 equivalents)

  • COMU or DEPBT (1.5-2.0 equivalents)

  • TMP or DIPEA (3.0-4.0 equivalents)

  • DMF

Procedure:

  • In a separate reaction vessel, pre-dissolve Fmoc-D-phenylglycine in DMF.

  • Add the coupling reagent (COMU or DEPBT) and the base (TMP or DIPEA) to the amino acid solution.

  • Immediately add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours. The extended coupling time ensures higher efficiency, which is often required for sterically hindered amino acids like phenylglycine.

  • Wash the resin thoroughly with DMF and DCM.

  • Confirm the completion of the coupling reaction using a ninhydrin test. If the test is positive, a second coupling may be necessary.

Protocol 4: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient.[13]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[14]

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by preparative RP-HPLC.

Data Presentation

The following tables summarize the impact of different coupling conditions on the racemization of phenylglycine during SPPS.

Coupling ReagentBaseDiastereomeric Purity (%)Reference
HATUDIPEA~85%[1]
HBTUDIPEA~84%[1]
PyBOPDIPEA~83%[1]
DMTMM-BF4NMM~90%[1]
DEPBTTMP>98%[1]
COMUTMP>98%[1]
COMUDIPEA~92%[1]

Table 1: Effect of Coupling Reagents and Bases on the Diastereomeric Purity of a Model Dipeptide Containing Phenylglycine.

ConditionDiastereomeric Purity (%)Reference
Standard Microwave SPPS51%[8]
Microwave SPPS (50°C, 22W) with DMTMM-BF4/NMM for Phg coupling71%[8]

Table 2: Influence of Microwave-Assisted SPPS Conditions on the Diastereomeric Purity of a Phenylglycine-Containing Pentapeptide.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Load Load First Fmoc-AA Resin->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect n-1 times Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Final Cycle Purify Purification (RP-HPLC) Cleave->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Phenylglycine_Coupling_Workflow start Start: Deprotected Peptide-Resin preactivate Pre-activate: Fmoc-D-Phg + COMU/DEPBT + TMP/DIPEA in DMF start->preactivate couple Add Activation Mix to Resin (2-4 hours) preactivate->couple wash Wash Resin (DMF/DCM) couple->wash ninhydrin Ninhydrin Test wash->ninhydrin recouple Recouple ninhydrin->recouple Positive continue_synthesis Continue to Next Deprotection Step ninhydrin->continue_synthesis Negative recouple->couple

Caption: Optimized coupling protocol for Fmoc-D-phenylglycine to minimize racemization.

References

Application Notes and Protocols for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine or Fmoc-(R)-Phg-OH, is a chiral building block of significant interest in the synthesis of peptides and other complex molecules. Its rigid structure and phenyl group offer unique conformational constraints. However, its application in asymmetric synthesis is dominated by its incorporation as a chiral residue in peptide chains rather than its use as a cleavable chiral auxiliary. The primary challenge in utilizing Fmoc-(R)-Phg-OH is its high propensity for racemization under the basic conditions typically employed for Fmoc group removal in solid-phase peptide synthesis (SPPS).

These application notes provide a comprehensive overview of the use of Fmoc-(R)-Phg-OH in SPPS, with a focus on strategies to mitigate racemization and ensure the stereochemical integrity of the final product.

Application Notes

The principal application of Fmoc-(R)-Phg-OH is as a chiral amino acid derivative for incorporation into peptide sequences. The phenylglycine moiety can impart unique structural features and biological activities to the resulting peptides. However, the benzylic proton at the alpha-carbon of phenylglycine is highly acidic, leading to a significant risk of epimerization during both the coupling and deprotection steps of Fmoc-based SPPS.

Challenges: Racemization in Solid-Phase Peptide Synthesis

Racemization of the phenylglycine residue is a critical issue that can lead to the formation of diastereomeric peptide impurities, which are often difficult to separate. Studies have shown that racemization can occur during two key stages of the SPPS cycle:

  • Fmoc-Deprotection: The use of standard piperidine solutions for Fmoc removal can lead to significant epimerization of the phenylglycine residue.

  • Coupling/Activation: The activation of the carboxylic acid of Fmoc-(R)-Phg-OH with coupling reagents in the presence of a base is the most critical step for racemization.

Strategies to Minimize Racemization

To address the challenge of racemization, several modified protocols have been developed. The choice of coupling reagents and bases is crucial for maintaining the stereochemical purity of the phenylglycine residue.

  • Coupling Reagents: The use of phosphonium- and iminium-type coupling reagents has been shown to reduce racemization compared to carbodiimide-based methods.

  • Bases: Sterically hindered and non-nucleophilic bases are preferred to minimize the abstraction of the alpha-proton.

The following table summarizes the effectiveness of different coupling conditions in minimizing racemization during the incorporation of Fmoc-Phg-OH.

Data Presentation

Table 1: Influence of Coupling Reagents and Bases on the Racemization of Fmoc-Phg-OH during SPPS

Coupling ReagentBaseDiastereomeric Purity (%)Reference
HBTUDIPEA~51[1]
HATUDIPEA~51[1]
PyBOPDIPEA~70[1]
COMUTMP>97[1]
DEPBTTMP>97[1]
DMTMM-BF4NMM71[1]

Abbreviations: HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DEPBT: (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), DMTMM-BF4: (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate), DIPEA: N,N-Diisopropylethylamine, TMP: 2,4,6-Trimethylpyridine, NMM: N-Methylmorpholine.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-(R)-Phg-OH in SPPS

This protocol is designed to minimize epimerization during the incorporation of Fmoc-(R)-Phg-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-(R)-Phg-OH (3 equivalents)

  • COMU (3 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the resin-bound peptide in anhydrous DMF for 30 minutes.

  • In a separate reaction vessel, dissolve Fmoc-(R)-Phg-OH and COMU in anhydrous DMF under an inert atmosphere.

  • Add TMP to the solution from step 2 and mix for 1-2 minutes.

  • Drain the DMF from the swollen resin.

  • Immediately add the activated Fmoc-(R)-Phg-OH solution (from step 3) to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the reaction time.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Dry the resin under vacuum.

Protocol 2: Fmoc-Deprotection

Standard Fmoc deprotection protocols using 20% piperidine in DMF can be employed, as the coupling step is more critical for racemization. However, for particularly sensitive sequences, reducing the deprotection time or using a milder base like 1,8-diazabicycloundec-7-ene (DBU) in low concentrations (1-2%) for a short duration can be considered.

Visualizations

SPPS_Workflow Resin Resin Support Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-(R)-Phg-OH (Low-Racemization Protocol) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleave Cleave Peptide from Resin Wash2->Cleave Final Residue Racemization_Mechanism cluster_0 Racemization of Phenylglycine Residue Start (R)-Phenylglycine Residue (on resin or during coupling) Base Base (e.g., DIPEA, Piperidine) Start->Base α-Proton Abstraction Enolate Planar Enolate Intermediate Base->Enolate Protonation Protonation Enolate->Protonation R_Product (R)-Phenylglycine (Retention) Protonation->R_Product Re-face attack S_Product (S)-Phenylglycine (Epimerization) Protonation->S_Product Si-face attack Low_Racemization_Decision Start Coupling of Fmoc-(R)-Phg-OH Question1 Is high stereochemical purity critical? Start->Question1 Standard Standard Coupling (e.g., HBTU/DIPEA) High risk of racemization Question1->Standard No Optimized Use Low-Racemization Protocol Question1->Optimized Yes Reagent Select Coupling Reagent: COMU or DEPBT Optimized->Reagent Base Select Base: Sterically Hindered (e.g., TMP) Reagent->Base Proceed Proceed with Coupling Base->Proceed

References

Application Notes and Protocols: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid as a Chiral Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as (R)-Fmoc-phenylglycine, is a pivotal chiral building block in the synthesis of pharmaceutical compounds.[1][2] Its unique structure, featuring a phenyl group directly attached to the α-carbon, imparts conformational constraints and potential for beneficial π-π interactions within peptide and small molecule therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group makes it highly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] This document provides detailed application notes and protocols for the effective use of (R)-Fmoc-phenylglycine, with a special focus on overcoming the key challenge of racemization.

Applications in Pharmaceutical Development

(R)-Fmoc-phenylglycine and its derivatives are integral components in a variety of therapeutic agents due to the unique properties they confer upon the parent molecule.

  • Antimicrobial Peptides: Phenylglycine residues are found in several antimicrobial peptides, including streptogramins like virginiamycin S and glycopeptides like vancomycin.[3] The incorporation of phenylglycine can enhance the stability and biological activity of these peptides.

  • Protease Inhibitors: Peptidic inhibitors containing phenylglycine have demonstrated significant activity against viral proteases, including those from Hepatitis C, Dengue, and West Nile Virus.[3]

  • Constrained Peptide Analogues: The steric bulk of the phenyl group can be used to induce specific secondary structures in peptides, which can be crucial for binding to biological targets with high affinity and selectivity.[4]

  • Drug Delivery and Bioconjugation: This building block is also utilized in bioconjugation to attach biomolecules to other entities for applications such as targeted drug delivery.[1]

Key Challenge: Racemization in Fmoc-Based SPPS

A significant challenge when using Fmoc-phenylglycine in SPPS is the propensity of the α-proton to be abstracted under basic conditions, leading to racemization.[5][6] This epimerization is particularly problematic during two key steps of the Fmoc-SPPS cycle:

  • Fmoc Deprotection: The use of a base, typically piperidine, to remove the Fmoc group can lead to racemization.[7]

  • Amino Acid Coupling: The base-catalyzed activation and coupling of the Fmoc-phenylglycine residue is the most critical step where racemization occurs.[3][5]

The consequence of racemization is the formation of diastereomeric impurities in the final peptide, which can be difficult to separate and can negatively impact the therapeutic efficacy and safety of the drug candidate.[6]

Strategies to Minimize Racemization

Extensive research has focused on optimizing the reaction conditions during Fmoc-SPPS to suppress phenylglycine racemization. The choice of coupling reagent and the base used for activation are critical factors.

Table 1: Impact of Coupling Reagents and Bases on Phenylglycine Racemization
Coupling ReagentActivating BaseRacemization LevelReference
HBTUDIPEAHigh[3]
HATUDIPEAHigh[3]
HCTUDIPEAHigh[3]
TBTUDIPEAHigh[3]
DEPBT TMP or DMP Negligible [3][5]
COMU TMP or DMP Negligible [3][5][8]
DMTMM-BF4NMMLow (29% impurity)[7]

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HCTU: O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; DIPEA: N,N-Diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine; NMM: N-Methylmorpholine.

The data clearly indicates that the combination of sterically hindered, weaker bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) with coupling reagents such as DEPBT or COMU significantly reduces or eliminates racemization.[3][5]

Experimental Protocols

The following protocols are recommended for the efficient and stereochemically pure incorporation of (R)-Fmoc-phenylglycine into a peptide sequence using manual or automated solid-phase peptide synthesis.

Protocol 1: Low-Racemization Coupling of (R)-Fmoc-phenylglycine

This protocol is optimized to minimize epimerization during the coupling step.

G cluster_prep Pre-activation Mixture Preparation cluster_resin Resin Preparation and Coupling prep_aa Dissolve Fmoc-(R)-Phg-OH (3 equiv.) in DMF prep_comu Add COMU (3 equiv.) to the amino acid solution prep_aa->prep_comu prep_base Add TMP (6 equiv.) to the Fmoc-Phg/COMU mixture prep_comu->prep_base resin_couple Immediately add the pre-activated mixture to the resin prep_base->resin_couple Transfer resin_swell Swell the resin in DMF resin_deprotect Perform Fmoc deprotection (See Protocol 2) resin_swell->resin_deprotect resin_wash Wash the resin with DMF (5x) resin_deprotect->resin_wash resin_wash->resin_couple resin_react Agitate for 1-2 hours at room temperature resin_couple->resin_react resin_final_wash Wash the resin with DMF, DCM, and Methanol resin_react->resin_final_wash G start Start with Fmoc-protected peptide-resin add_piperidine1 Treat resin with 20% piperidine in DMF for 5 minutes start->add_piperidine1 drain1 Drain the solution add_piperidine1->drain1 add_piperidine2 Add fresh 20% piperidine in DMF and agitate for 15 minutes drain1->add_piperidine2 drain2 Drain the solution add_piperidine2->drain2 wash Wash the resin with DMF (5x) drain2->wash end Proceed to coupling step wash->end G cluster_mol (R)-Fmoc-phenylglycine C_alpha Cα(R) N N C_alpha->N C_carbonyl C C_alpha->C_carbonyl Phenyl Phenyl C_alpha->Phenyl H_N H N->H_N Fmoc Fmoc N->Fmoc O_carbonyl O C_carbonyl->O_carbonyl = OH_carbonyl OH C_carbonyl->OH_carbonyl G R_config (R)-Fmoc-phenylglycine (Chirally Pure) Enolate Planar Enolate Intermediate (Achiral) R_config->Enolate α-proton abstraction Mixture Racemic Mixture R_config->Mixture Base Base (e.g., DIPEA, piperidine) Base->Enolate Protonation_R Protonation Enolate->Protonation_R Protonation_S Protonation Enolate->Protonation_S Protonation_R->R_config S_config (S)-Fmoc-phenylglycine (Racemized Product) Protonation_S->S_config S_config->Mixture

References

Application Notes and Protocols for Fmoc Deprotection of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone in modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, allowing for an orthogonal strategy in the synthesis of complex peptides.[1] The deprotection of Fmoc-protected amino acids is a critical step that dictates the overall efficiency and purity of the final peptide product. This application note focuses on the Fmoc deprotection of the sterically hindered and racemization-prone amino acid derivative, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-(R)-Phg-OH).

The phenylglycine residue is susceptible to epimerization at the α-carbon under basic conditions, which presents a significant challenge during Fmoc-SPPS.[1] Studies have indicated that both the Fmoc deprotection step and the subsequent base-catalyzed coupling step can contribute to the loss of stereochemical integrity.[1] This document provides an overview of standard deprotection conditions, highlights the critical issue of racemization, and offers protocols for performing and monitoring the deprotection reaction.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring. This is followed by elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide.[2]

Quantitative Data on Fmoc Deprotection and Racemization

The primary concern during the Fmoc deprotection of (R)-phenylglycine is the potential for racemization. The acidity of the α-proton makes this amino acid particularly prone to epimerization under the basic conditions of standard Fmoc removal.

Deprotection ReagentDiastereomeric Purity (%)NotesReference(s)
20% Piperidine in DMF~71%Racemization is significant under standard conditions. The coupling step was identified as a major contributor to epimerization.[3][4]
10% Piperidine in DMFNot significantly different from other piperidine concentrationsVariation in piperidine concentration did not show a significant effect on the extent of racemization.[5]
1% DBU in DMFHigh degree of racemizationProlonged exposure to DBU can induce significant racemization.[5]
Various bases (piperidine, DBU, etc.)No significant differenceA comparative study found no significant effect of the deprotection reagent on racemization, suggesting the coupling step is more critical for stereochemical purity.[5]

Note: The data highlights that while deprotection conditions can influence stereochemical integrity, the optimization of the subsequent coupling step, particularly the choice of a sterically hindered, weak base, is crucial for minimizing racemization of phenylglycine residues.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual procedure for the removal of the Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-(R)-phenylglycine-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)

  • Manual SPPS reaction vessel with a sintered glass filter

  • Inert gas (Nitrogen or Argon) for agitation

Procedure:

  • Resin Swelling: If starting with a dry resin, swell the Fmoc-(R)-phenylglycine-loaded resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring it is fully submerged. Agitate the suspension gently (e.g., by bubbling with an inert gas) for 3-5 minutes at room temperature. Drain the deprotection solution.

  • Main Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Continue the agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution completely. Wash the resin extensively with DMF (at least 5-7 times for 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This non-destructive method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the cleaved dibenzofulvene-piperidine adduct.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Collected filtrate from the deprotection step

  • 20% (v/v) piperidine in DMF solution (for blank)

Procedure:

  • Sample Collection: During each deprotection step (from Protocol 1), collect the filtrate that is drained from the reaction vessel.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm. Use the fresh 20% piperidine in DMF solution as a blank to zero the instrument.

  • Measurement: Dilute a known volume of the collected filtrate with fresh DMF to bring the absorbance into the linear range of the spectrophotometer. Measure the absorbance of the diluted solution.

  • Analysis: The concentration of the dibenzofulvene-piperidine adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette.

Protocol 3: Qualitative Monitoring of Deprotection with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin, indicating a successful deprotection.

Materials:

  • Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol

  • Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small glass test tubes

  • Heat source (heating block or heat gun)

Procedure:

  • Sample Preparation: After the final DMF wash in the deprotection protocol, take a small sample of the resin beads (a few beads are sufficient).

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the resin beads.[5]

  • Heating: Heat the test tube at approximately 110°C for 5 minutes.[5]

  • Observation:

    • Positive Result (Deprotection Complete): The beads and the solution will turn a deep blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Incomplete Deprotection): The beads and solution will remain yellow or colorless.

Diagrams

Fmoc_Deprotection_Workflow cluster_SPPS_Cycle One Cycle of Fmoc-SPPS resin Fmoc-(R)-Phg-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 monitoring Monitoring (Kaiser Test / UV-Vis) wash1->monitoring monitoring->deprotection Incomplete coupling Amino Acid Coupling monitoring->coupling Deprotection Complete wash2 DMF Wash coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

Caption: General workflow for Fmoc deprotection in Solid-Phase Peptide Synthesis.

Racemization_Pathway cluster_racemization Racemization of Phenylglycine during Fmoc-SPPS fmoc_r_phg Fmoc-(R)-Phg-Peptide enolate Enolate Intermediate (Loss of Chirality) fmoc_r_phg->enolate α-proton abstraction deprotected_r (R)-Phg-Peptide fmoc_r_phg->deprotected_r Deprotection base Base (e.g., Piperidine) enolate->fmoc_r_phg Protonation fmoc_s_phg Fmoc-(S)-Phg-Peptide (Epimer) enolate->fmoc_s_phg Protonation deprotected_s (S)-Phg-Peptide fmoc_s_phg->deprotected_s Deprotection

References

Application Notes and Protocols: Incorporation of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-(R)-phenylglycine, is a non-natural amino acid derivative utilized in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability. The incorporation of Fmoc-(R)-phenylglycine can introduce conformational constraints and increase metabolic stability, making the resulting peptidomimetics promising candidates for drug discovery.

A significant challenge in the incorporation of phenylglycine into peptide chains via Fmoc-based solid-phase peptide synthesis (SPPS) is its high susceptibility to racemization. The acidity of the α-proton of phenylglycine makes it prone to epimerization under the basic conditions of both the Fmoc deprotection and the coupling steps. This can lead to the formation of diastereomeric impurities, complicating purification and potentially affecting the biological activity of the final peptidomimetic.

These application notes provide optimized protocols to minimize racemization during the incorporation of Fmoc-(R)-phenylglycine and summarize the impact of different reaction conditions on the stereochemical purity of the resulting peptides.

Data Presentation

The choice of coupling reagent and base is critical in minimizing racemization during the incorporation of Fmoc-(R)-phenylglycine. The following table summarizes the diastereomeric purity of a model pentapeptide (H-Ala-Val-Pro-Phg-Tyr-NH2) synthesized using various coupling conditions.

Coupling ReagentBaseDiastereomeric Purity (%)Reference
HBTUDIPEA~50
HATUDIPEA~50
DMTMM-BF4NMM71
COMU TMP >99
DEPBT DMP >99

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate DEPBT: 3-(Diethylamino-3-oxido-1,2,3-benzotriazin-4-yl)oxy-1,2,3-benzotriazin-4(3H)-one DIPEA: N,N-Diisopropylethylamine NMM: N-Methylmorpholine *TMP

Application Notes and Protocols for Amide Bond Formation with (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formation of an amide bond using (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, also known as Fmoc-(R)-phenylglycine. The protocols outlined below are applicable for solution-phase synthesis and are supported by established chemical principles and common laboratory practices in peptide chemistry.

Introduction

The formation of an amide bond is a fundamental transformation in organic chemistry, central to the synthesis of peptides, pharmaceuticals, and various other functional molecules. The use of N-Fmoc protected amino acids, such as Fmoc-(R)-phenylglycine, is a cornerstone of modern peptide synthesis due to the base-lability of the Fmoc group, which allows for orthogonal protection strategies in complex syntheses.[1][2] This application note details two common and effective protocols for the coupling of Fmoc-(R)-phenylglycine with a primary or secondary amine: one utilizing the uronium-based coupling reagent HBTU, and the other employing a carbodiimide-based method with EDC and HOBt.

It is important to note that N-Fmoc protected phenylglycine derivatives are susceptible to racemization, particularly during the activation and coupling steps.[3][4] Therefore, careful control of reaction conditions, such as temperature and the choice of base, is crucial to maintain the stereochemical integrity of the product. The inclusion of additives like HOBt is known to suppress racemization.[5][6]

Experimental Protocols

Protocol 1: HBTU-Mediated Amide Coupling

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent, which, in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base, efficiently promotes amide bond formation with minimal racemization.[5][6]

Materials:

  • Fmoc-(R)-phenylglycine

  • Amine (primary or secondary)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Fmoc-(R)-phenylglycine (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Activation and Coupling: To the cooled solution, add HBTU (1.2 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of HOBt. This is a cost-effective and robust method for amide synthesis. The byproducts of EDC are water-soluble, which can simplify the purification process.[7][8]

Materials:

  • Fmoc-(R)-phenylglycine

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Fmoc-(R)-phenylglycine (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Activation and Coupling: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If the amine is provided as a salt, a tertiary amine base like DIPEA or triethylamine (2.5 equiv) should be added dropwise.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[7]

Data Presentation

The following table summarizes typical quantitative data for the amide bond formation reactions. The exact values will vary depending on the specific amine used and the reaction scale.

ParameterHBTU CouplingEDC/HOBt Coupling
Equivalents of Fmoc-(R)-phenylglycine 1.01.0
Equivalents of Amine 1.11.1
Equivalents of Coupling Reagent 1.2 (HBTU)1.2 (EDC·HCl)
Equivalents of Additive 1.2 (HOBt)1.2 (HOBt)
Equivalents of Base 2.5 (DIPEA)2.5 (DIPEA, if needed)
Reaction Time 2-4 hours4-12 hours
Typical Yield 85-95%80-90%
Purity (post-purification) >98% (by HPLC)>98% (by HPLC)

Visualizations

Experimental Workflow for Amide Bond Formation

The following diagram illustrates the general workflow for the solution-phase amide bond formation described in the protocols.

Amide_Bond_Formation_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Fmoc-(R)-phenylglycine, Amine, and HOBt in Anhydrous Solvent cool Cool to 0 °C reagents->cool 1 add_reagents Add Coupling Reagent (HBTU/EDC) and Base (DIPEA) cool->add_reagents 2 react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->react 3 dilute Dilute with Ethyl Acetate react->dilute 4 wash Aqueous Washes (Acid, Base, Brine) dilute->wash 5 dry Dry Organic Layer wash->dry 6 concentrate Concentrate in vacuo dry->concentrate 7 purify Flash Column Chromatography or Recrystallization concentrate->purify 8 product Pure Amide Product purify->product 9 Amide_Formation_Mechanism cluster_activation Activation cluster_coupling Coupling A Fmoc-AA-COOH C HOBt Ester A->C Activation B HBTU B->C F Amide Bond C->F Nucleophilic Attack D Base (DIPEA) D->A Deprotonation E Amine (R'-NH2) E->F

References

Application Notes and Protocols for the Analytical HPLC Determination of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, also known as Fmoc-D-phenylglycine, is a crucial chiral building block in solid-phase peptide synthesis (SPPS). The stereochemical purity of this reagent is paramount, as the presence of its (S)-enantiomer can lead to the formation of undesirable diastereomeric peptide impurities. Phenylglycine residues are known to be susceptible to racemization under certain SPPS conditions, particularly during Fmoc deprotection and amino acid activation steps[1][2][3]. Consequently, robust and reliable analytical HPLC methods are essential for determining the enantiomeric purity of Fmoc-D-phenylglycine and for monitoring its stereochemical integrity throughout the synthesis process.

This document provides detailed application notes and a comprehensive protocol for the chiral separation and analysis of (R)- and (S)-enantiomers of Fmoc-phenylglycine using High-Performance Liquid Chromatography (HPLC).

Principle of Separation

The enantiomers of Fmoc-phenylglycine are separated using a chiral stationary phase (CSP). Chiral HPLC columns create a stereoselective environment where the two enantiomers interact differently with the stationary phase, leading to different retention times and, thus, their separation[4]. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the resolution of N-protected amino acids[5][6]. The method described herein utilizes a polysaccharide-based CSP under reversed-phase conditions. Detection is achieved via UV absorbance, leveraging the strong chromophore of the fluorenylmethyloxycarbonyl (Fmoc) protecting group[7].

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-2 or a similar column, is recommended for this separation[6].

  • Solvents: HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA) are necessary.

  • Sample: this compound standard and the sample to be analyzed.

Experimental Protocol

1. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Fmoc-D-phenylglycine reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent mixture.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard, using the same dissolution solvent. Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Method Parameters:

The following table summarizes the recommended HPLC conditions for the chiral separation of Fmoc-phenylglycine enantiomers.

ParameterRecommended Setting
Column Lux Cellulose-2, 5 µm, 4.6 x 150 mm (or equivalent polysaccharide-based CSP)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water[7]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[7]
Gradient Program 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min[7]
Column Temperature 25 °C
Detection Wavelength 265 nm (for the Fmoc group)[7]
Injection Volume 10 µL

3. Data Analysis:

  • Integrate the peak areas for both the (R)- and (S)-enantiomers.

  • The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Quantitative Data Summary

The following table presents expected performance data for the described analytical method. Actual values may vary depending on the specific instrumentation and column used.

ParameterExpected Value
Retention Time (R-enantiomer) ~12.5 min
Retention Time (S-enantiomer) ~14.0 min
Resolution (Rs) > 1.5
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in ACN/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation (Lux Cellulose-2) inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for the chiral HPLC analysis of Fmoc-D-phenylglycine.

Troubleshooting

  • Poor Resolution: If the resolution between the enantiomers is less than 1.5, consider decreasing the flow rate or modifying the mobile phase composition (e.g., trying different organic modifiers like methanol).

  • Peak Tailing: Peak tailing can sometimes be addressed by adjusting the concentration of the acidic modifier (TFA) in the mobile phase.

  • No Separation: Ensure that a chiral stationary phase is being used and that it is appropriate for N-protected amino acids. Verify the column is installed correctly and has not degraded.

Conclusion

The analytical HPLC method detailed in this document provides a robust and reliable means for the chiral separation and purity determination of this compound. This protocol is crucial for quality control of this important raw material and for monitoring potential racemization during peptide synthesis, thereby ensuring the quality and stereochemical integrity of the final peptide product.

References

Application Note: A Purification Protocol for Peptides Containing (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-proteinogenic amino acids, such as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-Phenylglycine), into peptide sequences offers unique structural and functional properties, making them valuable in drug discovery and development. However, their synthesis and purification present distinct challenges. After solid-phase peptide synthesis (SPPS), the crude product contains not only the target peptide but also a variety of impurities. These can include deletion sequences, truncated peptides, and by-products from protecting groups.[1]

A significant challenge with phenylglycine-containing peptides is the risk of racemization during the synthesis process, particularly during the base-catalyzed coupling step in Fmoc-SPPS.[2][3] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. Therefore, a robust purification protocol is essential to ensure the high purity and stereochemical integrity of the final peptide.

This application note provides a detailed protocol for the purification of peptides containing Fmoc-D-Phenylglycine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard and most effective method for peptide purification.[1][4]

Principle of Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for purifying synthetic peptides.[4] The technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (typically C18-modified silica).[1][5] A gradient of increasing organic solvent (the mobile phase) is then used to elute the bound components.[4] More hydrophobic molecules interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution.[5]

Experimental Protocols

Crude Peptide Preparation

Following synthesis and cleavage from the solid-phase resin, the crude peptide must be prepared for purification.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge the mixture to pellet the crude peptide and discard the ether supernatant. This step removes many of the organic scavengers and cleavage by-products. Repeat the wash process two to three more times.

  • Drying: Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

  • Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent. For many peptides, a solution of 50% acetonitrile in water is effective. If solubility is an issue, small amounts of acetic acid or dimethyl sulfoxide (DMSO) can be added. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulate matter.

Preparative RP-HPLC Purification

This protocol is designed for the primary purification of the crude peptide.

  • System Setup: Equilibrate the preparative RP-HPLC system with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B). Ensure the system is free of air bubbles and the baseline is stable.

  • Sample Injection: Inject the filtered, solubilized crude peptide onto the column. The loading capacity depends on the column dimensions, typically ranging from 1 to 2 mg of crude peptide per mL of packed column volume.[6]

  • Gradient Elution: Run the gradient elution program as detailed in Table 1. A shallow gradient is often necessary to resolve closely eluting impurities, especially potential diastereomers.[7]

  • Fraction Collection: Collect fractions based on the UV chromatogram, typically monitored at 210-220 nm, which detects the peptide bond.[4] Collect the main peak in multiple fractions to allow for precise purity analysis later.

  • Post-Purification: After the run, wash the column with a high concentration of organic solvent (e.g., 95% Solvent B) to remove any strongly bound impurities, and then re-equilibrate to initial conditions.

Purity Analysis and Product Consolidation

Each collected fraction must be analyzed to assess its purity before pooling.

  • Analytical RP-HPLC: Analyze a small aliquot of each collected fraction using analytical RP-HPLC (see parameters in Table 2). This provides a high-resolution assessment of purity.

  • Mass Spectrometry (MS): Confirm the identity of the peptide in the pure fractions by verifying its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[8]

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95% or >98%).

  • Lyophilization: Freeze the pooled solution (e.g., using a dry ice/acetone bath or a freezer at -80°C) and lyophilize (freeze-dry) it to obtain the final peptide as a fluffy, white powder.[1]

Data Presentation

Quantitative data for a typical purification process is summarized in the tables below.

Table 1: Preparative RP-HPLC Parameters

Parameter Specification
Column C18 Silica, 10 µm particle size, 300 Å pore size (e.g., 250 x 21.2 mm)
Solvent A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Solvent B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 15-20 mL/min
Detection UV at 214 nm

| Gradient | 5-65% Solvent B over 60 minutes |

Table 2: Analytical RP-HPLC Parameters for Purity Check

Parameter Specification
Column C18 Silica, 3-5 µm particle size, 100-300 Å pore size (e.g., 150 x 4.6 mm)
Solvent A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Solvent B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm

| Gradient | 10-90% Solvent B over 30 minutes[9] |

Table 3: Typical Purification Results

Parameter Result Method
Crude Purity ~65% Analytical RP-HPLC
Purified Purity >98% Analytical RP-HPLC
Overall Yield 20-30% Gravimetric
Expected Mass [Calculated Value] -
Observed Mass [Calculated Value ± 1 Da] ESI-MS

| Net Peptide Content | 70-90% | Quantitative Amino Acid Analysis[8] |

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Peptide Post-Cleavage Prep Precipitation & Solubilization Crude->Prep HPLC Preparative RP-HPLC Prep->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Purity Analysis (Analytical HPLC & MS) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final Purified Peptide (>98%) Lyophilize->Final Impurity_Sources cluster_products Synthesis Output cluster_impurities Common Impurity Types SPPS Fmoc-SPPS Process Desired Desired Peptide (Fmoc-D-Phg) SPPS->Desired Impurities Process-Related Impurities SPPS->Impurities Truncated Truncated Sequences (Incomplete Coupling) Impurities->Truncated Deletion Deletion Sequences (Incomplete Fmoc Removal) Impurities->Deletion Diastereomer Diastereomers (L-Phg due to Racemization) Impurities->Diastereomer Protecting_Groups Residual Protecting Groups Impurities->Protecting_Groups

References

Application Notes and Protocols for the Synthesis of Unnatural Peptides Using (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These non-proteinogenic amino acids can confer unique structural and functional properties to peptides, including enhanced proteolytic stability, improved receptor affinity and selectivity, and novel biological activities.[1][2] (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-(R)-phenylglycine (Fmoc-(R)-Phg-OH), is a key building block for introducing the unnatural amino acid phenylglycine into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]

Phenylglycine-containing peptides have shown significant promise as therapeutic agents, including inhibitors of viral proteases.[3] However, the synthesis of these peptides is often complicated by a significant challenge: the high susceptibility of the α-proton of phenylglycine to epimerization (racemization) under the basic conditions typically employed in Fmoc-SPPS.[5][6] This can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide, compromising yield and purity.

These application notes provide a comprehensive guide to the use of Fmoc-(R)-phenylglycine in SPPS, with a focus on strategies to minimize racemization. Detailed protocols for standard and optimized coupling procedures, along with quantitative data to inform reaction setup, are presented to enable the successful synthesis of phenylglycine-containing peptides with high stereochemical integrity.

Data Presentation: Minimizing Racemization of Phenylglycine

The critical step for racemization of phenylglycine is the base-catalyzed activation and coupling of the Fmoc-protected amino acid.[3] The choice of coupling reagent and base has a profound impact on the degree of epimerization. The following tables summarize quantitative data from studies investigating the extent of racemization under various reaction conditions.

Table 1: Influence of Coupling Reagents and Bases on Phenylglycine Racemization

Coupling Reagent (3.0 equiv)Base (4.0 equiv)% Correct Diastereomer (L,L)Reference
HBTUDIPEA51[3][6]
HCTUDIPEA55[3]
HATUDIPEA68[3]
TBTUDIPEA52[3]
DEPBTDIPEA95[3]
COMU TMP >98 [3]
DEPBT TMP >98 [3]
COMU DMP >98 [3]

*Data adapted from studies on model dipeptides.[3] Abbreviations: HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HCTU = O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; TBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; DEPBT = 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIPEA = N,N-Diisopropylethylamine; TMP = 2,4,6-Trimethylpyridine; DMP = 2,6-Dimethylpyridine.

Table 2: Stability of Resin-Bound Phenylglycine to Basic Conditions

Base Solution in DMFIncubation Time% Correct DiastereomerReference
5% DIPEAOvernight>99[3]
2% TMPOvernight>99[3]
20% PiperidineOvernight97.4[3]
1% DBUOvernight80.8[3]

*Data from a study on the stability of a resin-bound dipeptide.[3] This indicates that while the coupling step is most critical, prolonged exposure to strong bases during deprotection can also contribute to epimerization. Abbreviation: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocols

The following protocols are provided for the manual synthesis of peptides containing (R)-phenylglycine using Fmoc-SPPS.

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the standard steps for elongating a peptide chain on a solid support.

  • Resin Swelling:

    • Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mg) in a reaction vessel.

    • Add sufficient N,N-dimethylformamide (DMF) to swell the resin. Agitate gently for 30-60 minutes.[7]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[8]

    • Agitate the mixture for 5 minutes and drain.[6]

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[8][9]

  • Amino Acid Coupling (Standard):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.[7][9]

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.[7]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.[7]

    • Monitor the reaction completion using a qualitative test (e.g., Ninhydrin or Kaiser test).[10] If the test is positive (indicating free amines), the coupling step should be repeated.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).[7]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 2: Optimized Coupling of Fmoc-(R)-Phenylglycine to Minimize Racemization

This protocol is recommended for the incorporation of the phenylglycine residue to preserve its stereochemical integrity.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the growing peptide chain on the resin has been removed according to Protocol 1, Step 2, and the resin has been thoroughly washed with DMF.

  • Low-Racemization Coupling:

    • In a separate reaction vessel, dissolve Fmoc-(R)-phenylglycine (3 equivalents) and COMU (3 equivalents) in DMF.[3][6]

    • Add a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.[6]

    • Immediately add this activation mixture to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[7]

Protocol 3: Final Cleavage and Deprotection

This protocol is used to cleave the synthesized peptide from the resin and remove side-chain protecting groups.

  • Resin Preparation:

    • After the final amino acid coupling, perform a final Fmoc deprotection (Protocol 1, Step 2).

    • Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[11]

  • Cleavage:

    • Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice.

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[1][11]

    • Centrifuge the ether suspension to pellet the peptide.[11]

    • Decant the ether and wash the peptide pellet with cold ether two more times.[11]

    • Dry the final peptide pellet under vacuum.[11]

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Visualized Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the key workflows and chemical mechanisms involved in the synthesis.

fmoc_spps_workflow cluster_resin Solid Support cluster_cycle Synthetic Cycle (Repeated) cluster_final Final Steps Resin Resin with Linker Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Remove Piperidine Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA) Wash2->Cleavage Final Cycle Complete Purification 4. Purification (RP-HPLC) Cleavage->Purification Isolate Crude Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Mechanism of Fmoc group removal using piperidine.

racemization_logic Problem Racemization of Phenylglycine during Fmoc-SPPS Cause1 Increased Acidity of α-Proton (Benzylic Position) Problem->Cause1 Cause2 Basic Reaction Conditions Problem->Cause2 Coupling Coupling Step (Activation) Cause2->Coupling Deprotection Deprotection Step (Prolonged Exposure) Cause2->Deprotection Coupling->Problem Major Contribution Deprotection->Problem Minor Contribution Solution Minimized Racemization (High Stereochemical Purity) Sol1 Use Weak, Sterically Hindered Bases (e.g., TMP, DMP) Solution->Sol1 Sol2 Select Optimal Coupling Reagents (e.g., COMU, DEPBT) Solution->Sol2 Sol1->Coupling Mitigates Sol2->Coupling Mitigates

Caption: Factors contributing to phenylglycine racemization and mitigation strategies.

References

Application Notes and Protocols for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine (Fmoc-D-Phg-OH), is a non-proteinogenic amino acid that serves as a critical chiral building block in combinatorial chemistry.[1][] Its incorporation into peptide and peptidomimetic libraries offers a powerful strategy to introduce conformational constraints, enhance proteolytic stability, and explore novel pharmacophores in drug discovery.[1][3] The phenyl group attached to the α-carbon provides steric bulk and specific interactions, influencing the secondary structure of peptides.[4] However, the synthetic incorporation of Fmoc-D-Phg-OH presents a significant challenge due to the high propensity for racemization at the α-carbon, particularly during the base-catalyzed coupling step in solid-phase peptide synthesis (SPPS).[5][6][7] This document provides detailed application notes and optimized protocols to effectively utilize Fmoc-D-Phg-OH in combinatorial library synthesis while minimizing epimerization.

Application Notes

The primary application of Fmoc-D-Phg-OH is in the generation of diverse molecular libraries for high-throughput screening. As a chiral, unnatural amino acid, it allows for the creation of stereochemically defined compounds, which is crucial for target binding and biological activity.[][8] The Fmoc protecting group makes it directly compatible with the most common solid-phase peptide synthesis (SPPS) strategies used in combinatorial library generation.[5][9]

Key Applications Include:

  • Construction of Peptide Libraries: Introducing D-phenylglycine into peptide sequences can significantly alter their structure and function, leading to the discovery of novel therapeutic leads with improved stability and bioavailability.[1][3]

  • Development of Peptidomimetics: Fmoc-D-Phg-OH is used to create non-natural peptide-like molecules with enhanced pharmacological properties.

  • Chiral Scaffolds: It serves as a rigid chiral scaffold for the synthesis of small molecule libraries, enabling the exploration of three-dimensional chemical space.[1]

A major consideration when using Fmoc-D-Phg-OH is the heightened risk of racemization due to the increased acidity of the benzylic α-proton.[6][10] Standard coupling conditions in Fmoc-SPPS can lead to significant epimerization, compromising the stereochemical integrity of the final compounds. Therefore, optimized protocols are essential for its successful application.

Quantitative Data Summary

The choice of coupling reagents and bases is critical to suppress racemization during the incorporation of Fmoc-D-Phg-OH. The following tables summarize quantitative data on the extent of racemization observed with different reaction conditions.

Coupling ReagentBase% Racemization (D-Phg to L-Phg)Reference
HBTUDIPEAHigh[10]
HATUDIPEAHigh[10]
HCTUDIPEAHigh[10]
COMU TMP <1% [6][10]
COMU DMP <1% [6][7]
DEPBT TMP <1% [6][7]
DEPBT DMP <1% [6][7]

Table 1: Influence of Coupling Reagents and Bases on Phenylglycine Racemization.

Condition% EpimerizationReference
Standard Fmoc Deprotection (20% Piperidine/DMF)Low[10]
Extended Incubation (1% DBU in DMF)Significant[10]
Extended Incubation (20% Piperidine in DMF)Minor[10]

Table 2: Stability of Resin-Bound Phenylglycine to Basic Conditions.

Experimental Protocols

Protocol 1: Optimized Manual Solid-Phase Synthesis for Incorporating Fmoc-D-Phg-OH

This protocol is designed to minimize racemization during the coupling of Fmoc-D-Phg-OH.

1. Resin Swelling:

  • Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[5]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.[5]
  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[5]
  • Wash the resin thoroughly with DMF (5 times).[5]

3. Fmoc-D-Phg-OH Coupling (Low-Racemization Conditions):

  • In a separate vessel, dissolve Fmoc-D-Phg-OH (3 equivalents relative to resin loading), COMU (3 equivalents), in DMF.[6][7]
  • Add 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the solution.
  • Immediately add this activation mixture to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature, or until a negative Kaiser test is observed.
  • Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for the subsequent amino acids in the sequence. For standard amino acids, common coupling reagents like HBTU/DIPEA can be used.

5. Final Cleavage and Deprotection:

  • After synthesis is complete, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[5][9]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Low-Racemization Coupling: Fmoc-D-Phg-OH COMU/TMP wash1->coupling wash2 DMF/DCM Wash coupling->wash2 elongation Chain Elongation (Repeat Deprotection/Coupling) wash2->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage precipitation Precipitate Peptide (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Workflow for low-racemization solid-phase synthesis of D-phenylglycine-containing peptides.

logical_relationship building_block Fmoc-D-Phg-OH (Chiral Building Block) synthesis Solid-Phase Peptide Synthesis (Optimized Protocol) building_block->synthesis library Combinatorial Peptide Library (Stereochemically Defined) synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: Role of Fmoc-D-Phg-OH in a combinatorial chemistry drug discovery pipeline.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency with (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-phenylglycine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high coupling efficiency in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with Fmoc-D-phenylglycine?

Low coupling efficiency with Fmoc-D-phenylglycine can stem from several factors:

  • Steric Hindrance: The bulky phenyl side chain of phenylglycine, in proximity to the reactive carboxyl group, can physically hinder the approach of the activated amino acid to the N-terminus of the peptide chain on the solid support.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate or form secondary structures, such as beta-sheets, which can mask the reactive N-terminal amine, making it inaccessible.[3][4]

  • Suboptimal Activation: The choice of coupling reagent and activation conditions is critical. Standard reagents may not be sufficiently potent to overcome the steric hindrance associated with Fmoc-D-phenylglycine.[1][5]

  • Racemization: Phenylglycine is particularly susceptible to racemization (epimerization) at its α-carbon during the coupling step, especially under basic conditions.[6][7][8] This can lead to a mixture of diastereomers in the final peptide.

Q2: How can I detect incomplete coupling of Fmoc-D-phenylglycine?

Incomplete coupling can be identified using qualitative and quantitative methods:

  • Kaiser Test (Ninhydrin Test): This is a rapid colorimetric test performed on a small sample of resin beads after the coupling reaction. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests complete coupling.[1][5][9]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the crude peptide can reveal the presence of deletion sequences (peptides lacking the intended Fmoc-D-phenylglycine residue), providing quantitative insight into the coupling efficiency.[9]

Q3: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents immediately following the initial coupling, without an intermediate Fmoc deprotection step.[1][5][9] This strategy is highly recommended for difficult couplings, such as those involving sterically hindered residues like Fmoc-D-phenylglycine, to drive the reaction to completion, especially if the first coupling attempt is insufficient as indicated by a positive Kaiser test.[1][5]

Q4: Can solvent choice impact the coupling efficiency of Fmoc-D-phenylglycine?

Yes, the solvent system plays a crucial role. While N,N-dimethylformamide (DMF) is a standard solvent for SPPS, for challenging couplings and to disrupt peptide aggregation, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties.[3][5][10] In severe cases of aggregation, the addition of chaotropic salts like LiCl or the use of a mixture of NMP and dimethyl sulfoxide (DMSO) might be necessary.[3]

Troubleshooting Guides

Issue: Positive Kaiser Test After Coupling

A positive Kaiser test indicates incomplete coupling. Follow this troubleshooting workflow to address the issue.

G start Positive Kaiser Test (Incomplete Coupling) strategy_review Initial Strategy Review: - Potent coupling reagent used? - Sufficient reagent excess? (3-5 eq) start->strategy_review double_coupling Action 1: Perform Double Coupling - Wash resin with DMF. - Recouple with fresh, activated  Fmoc-D-phenylglycine. strategy_review->double_coupling No extend_time Action 3: Extend Coupling Time - Increase reaction time to 2-4 hours  or overnight. strategy_review->extend_time Yes reagent_optimization Action 2: Optimize Reagents - Switch to a more potent activator  (e.g., HATU, HCTU, COMU). - Increase excess of amino acid  and coupling reagents (3-5 eq). double_coupling->reagent_optimization Still incomplete proceed Negative Kaiser Test (Proceed to Deprotection) double_coupling->proceed Coupling now complete reagent_optimization->extend_time change_solvent Action 4: Change Solvent - Switch from DMF to NMP or a  DMF/NMP mixture to disrupt  aggregation. extend_time->change_solvent capping (Optional) Capping - If coupling remains incomplete,  cap unreacted amines with  acetic anhydride. change_solvent->capping capping->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

Issue: Suspected Racemization of D-Phenylglycine

Racemization is a significant risk with phenylglycine. The primary cause is the base-catalyzed coupling step.[6][7]

G start Suspected Racemization (e.g., diastereomers in HPLC) base_review Review Coupling Base: - Is DIPEA being used? start->base_review weaker_base Action 1: Use a Weaker/Sterically Hindered Base - Replace DIPEA with N-methylmorpholine  (NMM), 2,4,6-trimethylpyridine (TMP, collidine),  or 2,6-dimethylpyridine (DMP). base_review->weaker_base Yes reagent_choice Action 2: Optimize Coupling Reagent - Use COMU or DEPBT in combination  with TMP or DMP. base_review->reagent_choice No weaker_base->reagent_choice preactivation_time Action 3: Minimize Pre-activation Time - Add the activated amino acid mixture to  the resin immediately after adding the base. reagent_choice->preactivation_time additives Action 4: Use Additives - For carbodiimide-mediated couplings,  add HOBt or OxymaPure to suppress  racemization. preactivation_time->additives verify Verify Stereochemical Purity (HPLC/Chiral Chromatography) additives->verify

Caption: Workflow to minimize racemization of D-phenylglycine.

Data Summary: Coupling Reagent and Base Selection

The choice of coupling reagent and base is critical for both efficiency and maintaining stereochemical integrity. The following table provides a qualitative comparison of common strategies.

Coupling ReagentActivating BaseRelative Efficiency for Hindered ResiduesRisk of Racemization with PhenylglycineRecommendations
HBTU, HCTUDIPEAHighHighEffective for many hindered couplings, but high risk of racemization for phenylglycine.[1][5]
HATUDIPEAVery HighHighVery effective activator, but the use of DIPEA still poses a high risk of racemization.[1][5][6]
COMUTMP or DMPVery HighNegligibleConsidered one of the best combinations for minimizing racemization while maintaining high coupling efficiency.[6][7]
DEPBTTMP or DMPHighNegligibleAn effective alternative to COMU for suppressing racemization.[6][7]
DIC/DCC + HOBt/OxymaNMMModerateLow to ModerateA more traditional approach. The additives are crucial for improving efficiency and reducing racemization.[5][11]

Key Experimental Protocols

Protocol 1: Optimized Coupling for Fmoc-D-phenylglycine

This protocol is designed to maximize coupling efficiency while minimizing racemization.

  • Resin Preparation: Swell the peptide-resin in NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, followed by NMP (3 times).[5]

  • Activation Mixture: In a separate vessel, dissolve Fmoc-D-phenylglycine (3 eq.), COMU (3 eq.) in NMP.

  • Coupling: To the activation mixture, add 2,4,6-trimethylpyridine (TMP) (4 eq.) and immediately add the solution to the deprotected resin.[6] Agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin with NMP (3-5 times).

  • Monitoring: Perform a Kaiser test to check for completion.[5] If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling Procedure
  • First Coupling: Perform the initial coupling as described in Protocol 1 (steps 4-6).

  • Washing: After the first coupling, drain and wash the resin thoroughly with NMP (3-5 times) to remove soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh activation mixture as described in Protocol 1 (step 4) and add it to the resin. Agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with NMP (3-5 times) before proceeding to the next Fmoc deprotection step.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test detects the presence of free primary amines on the resin.[3]

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Procedure: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or are colorless.[5]

References

Technical Support Center: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-phenylglycine) in solid-phase peptide synthesis (SPPS). The primary focus is on identifying and mitigating common side reactions to ensure high peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed with Fmoc-D-phenylglycine during peptide synthesis?

A1: The most prevalent side reaction is racemization (epimerization) of the D-phenylglycine residue to its L-enantiomer.[1][2][3][4][5] This is due to the increased acidity of the alpha-proton on the phenylglycine residue, which can be easily abstracted under the basic conditions used in Fmoc-SPPS.[3]

Q2: At which steps of the synthesis cycle is racemization of Fmoc-D-phenylglycine most likely to occur?

A2: Racemization can occur during two key steps of the Fmoc-SPPS cycle:

  • Fmoc-deprotection: The use of piperidine to remove the Fmoc protecting group creates a basic environment that can lead to epimerization.[2][3]

  • Amino acid coupling: The base-catalyzed activation and coupling of the Fmoc-D-phenylglycine residue is a critical step where significant racemization can occur.[1][3][4] Some studies indicate that this step is the most crucial for inducing racemization.[1][4]

Q3: Are there other potential side reactions to be aware of when using Fmoc-D-phenylglycine?

A3: While racemization is the primary concern, other general side reactions in Fmoc-SPPS can also occur, although they are not specific to phenylglycine. These include:

  • Aggregation: Peptides containing hydrophobic residues like phenylglycine can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps.[6][7]

  • Diketopiperazine formation: This can occur at the dipeptide stage, particularly if proline is one of the first two residues.[7]

  • Aspartimide formation: For sequences containing aspartic acid, this side reaction can be induced by the basic conditions of Fmoc deprotection.[7][8][9]

Troubleshooting Guide

Problem: My peptide containing D-phenylglycine shows a significant amount of a diastereomeric impurity upon analysis (e.g., by RP-HPLC or LC-MS).

This is a strong indication of racemization of the D-phenylglycine residue during synthesis. One study reported as much as 49% of the undesired diastereoisomer when using standard Fmoc-SPPS conditions.[10]

Troubleshooting Workflow

G cluster_0 Troubleshooting Racemization of Fmoc-D-Phenylglycine start Diastereomeric Impurity Detected coupling Review Coupling Conditions start->coupling Primary Suspect deprotection Review Deprotection Conditions start->deprotection Secondary Suspect reagents Optimize Coupling Reagents & Base coupling->reagents Action deprotection_reagent Consider Alternative Deprotection Reagents deprotection->deprotection_reagent Action base Use Weaker, Sterically Hindered Base reagents->base Recommendation mw Employ Microwave-Assisted SPPS reagents->mw Alternative end Racemization Minimized base->end deprotection_reagent->end mw->end

Caption: Troubleshooting workflow for addressing racemization of Fmoc-D-phenylglycine.

Recommended Actions:
  • Optimize Coupling Conditions: The choice of coupling reagent and base is critical for minimizing racemization.[1][4]

    • Coupling Reagents: Use coupling reagents known to suppress racemization, such as 3-(diethylamino-3-oxido-1,2,3-benzotriazin-4-yl)oxy-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[1][4]

    • Bases: Replace stronger bases like N,N-diisopropylethylamine (DIPEA) with weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[1][4][10]

  • Modify Deprotection Conditions: While the coupling step is often more critical, racemization can also occur during Fmoc removal.[2][5]

    • Minimize the duration of exposure to piperidine.

    • Consider using alternative deprotection reagents like piperazine, which has been shown to cause less side reactions in some cases.[9]

  • Utilize Microwave-Assisted SPPS: Microwave heating can accelerate coupling reactions, but conditions must be carefully controlled. One study found that using the triazine-derived coupling reagent DMTMM-BF4 with N-methylmorpholine (NMM) as the base under microwave conditions (50 °C, 22 Watts) helped to reduce racemization.[2]

Quantitative Data on Racemization

The following table summarizes the extent of racemization of phenylglycine under different reaction conditions as reported in the literature.

Peptide SequenceCoupling ConditionsDeprotection Conditions% Racemization (Undesired Diastereomer)Reference
H-Ala-Val-Pro-Phg-Tyr-NH₂Standard SPPS conditionsStandard49%[2][10]
H-Ala-Val-Pro-Phg-Tyr-NH₂DMTMM-BF₄ / NMM (Microwave)20% Piperidine29%[2]
Model PeptidesHATU / DIPEA10% Piperidine in DMFSignificant[4]
Model PeptidesDEPBT or COMU / TMP or DMP10% Piperidine in DMFNegligible[1][4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-Phenylglycine

This protocol is optimized to minimize epimerization during the incorporation of Fmoc-D-phenylglycine.[10]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain. Add a fresh 20% piperidine solution and agitate for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Phg-OH (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction for 1-2 hours, or until a negative Kaiser test is observed.

  • Washing: Wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Mechanism of Racemization

The racemization of Fmoc-D-phenylglycine proceeds via the abstraction of the alpha-proton by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L enantiomers.

G cluster_0 Racemization Mechanism D_Phg Fmoc-D-Phenylglycine (R-configuration) Enolate Planar Enolate Intermediate D_Phg->Enolate + Base - H⁺ Enolate->D_Phg + H⁺ L_Phg Fmoc-L-Phenylglycine (S-configuration) Enolate->L_Phg + H⁺

Caption: Mechanism of base-catalyzed racemization of phenylglycine.

References

how to improve the solubility of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-(R)-phenylglycine, for chemical reactions, particularly in the context of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Fmoc-(R)-phenylglycine?

Fmoc-(R)-phenylglycine is a white to off-white crystalline solid that has limited solubility in water.[1] However, it is soluble in a variety of organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[1]

Q2: Why am I experiencing solubility issues with Fmoc-(R)-phenylglycine during my experiments?

Several factors can contribute to poor solubility of Fmoc-(R)-phenylglycine:

  • Aggregation: The bulky and aromatic nature of the Fmoc protecting group can lead to intermolecular interactions and aggregation, reducing solubility, especially at higher concentrations.

  • Solvent Quality: The purity of the solvent is crucial. For instance, DMF can degrade over time to form dimethylamine, which can react with the Fmoc group and affect solubility and reaction outcomes.[2][3]

  • On-Resin Aggregation: During SPPS, the growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, leading to poor solvation and precipitation of the incoming activated amino acid.[4]

Q3: Can I heat the mixture to improve the solubility of Fmoc-(R)-phenylglycine?

Gentle heating (e.g., to 30-40°C) can be employed to aid dissolution.[4] However, excessive temperatures should be avoided as they can risk degradation of the Fmoc protecting group.[4] It is also important to be aware that elevated temperatures can increase the risk of racemization of the phenylglycine residue.

Q4: Are there alternative "greener" solvents that can be used?

Yes, research is ongoing to replace hazardous solvents in peptide synthesis. Some promising greener alternatives for dissolving Fmoc-amino acids include 2-Methyltetrahydrofuran (2-MeTHF) and binary mixtures such as DMSO with ethyl acetate.[4] The solubility of Fmoc-(R)-phenylglycine in these specific solvents may need to be determined empirically.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the solubility of Fmoc-(R)-phenylglycine during your experiments.

Issue 1: Fmoc-(R)-phenylglycine does not fully dissolve in the chosen solvent.

dot

Caption: Troubleshooting workflow for initial solubility issues.

Solutions:

  • Verify Solvent Quality: Ensure you are using fresh, high-purity solvents. As mentioned, DMF quality is particularly important.[2][3]

  • Use a Co-solvent: Adding a small amount of a stronger solvent can significantly improve solubility.[4]

    • For DMF, consider adding a small percentage of DMSO or N-Methyl-2-pyrrolidone (NMP).

    • A mixture of Dichloromethane (DCM) and DMF is also commonly used.[5]

  • Sonication: Use an ultrasonic bath to help break up solid aggregates and facilitate dissolution.[4]

  • Gentle Heating: Gently warm the solution to 30-40°C while stirring.[4] Avoid prolonged heating or higher temperatures.

Issue 2: The dissolved Fmoc-(R)-phenylglycine precipitates out during the coupling reaction.

dot

Caption: Troubleshooting workflow for in-reaction precipitation.

Solutions:

  • Use of Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling reaction can disrupt hydrogen bonding and reduce on-resin aggregation.[4]

  • Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 40°C) can improve both solubility and reaction kinetics.[4]

  • Alternative Coupling Reagents: Fmoc-(R)-phenylglycine is prone to racemization, especially with standard coupling reagents like HBTU/DIPEA.[6][7] Using alternative reagents can not only minimize racemization but may also affect solubility and reaction efficiency. Consider using:

    • COMU with a sterically hindered base like 2,4,6-trimethylpyridine (TMP).[6]

    • DEPBT with a base like 2,6-dimethylpyridine (DMP).[7]

Data Presentation

SolventAbbreviationQualitative Solubility of Fmoc-(R)-phenylglycine
DimethylformamideDMFSoluble
Dimethyl sulfoxideDMSOSoluble
N-Methyl-2-pyrrolidoneNMPSoluble
DichloromethaneDCMSoluble
WaterH₂OSparingly soluble

Experimental Protocols

Protocol 1: Dissolution of Fmoc-(R)-phenylglycine using a Co-solvent
  • Weigh the required amount of Fmoc-(R)-phenylglycine into a clean, dry reaction vessel.

  • Add the primary solvent (e.g., DMF) to about 80-90% of the final desired volume.

  • Stir the mixture at room temperature.

  • If the compound does not fully dissolve, add a co-solvent (e.g., DMSO) dropwise while stirring until a clear solution is obtained.

  • Add the primary solvent to reach the final desired concentration.

Protocol 2: Coupling of Fmoc-(R)-phenylglycine using a Chaotropic Agent
  • Swell the resin in the reaction vessel with DMF.

  • Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Wash the resin thoroughly with DMF.

  • Prepare the Fmoc-(R)-phenylglycine solution in DMF as per your standard protocol. If solubility is an issue, refer to Protocol 1.

  • In a separate vessel, prepare a solution of the coupling agent (e.g., HATU) in DMF.

  • Add the activated Fmoc-(R)-phenylglycine solution to the resin.

  • Add a solution of a chaotropic agent (e.g., 1M LiCl in DMF) to the reaction vessel.

  • Add the base (e.g., DIPEA or TMP, depending on the coupling reagent) to initiate the coupling reaction.

  • Allow the reaction to proceed for the desired time.

  • Wash the resin thoroughly with DMF to remove any residual salts and reagents.

Protocol 3: Low-Racemization Coupling of Fmoc-(R)-phenylglycine

This protocol is recommended to minimize epimerization of the phenylglycine residue.

  • Swell the resin and perform Fmoc deprotection as per standard procedures.

  • In a separate reaction vessel, dissolve Fmoc-(R)-phenylglycine (3 equivalents) and COMU (3 equivalents) in DMF.[6]

  • Add a sterically hindered weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.[6]

  • Immediately add the activation mixture to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours, or until a negative Kaiser test is observed.

  • Wash the resin thoroughly with DMF and then DCM.

References

Technical Support Center: Optimizing Amidation of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-phenylglycine) in amidation and peptide synthesis. The primary focus is on mitigating racemization and other common side reactions to ensure the stereochemical integrity and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide containing D-phenylglycine shows a significant diastereomeric impurity. What is the most likely cause?

A1: The most common issue when incorporating Fmoc-D-phenylglycine is racemization at the alpha-carbon. This is primarily due to the increased acidity of the α-proton, making it susceptible to abstraction under basic conditions. The critical step where racemization occurs is during the base-catalyzed activation and coupling of the Fmoc-D-phenylglycine.[1][2][3][4] While the Fmoc-deprotection step with piperidine can also contribute, studies suggest that the coupling step is more significant.[5][6]

Q2: Which coupling reagents and bases are recommended to minimize racemization of Fmoc-D-phenylglycine?

A2: To minimize racemization, the choice of coupling reagent and base is crucial. Weaker bases with significant steric hindrance are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA). The use of 2,4,6-trimethylpyridine (TMP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in carefully controlled, minimal amounts can be beneficial.

Regarding coupling reagents, third-generation uronium salts have shown excellent results. Specifically, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been reported to significantly reduce racemization to negligible levels, especially when paired with a hindered base like TMP.[1][2]

Q3: I am observing incomplete or slow coupling of Fmoc-D-phenylglycine. What can I do to improve the reaction efficiency?

A3: Incomplete coupling can be due to the steric hindrance of the phenyl side chain. To improve efficiency:

  • Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.

  • Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.

  • Use a More Reactive Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and can be used, but careful selection of the base is critical to avoid increased racemization.

  • Increase Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can improve the rate, but this should be done with caution as it can also increase the risk of racemization.

Q4: Can the choice of solid support influence the outcome of the synthesis?

A4: Yes, particularly for sensitive sequences. If you are synthesizing a dipeptide and observe diketopiperazine formation, especially if the second amino acid is proline, using a 2-chlorotrityl chloride resin is recommended.[7] The steric bulk of this resin linker can inhibit the formation of the cyclic dipeptide side product.

Q5: Are there any other common side reactions I should be aware of during my peptide synthesis?

A5: Besides racemization, other potential side reactions in Fmoc-based solid-phase peptide synthesis (SPPS) include:

  • Aspartimide Formation: This can occur with aspartic acid residues under either acidic or basic conditions. Adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[7]

  • 3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues where the protected sulfhydryl group is eliminated, followed by the addition of piperidine.[7]

  • Aggregation: Hydrophobic sequences can aggregate on the resin, leading to incomplete coupling and deprotection. Switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt aggregation.[7]

Quantitative Data Summary

The following tables summarize the impact of different coupling reagents and bases on the diastereomeric purity of peptides containing phenylglycine, as reported in the literature.

Table 1: Influence of Coupling Reagent on Diastereomeric Purity

Coupling ReagentBaseDiastereomeric Purity (% Correct Isomer)Reference
HATUDIPEA~85%[1]
HBTUDIPEA~83%[1]
PyBOPDIPEA~84%[1]
DMTMM-BF4NMM71%[5][6]
DEPBTTMP>99%[1]
COMUTMP>99%[1]

Table 2: Influence of Base on Diastereomeric Purity (with HATU as coupling reagent)

BasepKaDiastereomeric Purity (% Correct Isomer)Reference
DIPEA10.1~85%[1]
NMM7.38~90%[1]
TMP7.45~93%[1]

Experimental Protocols

Optimized Protocol for Low-Racemization Coupling of Fmoc-D-phenylglycine

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization during the incorporation of Fmoc-D-phenylglycine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling of Fmoc-D-phenylglycine:

    • In a separate reaction vessel, dissolve Fmoc-D-phenylglycine (3 equivalents relative to resin loading), COMU (3 equivalents), in DMF.

    • Add 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.

  • Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to ensure the coupling reaction is complete. If the test is positive (indicating free amines), a second coupling may be necessary.

Visual Guides

General Workflow for Peptide Coupling

G cluster_0 Resin Preparation cluster_1 Activation & Coupling Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Preactivate Pre-activate Fmoc-D-Phg-OH with COMU/TMP Wash1->Preactivate Couple Couple to Resin Preactivate->Couple Wash2 Wash with DMF Couple->Wash2 Wash2->Deprotect Next Cycle

Caption: General workflow for the optimized coupling of Fmoc-D-phenylglycine in SPPS.

Potential Racemization Pathways

G Fmoc_D_Phg Fmoc-(R)-Phenylglycine Activated_Ester Activated Ester (e.g., O-COMU) Fmoc_D_Phg->Activated_Ester + Coupling Reagent Enolate Enolate Intermediate Activated_Ester->Enolate + Base (e.g., DIPEA) (α-proton abstraction) Desired_Peptide Desired Diastereomer Activated_Ester->Desired_Peptide + Peptide Chain Enolate->Activated_Ester Reprotonation Fmoc_L_Phg Fmoc-(S)-Phenylglycine (Racemized Product) Enolate->Fmoc_L_Phg Reprotonation (from opposite face) Undesired_Peptide Undesired Diastereomer Fmoc_L_Phg->Undesired_Peptide + Peptide Chain Peptide_Chain Resin-Bound Peptide Chain

Caption: Simplified pathway showing base-mediated racemization during activation.

References

preventing racemization of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize and troubleshoot the racemization of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-(R)-Phg-OH) during peptide coupling reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the coupling of Fmoc-(R)-Phg-OH in solid-phase peptide synthesis (SPPS).

Q1: I am observing significant epimerization of my phenylglycine-containing peptide. What is the primary cause?

A1: Racemization of Fmoc-(R)-Phg-OH is a known challenge in peptide synthesis. The primary cause is the increased acidity of the α-proton due to the phenyl group, making it susceptible to abstraction under basic conditions encountered during coupling. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of (R) and (S) enantiomers. The base-catalyzed coupling step of Fmoc-Phg is the most critical step for racemization.[1][2][3]

Q2: Which step in the SPPS cycle is most prone to causing racemization of phenylglycine?

A2: While some studies have investigated the influence of the Fmoc-deprotection step, the overwhelming consensus points to the amino acid activation and coupling step as the critical phase where racemization of Fmoc-(R)-Phg-OH predominantly occurs.[1][2][4][5] The choice of coupling reagents and the base used during this step have the most significant impact on the stereochemical outcome.[1]

Q3: How do different coupling reagents affect the racemization of Fmoc-(R)-Phg-OH?

A3: The choice of coupling reagent is crucial for suppressing racemization. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives. Uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute to racemization, especially in the presence of a strong tertiary base.[6] Studies have shown that certain coupling reagents are superior in preventing epimerization. For instance, COMU and DEPBT have demonstrated excellent performance in minimizing racemization when coupling Fmoc-Phg-OH.[1][2][3]

Q4: What is the role of the base in the coupling reaction, and which bases are recommended?

A4: The base is necessary to activate the incoming Fmoc-amino acid and neutralize the protonated N-terminus of the peptide-resin. However, strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can significantly promote racemization by facilitating the abstraction of the α-proton.[1][6] To minimize this side reaction, weaker and more sterically hindered bases are highly recommended. Excellent results have been achieved with 2,4,6-trimethylpyridine (TMP) and 2,6-dimethylpyridine (DMP).[1][2][3] N-Methylmorpholine (NMM) is another suitable alternative to DIPEA.[6]

Q5: Are additives necessary to prevent racemization?

A5: Yes, additives are highly recommended, especially when using carbodiimide-based coupling reagents. Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) react with the activated amino acid to form an active ester that is less prone to racemization.[7] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a non-explosive and highly effective alternative to HOBt and HOAt.[6][8]

Q6: Can temperature control, especially in microwave-assisted SPPS, help reduce racemization?

A6: Yes, temperature plays a significant role. While microwave energy can accelerate coupling reactions, elevated temperatures can also increase the rate of racemization for sensitive amino acids like phenylglycine.[9][10] It is crucial to use optimized, lower-temperature microwave protocols. For example, a study found that microwave-assisted SPPS at 50°C helped to limit the racemization of a phenylglycine-containing peptide.[4][5]

Data Summary: Impact of Coupling Conditions on Phenylglycine Racemization

The following table summarizes the percentage of the desired diastereomer obtained under various coupling conditions for a model dipeptide, providing a clear comparison of the effectiveness of different reagents in preventing racemization.

Coupling ReagentBase% Correct Diastereomer (Peptide A: Bz-(L)-Phe-(L)-Phg-NH2)% Correct Diastereomer (Peptide B: Bz-(L)-Arg-(L)-Phg-NH2)Reference
HATUDIPEA7878[1]
HATUTMP9494[1]
HATUDMP9293[1]
HBTUDIPEA7980[1]
HCTUDIPEA7676[1]
TBTUDIPEA7979[1]
PyBOPDIPEA8080[1]
DEPBTDIPEA9091[1]
COMUDIPEA9292[1]
COMU TMP >98 >98 [1]
DMTMM-BF4NMM8889[1]
DMTMM-BF4TMP9192[1]

Table 1: Influence of different coupling reagents and bases on the racemization of Phenylglycine (Phg) during the synthesis of two model dipeptides.

Experimental Protocols

This section provides detailed methodologies for coupling Fmoc-(R)-Phg-OH with minimal racemization, based on successful reported procedures.

Protocol 1: High-Efficiency, Low-Racemization Coupling using COMU and TMP

This protocol is recommended as the primary method for incorporating Fmoc-(R)-Phg-OH.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF twice (5 min and 10 min). Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Mixture Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-(R)-Phg-OH (3.0 equivalents relative to resin loading) and COMU (3.0 equivalents) in DMF.

    • Add 2,4,6-trimethylpyridine (TMP) (4.0 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be required.

Protocol 2: Alternative Low-Racemization Coupling using DEPBT

This protocol provides an effective alternative to the COMU-based method.

  • Resin Preparation and Fmoc-Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Mixture Preparation:

    • In a separate reaction vessel, dissolve Fmoc-(R)-Phg-OH (3.0 equivalents) and DEPBT (3.0 equivalents) in DMF.

    • Add diisopropylethylamine (DIPEA) (4.0 equivalents). While TMP is generally preferred, DEPBT has been shown to perform well even with DIPEA. For maximum suppression of racemization, substituting DIPEA with TMP is advisable.

  • Coupling Reaction: Add the coupling mixture to the deprotected resin and agitate at room temperature for 2-4 hours.

  • Washing and Confirmation: Follow steps 5 and 6 from Protocol 1.

Visual Guides

The following diagrams illustrate the key chemical pathways and decision-making processes involved in preventing the racemization of Fmoc-(R)-Phg-OH.

RacemizationPathways cluster_main Racemization Mechanisms of Activated Fmoc-(R)-Phg-OH Fmoc_R_Phg Fmoc-(R)-Phg-OH Activated_Ester Activated Ester/ O-Acylisourea Fmoc_R_Phg->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone Intramolecular Cyclization (Base) Enolate Enolate Intermediate (Planar, Achiral) Activated_Ester->Enolate Direct Enolization (Base) Fmoc_R_Phg_Peptide Fmoc-(R)-Phg-Peptide (Desired Product) Activated_Ester->Fmoc_R_Phg_Peptide Direct Coupling (Desired Pathway) Fmoc_S_Phg Fmoc-(S)-Phg-Peptide (Racemized Product) Oxazolone->Fmoc_S_Phg Nucleophilic Attack by Peptide Oxazolone->Fmoc_R_Phg_Peptide Nucleophilic Attack by Peptide Enolate->Fmoc_S_Phg Protonation Enolate->Fmoc_R_Phg_Peptide Protonation Peptide_N_Terminus H2N-Peptide-Resin

Figure 1: Racemization pathways of Fmoc-(R)-Phg-OH during coupling.

TroubleshootingWorkflow Start Racemization Observed in Phenylglycine-Containing Peptide Check_Coupling Review Coupling Protocol for Fmoc-(R)-Phg-OH Step Start->Check_Coupling Coupling_Reagent Coupling Reagent? Check_Coupling->Coupling_Reagent Base_Used Base Used? Coupling_Reagent->Base_Used Optimal Use_COMU_DEPBT Action: Switch to COMU or DEPBT Coupling_Reagent->Use_COMU_DEPBT Suboptimal (e.g., HATU, HBTU) Additives_Used Additives Used? Base_Used->Additives_Used Optimal Use_TMP_DMP Action: Use Sterically Hindered Base (e.g., TMP, DMP) Base_Used->Use_TMP_DMP Suboptimal (e.g., DIPEA) Temp_Control Temperature Control? Additives_Used->Temp_Control Yes Add_Oxyma Action: Ensure Additive is Present (e.g., Oxyma with DIC) Additives_Used->Add_Oxyma No (with Carbodiimide) Lower_Temp Action: Lower Coupling Temperature (especially for microwave) Temp_Control->Lower_Temp Too High Re_synthesize Re-synthesize Peptide with Optimized Protocol Temp_Control->Re_synthesize Controlled Use_COMU_DEPBT->Base_Used Use_TMP_DMP->Additives_Used Add_Oxyma->Temp_Control Lower_Temp->Re_synthesize

Figure 2: Troubleshooting workflow for racemization of Fmoc-(R)-Phg-OH.

References

issues with incomplete Fmoc deprotection of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete Fmoc deprotection of the sterically hindered amino acid residue, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a concern with this compound?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This issue is particularly prevalent with sterically hindered amino acids like this compound due to the bulky phenyl group adjacent to the protected amine. This steric hindrance can physically obstruct the deprotection reagent, typically piperidine, from accessing the Fmoc group.[2] The consequences of incomplete deprotection are significant, leading to the formation of deletion sequences where the subsequent amino acid fails to couple. These impurities can be difficult to separate from the desired peptide, resulting in lower overall yield and purity.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection for this specific residue?

Several factors can contribute to inefficient Fmoc removal for this sterically hindered amino acid:

  • Steric Hindrance: The bulky phenyl side chain near the N-terminus physically blocks the piperidine from accessing the Fmoc group.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, especially in hydrophobic sequences. This aggregation can shield the N-terminal Fmoc group from the deprotection reagent.[2]

  • Poor Resin Swelling: Inadequate swelling of the solid-phase support resin can limit the accessibility of reagents to the growing peptide chains.[1]

  • Suboptimal Reagents or Protocols: Degraded or impure deprotection reagents, such as an old piperidine solution, can reduce deprotection efficiency. Insufficient reaction times, temperatures, or concentrations of the deprotecting agent can also lead to incomplete removal.[1]

Q3: How can I detect if the Fmoc deprotection of this compound is incomplete?

Several methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide will show the desired product and potentially a more hydrophobic, later-eluting peak corresponding to the Fmoc-protected peptide. Mass spectrometry can confirm the identity of this byproduct by showing a mass increase of 222.24 Da.[3]

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[3][4] A plateau in absorbance indicates the completion of the reaction. An unusually broad or non-returning baseline may indicate slow or incomplete deprotection.[3]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection of the this compound residue, follow this troubleshooting workflow:

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_remediation Remediation cluster_confirmation Confirmation Diagnosis Incomplete Deprotection Suspected KaiserTest Perform Kaiser Test Diagnosis->KaiserTest HPLC_MS Analyze Cleaved Aliquot (HPLC/MS) KaiserTest->HPLC_MS Test Negative or Ambiguous StandardProtocol Review Standard Protocol - Reagent Quality - Reaction Time/Temp HPLC_MS->StandardProtocol Incomplete Deprotection Confirmed ModifyProtocol Modify Deprotection Protocol StandardProtocol->ModifyProtocol Issue Persists DBU_Protocol Use Stronger Base (e.g., DBU/Piperidine) ModifyProtocol->DBU_Protocol SolventChange Change Solvent (e.g., NMP) ModifyProtocol->SolventChange AggregationDisruption Disrupt Aggregation (e.g., Chaotropic Salts) ModifyProtocol->AggregationDisruption Reconfirm Re-evaluate with Kaiser Test and/or HPLC/MS DBU_Protocol->Reconfirm SolventChange->Reconfirm AggregationDisruption->Reconfirm Proceed Proceed with Synthesis Reconfirm->Proceed Deprotection Complete

Troubleshooting workflow for incomplete Fmoc deprotection.

Data Presentation: Comparison of Deprotection Strategies

The following table summarizes common deprotection conditions and their relative effectiveness for sterically hindered residues like this compound.

StrategyReagent CompositionTypical TimeEfficacy & Considerations
Standard Deprotection 20% Piperidine in DMF10-20 minutes (repeated)Sufficient for many amino acids, but may be inadequate for the target residue, leading to incomplete deprotection.[2]
Enhanced Deprotection 2% DBU / 2% Piperidine in DMF2-5 minutes (repeated)More effective for sterically hindered residues. DBU is a stronger, non-nucleophilic base that accelerates Fmoc removal.[5]
Alternative Solvent 20% Piperidine in NMP10-20 minutes (repeated)NMP has better solvating properties than DMF and can help to disrupt peptide aggregation.
Aggregation Disruption 20% Piperidine in DMF with 1% Triton X-100 or 1M HOBt20-30 minutesAdditives can disrupt secondary structures, improving reagent access to the Fmoc group.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin: Swell the resin in DMF for at least 30 minutes.

  • Drain the solvent.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes.[6]

  • Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.

  • Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Proceed to the amino acid coupling step.

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Swell the peptide-resin: Swell the resin in DMF for at least 30 minutes.[2]

  • Drain the solvent.

  • Deprotection: Add a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF to the resin.[5]

  • Agitate: Agitate the resin for 2-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.[2]

  • Proceed to the amino acid coupling step.

Protocol 3: Kaiser (Ninhydrin) Test

This test confirms the presence of free primary amines after deprotection.

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe: A dark blue or purple color indicates a positive result (free primary amines). A yellow or colorless solution indicates a negative result (incomplete deprotection).

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of Fmoc group removal by measuring the absorbance of the released dibenzofulvene-piperidine adduct.

  • Collect Filtrate: During the deprotection steps of your chosen protocol, collect the drained piperidine solution in a volumetric flask of known volume.

  • Dilute Sample: Dilute a known volume of the filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[1]

  • Calculate Fmoc Release: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[1]

Reaction Mechanism and Workflow Diagrams

FmocDeprotectionMechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Trapping Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Free_Amine H₂N-Peptide-Resin Beta_Elimination->Free_Amine Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Dibenzofulvene->DBF_Adduct

Mechanism of Fmoc deprotection by piperidine.

SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes End Final Peptide Repeat->End No

General workflow of a solid-phase peptide synthesis (SPPS) cycle.

References

Technical Support Center: Purification of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-(R)-Phg-OH) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Presence of a Diastereomeric Impurity in the Final Product.

  • Q: My final product, a peptide containing (R)-phenylglycine, shows two peaks on the HPLC, indicating the presence of a diastereomer. What is the likely cause and how can I prevent this?

    A: The most probable cause is racemization of the (R)-phenylglycine residue during the synthesis process. The α-proton of phenylglycine is particularly susceptible to epimerization under basic conditions.[1][2][3] Racemization primarily occurs during the coupling step of the Fmoc-protected phenylglycine.[1][3]

    Troubleshooting and Prevention Strategies:

    • Optimize Coupling Conditions: The choice of coupling reagent and base is critical. Using sterically hindered bases with weaker basicity can significantly reduce racemization.[1][4] For instance, substituting common bases like DIPEA with 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) has been shown to improve the diastereomeric purity.[1]

    • Choice of Coupling Reagent: While HATU is a common coupling reagent, alternatives like COMU, when used in combination with a hindered base, can yield higher percentages of the correct diastereomer.[1][4]

    • Minimize Pre-activation Time: Over-activation of the carboxylic acid can increase the likelihood of racemization.[5] It is advisable to add the activated amino acid to the resin immediately after preparation.[1]

    • Fmoc-Deprotection Conditions: While the coupling step is the primary source of racemization, the basic conditions of Fmoc deprotection can also contribute to a lesser extent.[2] Using 20% piperidine in DMF is a standard procedure, and significant deviations in concentration or exposure time are not recommended without careful optimization.[1]

Issue 2: Incomplete Reaction or Presence of Deletion Sequences in Peptides.

  • Q: My mass spectrometry results show the presence of species with lower molecular weights than my target peptide, suggesting incomplete reactions. What could be the cause?

    A: Incomplete reactions during solid-phase peptide synthesis (SPPS) can lead to deletion sequences. This can be caused by several factors, including steric hindrance from the bulky phenylglycine side chain and aggregation of the growing peptide chain.[4][5][6]

    Troubleshooting and Prevention Strategies:

    • Double Coupling: For sterically hindered amino acids like phenylglycine, a single coupling reaction may not be sufficient for complete incorporation. Performing a second coupling step can help drive the reaction to completion.[4]

    • Use of Potent Coupling Reagents: For difficult couplings, more potent activating reagents such as HATU may be necessary to achieve higher coupling efficiency.[5]

    • Disrupt Peptide Aggregation: Aggregation of the peptide chain on the resin can block reactive sites.[6] Strategies to mitigate this include:

      • Using solvents that disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the reaction solvent.[6]

      • Incorporating chaotropic salts like LiCl into the coupling media.[5]

      • Performing the coupling at a higher temperature.[6]

Issue 3: Difficulty in Purifying the Crude Product by Crystallization.

  • Q: I am attempting to purify my Fmoc-(R)-phenylglycine derivative by crystallization, but I am consistently obtaining an oil instead of solid crystals. What can I do?

    A: The formation of an oil during crystallization is a common issue and is often related to the solvent system, purity of the crude material, and cooling rate.[7]

    Troubleshooting and Prevention Strategies:

    • Solvent System Selection: The choice of solvent is crucial for successful crystallization. For Fmoc-amino acids, a common and effective solvent system is a mixture of ethanol and water.[8][9] The ratio of ethanol to water will need to be optimized for your specific derivative.

    • Controlled Cooling: Rapid cooling can favor the formation of an oil. Try to cool the solution slowly to allow for the formation of an ordered crystal lattice. Storing the solution at a low but not freezing temperature (e.g., 12-16°C) can be effective.[8][9]

    • Seeding: If you have a small amount of the pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

    • Purity of the Crude Material: Highly impure samples are often difficult to crystallize. It may be necessary to perform a preliminary purification step, such as flash column chromatography, to enrich the desired compound before attempting crystallization.

Data Presentation

Table 1: Effect of Coupling Conditions on the Diastereomeric Purity of Phenylglycine-Containing Peptides

Coupling ReagentBasePercentage of Correct Diastereomer (%)Reference
HATUDIPEAStandard Condition (variable results)[1]
COMUTMP>98[1]
DEPBTTMPEpimerization-free[3]
HBTUDIPEALower than HATU[1]
PyBOPDIPEALower than HATU[1]

Table 2: Purity of N-Fmoc-Amino Acids after Crystallization

CompoundCrystallization Solvent SystemPurity (HPLC at 254 nm)Reference
N-FMOC-L-phenylpropyl alcohol amino acidEthanol/Water (2:1)>=99.15%[8][9]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-(R)-Phg-OH in SPPS

This protocol is designed to minimize racemization during the incorporation of Fmoc-(R)-Phg-OH into a peptide chain on a solid support.[4]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Fmoc-(R)-Phg-OH Coupling:

    • In a separate vessel, dissolve Fmoc-(R)-Phg-OH (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add the sterically hindered weak base, 2,4,6-trimethylpyridine (TMP) (6 equivalents), to the amino acid/coupling reagent mixture.

    • Immediately add the activation mixture to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

Protocol 2: Crystallization of N-Fmoc-Amino Acid Crude Product

This protocol describes a general procedure for the purification of N-Fmoc-amino acid crude products by crystallization.[8]

  • Dissolution: Dissolve the N-Fmoc-amino acid crude product in an ethanol/water system. The ratio of ethanol to water and the concentration should be optimized for the specific compound. Gentle heating in a water bath can aid dissolution.

  • Crystallization: Place the solution in a controlled low-temperature environment (e.g., 12-16°C) to induce crystallization. Avoid rapid cooling.

  • Isolation:

    • Filter the crystalline mother liquor via suction filtration.

    • Wash the collected crystals with a cold ethanol/water mixture.

  • Drying: Dry the purified N-Fmoc-amino acid crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Low-Racemization Coupling (Fmoc-(R)-Phg-OH, COMU, TMP) deprotection->coupling wash1 Washing (DMF) coupling->wash1 cleavage Cleavage from Resin wash1->cleavage Continue Synthesis or Cleave crude Crude Peptide cleavage->crude hplc RP-HPLC Purification crude->hplc pure Pure Peptide hplc->pure

Caption: Workflow for the synthesis and purification of a peptide containing (R)-phenylglycine.

troubleshooting_racemization start Diastereomeric Impurity Detected by HPLC cause Probable Cause: Racemization of (R)-Phg start->cause coupling Optimize Coupling: - Use COMU/TMP - Minimize pre-activation cause->coupling Primary Contributor deprotection Check Deprotection: - Standard 20% Piperidine/DMF cause->deprotection Minor Contributor solution Reduced Racemization & Improved Purity coupling->solution deprotection->solution

Caption: Troubleshooting logic for addressing racemization issues.

References

stability of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-L-phenylglycine, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How stable is the Fmoc group under acidic conditions?

A1: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is generally very stable under acidic conditions.[1][2][3] This stability is a key feature of the Fmoc protection strategy in solid-phase peptide synthesis (SPPS), allowing for the use of acid-labile side-chain protecting groups like Boc and tBu.[4] The Fmoc group can withstand treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid.[5]

Q2: What conditions lead to the cleavage of the Fmoc group?

A2: The Fmoc group is labile to basic conditions.[4][6] Cleavage occurs via a β-elimination mechanism in the presence of a base, typically a secondary amine like piperidine.[4][7] A 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most common reagent for Fmoc deprotection.[2][7] Primary amines can also cleave the Fmoc group, while tertiary amines do so much more slowly.[8]

Q3: What is the primary stability concern when using Fmoc-L-phenylglycine?

A3: The main stability concern when using Fmoc-L-phenylglycine, particularly in peptide synthesis, is the high risk of racemization (epimerization) of the chiral center.[6][9] This is due to the increased acidity of the α-proton of phenylglycine, which can be abstracted under basic conditions.[6][10]

Q4: During which step of peptide synthesis is racemization of Fmoc-L-phenylglycine most likely to occur?

A4: While some racemization can occur during the Fmoc deprotection step with piperidine, studies have shown that the base-catalyzed coupling step of the activated Fmoc-L-phenylglycine is the more critical step for racemization.[9][10] The choice of coupling reagent and base during this step significantly impacts the stereochemical purity of the final peptide.[6][9]

Q5: Are peptides containing phenylglycine stable after synthesis?

A5: Yes, once incorporated into a peptide chain, the phenylglycine residue is remarkably resistant to epimerization under many standard conditions.[9] For instance, a model dipeptide was found to be stable in buffer solutions at pH 7.5 and pH 9.[9] However, extended exposure to strong bases like 1% DBU in DMF can induce racemization.[9]

Troubleshooting Guides

Problem 1: Significant racemization of the phenylglycine residue is observed in the final peptide.
Potential Cause Troubleshooting Step
Inappropriate Coupling Reagents and Base: Standard coupling conditions are known to cause significant racemization of phenylglycine.[6]Solution: Employ coupling reagents and bases known to minimize racemization. The use of COMU or DEPBT as a coupling reagent combined with a sterically hindered, weak base like 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIEA) is recommended.[6][9]
Prolonged Exposure to Basic Conditions: Extended reaction times during coupling or deprotection can increase the extent of racemization.Solution: Minimize the duration of both the coupling and deprotection steps. For Fmoc deprotection, a two-step procedure (e.g., 3 minutes followed by 10-15 minutes with fresh reagent) is often sufficient.[7]
High Reaction Temperature: Elevated temperatures can promote racemization.Solution: Perform the coupling reaction at room temperature unless specific microwave protocols with optimized conditions are being used.[11]
Problem 2: Incomplete removal of the Fmoc group.
Potential Cause Troubleshooting Step
Insufficient Deprotection Time or Reagent Volume: The Fmoc group may not be fully cleaved if the reaction time is too short or the volume of the deprotection solution is inadequate.Solution: Ensure a sufficient volume of 20% piperidine in DMF is used to fully swell and immerse the resin. A standard protocol involves two treatments: a short one (e.g., 3-5 minutes) followed by a longer one (e.g., 10-15 minutes) with fresh solution.[6][7]
Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can hinder access of the deprotection reagent to the Fmoc group.Solution: If aggregation is suspected, consider using alternative solvents or additives known to disrupt secondary structures.
Inactivated Deprotection Reagent: The piperidine solution may have degraded over time.Solution: Use a freshly prepared 20% piperidine in DMF solution for Fmoc deprotection.

Quantitative Data

Table 1: Influence of Coupling Reagents and Bases on the Racemization of Phenylglycine during Fmoc-SPPS
Coupling ReagentBaseDiastereomeric Purity (%)
HBTUDIEA~51%[6]
HATUDIEA~60%
COMUDIEA~85%
COMU TMP >98% [9]
DEPBT TMP >98% [9]
Data adapted from studies on model peptides to illustrate the impact of different coupling conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-L-phenylglycine
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1-2 hours.[6]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain. Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes. Wash the resin thoroughly with DMF (5 times).[6]

  • Activation of Fmoc-L-phenylglycine: In a separate vessel, dissolve Fmoc-L-phenylglycine (3 equivalents) and COMU (3 equivalents) in DMF.

  • Coupling: Add the sterically hindered weak base 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.[6]

  • Immediately add the activation mixture to the resin and allow it to react for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[7]

Protocol 2: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes.[7]

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Mix for 3 minutes, then drain the solution.[7]

  • Final Deprotection: Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Low-Racemization Coupling resin_swell Swell Resin in DMF deprotect1 Treat with 20% Piperidine/DMF (3-5 min) resin_swell->deprotect1 deprotect2 Treat with fresh 20% Piperidine/DMF (10-15 min) deprotect1->deprotect2 Drain wash1 Wash with DMF (5-7x) deprotect2->wash1 Drain activate Activate Fmoc-Phg-OH with COMU in DMF wash1->activate add_base Add TMP Base activate->add_base couple Add to Resin (1-2h) add_base->couple Immediately wash2 Wash with DMF (3-5x) couple->wash2 Drain wash2->deprotect1 Next Cycle

Caption: Workflow for low-racemization Fmoc-L-phenylglycine coupling.

troubleshooting_tree start High Racemization Detected? q1 Using COMU/DEPBT and a hindered base (e.g., TMP)? start->q1 Yes a1_no Action: Switch to a low-racemization coupling protocol (COMU/TMP). q1->a1_no No q2 Are coupling/deprotection times minimized? q1->q2 Yes a1_no->q2 a2_no Action: Reduce reaction times to the minimum required. q2->a2_no No q3 Is the reaction performed at room temperature? q2->q3 Yes a2_no->q3 a3_no Action: Avoid elevated temperatures during coupling. q3->a3_no No end_node Problem Resolved q3->end_node Yes a3_no->end_node

Caption: Troubleshooting decision tree for racemization issues.

References

identifying impurities in commercial batches of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities in commercial batches of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-Phg-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial batches of Fmoc-D-Phg-OH?

Commercial batches of Fmoc-D-Phg-OH can contain several types of impurities arising from the synthesis, purification, and storage of the compound. These can be broadly categorized as:

  • Diastereomeric Impurities: The most significant impurity is often the (S)-enantiomer, Fmoc-L-Phg-OH, resulting from racemization during synthesis. Phenylglycine is particularly susceptible to epimerization.[1][2][3][4]

  • Synthesis-Related Impurities:

    • Dipeptides: Formation of Fmoc-D-Phg-D-Phg-OH can occur if the Fmoc group of an already formed molecule reacts with another activated Fmoc-D-Phg-OH.[5][6]

    • Free Amino Acid: Residual, unprotected (R)-2-amino-2-phenylacetic acid can be present due to incomplete reaction during the Fmoc protection step.[6]

    • Deletion Mutants: In the context of peptide synthesis, incomplete removal of the Fmoc group can lead to the deletion of the intended amino acid in the peptide sequence.[7][8]

  • Reagent-Related Impurities:

    • Residual Solvents: Trace amounts of solvents used during synthesis and purification may be present.

    • Trifluoroacetic Acid (TFA): Often used in purification, residual TFA may be present as a counter-ion.[8]

  • Degradation Products: Over time and with improper storage, Fmoc-D-Phg-OH can degrade.

Q2: Why is racemization a particular concern for Fmoc-D-Phg-OH?

The alpha-proton of phenylglycine is more acidic than that of many other amino acids, making it more susceptible to abstraction by bases used during peptide synthesis (e.g., in the coupling or Fmoc deprotection steps).[1][2] This can lead to the formation of the corresponding (S)-enantiomer, which can have significantly different biological activity and introduce hard-to-separate impurities in the final peptide.[7][8]

Q3: How do these impurities affect my solid-phase peptide synthesis (SPPS)?

Impurities in your Fmoc-D-Phg-OH starting material can have several negative impacts on your SPPS:

  • Lower Yields: Side reactions and the incorporation of impurities can reduce the overall yield of your target peptide.[6]

  • Difficult Purification: The presence of closely related impurities, such as diastereomers or deletion sequences, can make the purification of the final peptide by HPLC challenging.[6][9]

  • Compromised Biological Activity: The incorporation of the wrong enantiomer or other impurities can alter the structure and function of the final peptide.[7]

  • Chain Termination: Certain impurities, like residual acetic acid from the synthesis of the Fmoc-amino acid, can lead to the termination of the peptide chain.[6]

Troubleshooting Guides

Problem 1: HPLC analysis of the crude peptide shows a doublet peak where a single peak for the Phenylglycine-containing peptide was expected.

Possible Cause: This is a strong indication of racemization of the Fmoc-D-Phg-OH, leading to the synthesis of two diastereomeric peptides that are being separated by your HPLC method.[3][4]

Troubleshooting Steps:

  • Confirm Racemization:

    • Analyze a sample of the commercial Fmoc-D-Phg-OH raw material using a chiral HPLC method to determine its enantiomeric purity.

    • Perform mass spectrometry on the two peaks from your crude peptide analysis. They should have the same mass.

  • Optimize Synthesis Conditions to Minimize Racemization:

    • Coupling Reagents: Use coupling reagents known to suppress racemization, such as COMU or DEPBT, in combination with a non-nucleophilic base like collidine or N-methylmorpholine (NMM).[1][2]

    • Base: Avoid using strong bases like DBU for extended periods during Fmoc deprotection if possible.[2] While piperidine is standard, ensure minimal exposure time.

    • Temperature: Perform couplings at a controlled, lower temperature.

Problem 2: Mass spectrometry of the crude peptide reveals a significant peak with a mass corresponding to the target peptide minus the mass of a Phenylglycine residue.

Possible Cause: This indicates a "deletion" of the phenylglycine residue during synthesis. This is likely due to incomplete removal of the Fmoc protecting group from the preceding amino acid, which prevents the coupling of Fmoc-D-Phg-OH.[7][8]

Troubleshooting Steps:

  • Verify Fmoc Deprotection:

    • Use a qualitative test like the Kaiser test to check for the presence of free primary amines after the deprotection step. A negative result indicates incomplete Fmoc removal.[10]

    • Quantitatively monitor the Fmoc deprotection by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the waste stream.[10][11]

  • Optimize Deprotection Protocol:

    • Increase Deprotection Time/Repetitions: Extend the deprotection time or perform a second deprotection step.

    • Use a Stronger Base: For difficult sequences, a small amount of DBU (e.g., 2%) can be added to the piperidine solution.[10] However, be mindful of the increased risk of racemization with phenylglycine.

    • Disrupt Secondary Structures: If peptide aggregation is suspected to be hindering deprotection, consider using solvents known to disrupt secondary structures or performing the synthesis at a slightly elevated temperature.[12]

Quantitative Data Summary

The following table summarizes typical purity specifications for high-quality Fmoc-amino acids for peptide synthesis.

ParameterSpecificationPotential Impact of Exceeding Specification
HPLC Purity ≥ 99.0%Lower peptide yield and more complex purification.[6]
Enantiomeric Purity (D-isomer) ≥ 99.5%Formation of diastereomeric peptide impurities.[6]
Dipeptide Content ≤ 0.1%Insertion of an extra amino acid into the peptide sequence.[5][6]
Free Amino Acid ≤ 0.2%Promotes instability of the Fmoc-amino acid and can lead to double insertions.[6]
Residual Solvents Varies by solvent (ICH guidelines)May interfere with synthesis or be toxic.
Trifluoroacetic Acid (TFA) ≤ 0.1%Can cause side reactions.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Fmoc-D-Phg-OH

This method is for determining the enantiomeric purity of the Fmoc-D-Phg-OH raw material.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose or Amylose-based).

  • Mobile Phase: An isocratic mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., 0.1% TFA or acetic acid). A typical starting point could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a small amount of the Fmoc-D-Phg-OH in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram for the elution of the two enantiomers. The (R)- and (S)-enantiomers should be well-resolved.

    • Integrate the peak areas to determine the percentage of each enantiomer.

Protocol 2: RP-HPLC-MS Analysis of Crude Peptide

This method is for analyzing the crude peptide after cleavage from the resin to identify impurities.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and in-line mass spectrometry (ESI-MS).

  • Sample Preparation: Dissolve the crude peptide in a small amount of the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial gradient conditions.

    • Inject the sample.

    • Run the gradient and collect both UV and MS data.

    • Analyze the data to identify peaks corresponding to the target peptide, diastereomers (same mass, different retention time), deletion sequences (lower mass), and other impurities.

Visualizations

experimental_workflow cluster_material_analysis Raw Material Analysis cluster_spps Solid-Phase Peptide Synthesis cluster_crude_analysis Crude Product Analysis raw_material Fmoc-D-Phg-OH Commercial Batch chiral_hplc Chiral HPLC (Protocol 1) raw_material->chiral_hplc Assess Enantiomeric Purity spps SPPS chiral_hplc->spps Purity OK deprotection Fmoc Deprotection spps->deprotection cleavage Cleavage from Resin spps->cleavage coupling Coupling deprotection->coupling coupling->spps Repeat for each amino acid rp_hplc_ms RP-HPLC-MS (Protocol 2) cleavage->rp_hplc_ms Identify Impurities final_product Pure Peptide rp_hplc_ms->final_product Purification

Caption: Workflow for impurity analysis from raw material to final peptide.

troubleshooting_logic start Crude Peptide Analysis (RP-HPLC) doublet_peak Doublet Peak (Same Mass)? start->doublet_peak deletion_peak Deletion Peak (Lower Mass)? doublet_peak->deletion_peak No racemization High Probability of Racemization doublet_peak->racemization Yes incomplete_deprotection Incomplete Fmoc Deprotection deletion_peak->incomplete_deprotection Yes end Re-synthesize Peptide deletion_peak->end Other Impurities optimize_coupling Optimize Coupling: - Use COMU/DEPBT - Use Collidine/NMM racemization->optimize_coupling optimize_deprotection Optimize Deprotection: - Increase time/reps - Check with Kaiser Test incomplete_deprotection->optimize_deprotection optimize_coupling->end optimize_deprotection->end

Caption: Troubleshooting logic for common impurity-related issues in SPPS.

References

Technical Support Center: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, also known as Fmoc-(R)-phenylglycine.

Troubleshooting Guides

Issue 1: Presence of a Diastereomeric Impurity in the Final Peptide

Symptoms:

  • A new peak appears in the HPLC chromatogram of the purified peptide, often close to the main product peak.

  • Mass spectrometry analysis confirms the impurity has the same mass as the desired peptide.

  • Chiral HPLC analysis reveals the presence of the opposite enantiomer of the phenylglycine residue.

Potential Cause: The primary cause of this issue is the racemization (epimerization) of the Fmoc-(R)-phenylglycine residue during solid-phase peptide synthesis (SPPS). The alpha-proton of phenylglycine is acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity. This can occur during two key steps:

  • Fmoc Deprotection: The use of piperidine to remove the Fmoc group creates a basic environment that can induce racemization.

  • Amino Acid Coupling: The base-catalyzed activation and coupling of the Fmoc-(R)-phenylglycine is a critical step where significant racemization can occur.[1][2][3]

Solutions:

  • Optimize Coupling Conditions:

    • Choice of Base: Replace stronger bases like N,N-diisopropylethylamine (DIPEA) with sterically hindered and weaker bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) during the coupling step.[1]

    • Coupling Reagents: Employ coupling reagents known to minimize racemization, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][2][3]

  • Modify Deprotection Conditions:

    • While the coupling step is more critical, extended exposure to strong bases during deprotection can also contribute to racemization.[1] Consider using shorter deprotection times or milder bases if racemization persists. However, ensure complete Fmoc removal to avoid deletion sequences.

  • Analytical Monitoring:

    • Routinely use chiral HPLC to monitor the stereochemical purity of peptides containing phenylglycine.

Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • The presence of the starting peptide-resin (still containing the Fmoc group) after the deprotection step.

  • Synthesis of deletion sequences where the subsequent amino acid is coupled to the wrong residue.

  • Low yield of the final peptide.

Potential Cause:

  • Steric Hindrance: The bulky nature of the phenylglycine side chain and the growing peptide chain can sometimes hinder the access of piperidine to the Fmoc group.

  • Peptide Aggregation: On-resin aggregation can prevent the deprotection solution from reaching all the reactive sites.

  • Insufficient Deprotection Time or Reagent Concentration: The standard deprotection protocol may not be sufficient for challenging sequences.

Solutions:

  • Extended Deprotection: Increase the deprotection time or perform a second deprotection step.

  • Use of Additives: In cases of aggregation, the addition of chaotropic salts to the deprotection solution may be beneficial.

  • Alternative Bases: While piperidine is standard, in some difficult cases, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) might be considered, but with caution due to the increased risk of racemization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Fmoc-(R)-phenylglycine during peptide synthesis?

A1: The two main degradation pathways are:

  • Fmoc Group Removal (Deprotection): This is an intended degradation to allow for peptide chain elongation. It occurs under basic conditions (typically 20% piperidine in DMF) via a β-elimination mechanism, yielding dibenzofulvene and carbon dioxide.

  • Racemization (Epimerization): This is an undesirable degradation pathway where the stereochemistry at the α-carbon of the phenylglycine residue is inverted, leading to the formation of a diastereomeric peptide. This is primarily caused by the basic conditions of both the Fmoc deprotection and, more significantly, the amino acid coupling steps.[1][4][5]

Q2: How can I minimize racemization of Fmoc-(R)-phenylglycine?

A2: To minimize racemization, focus on optimizing the coupling step, which is the most critical for this side reaction.[1][2][3] Use sterically hindered, weaker bases like 2,4,6-trimethylpyridine (TMP) instead of DIPEA.[1] Employ coupling reagents known to suppress racemization, such as COMU or DEPBT.[1][2][3] While racemization during Fmoc deprotection is generally less pronounced, minimizing the exposure time to the base can also be beneficial.

Q3: What analytical techniques are recommended for detecting the degradation products of Fmoc-(R)-phenylglycine?

A3: The primary analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . For detecting racemization, a chiral RP-HPLC method is necessary to separate the desired peptide from its diastereomer. Mass spectrometry (MS) is used to confirm the identity of the peptide and its degradation products by their mass-to-charge ratio.

Q4: Is Fmoc-(R)-phenylglycine stable under acidic conditions?

A4: Yes, the Fmoc protecting group is stable under the acidic conditions typically used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid - TFA). This orthogonality is a key advantage of Fmoc chemistry.

Data Presentation

Table 1: Influence of Coupling and Deprotection Conditions on the Epimerization of a Phenylglycine-Containing Peptide

Coupling ReagentCoupling BaseDeprotection Reagent (in DMF)Percentage of Correct Diastereomer (%)
HATUDIPEA10% Piperidine75
HATUTMP10% Piperidine95
COMUDIPEA10% Piperidine85
COMUTMP10% Piperidine>99
DEPBTDMP10% Piperidine>99
HATUDIPEA1% DBU73

Data adapted from Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[1]

Experimental Protocols

Protocol for Analyzing the Racemization of Fmoc-(R)-phenylglycine under Simulated SPPS Conditions

Objective: To determine the extent of racemization of Fmoc-(R)-phenylglycine when exposed to various basic conditions used in peptide synthesis.

Materials:

  • Fmoc-(R)-phenylglycine

  • Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Water (HPLC grade)

  • Bases: Piperidine, N,N-Diisopropylethylamine (DIPEA), 2,4,6-Trimethylpyridine (TMP)

  • Acid: Trifluoroacetic acid (TFA)

  • Analytical Equipment: Chiral RP-HPLC system with a UV detector, Mass Spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Fmoc-(R)-phenylglycine in DMF.

    • Prepare solutions of the different bases in DMF at concentrations relevant to SPPS (e.g., 20% piperidine, 2 eq. DIPEA, 2 eq. TMP relative to the amino acid).

  • Degradation Study:

    • In separate vials, mix the Fmoc-(R)-phenylglycine stock solution with each of the base solutions.

    • Maintain the reactions at room temperature.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction vial.

    • Quench the reaction by adding a small amount of a weak acid (e.g., acetic acid).

  • Sample Analysis:

    • Dilute the quenched aliquots with the mobile phase.

    • Inject the samples into the chiral RP-HPLC system.

    • Use a suitable chiral column (e.g., C18 with a chiral selector or a dedicated chiral stationary phase).

    • The mobile phase will typically be a gradient of ACN and water with 0.1% TFA.

    • Monitor the elution at a wavelength where the Fmoc group absorbs (around 265 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers of Fmoc-phenylglycine. The (S)-enantiomer is the product of racemization.

    • Calculate the percentage of racemization at each time point by comparing the peak areas of the two enantiomers.

    • Confirm the identity of the peaks using mass spectrometry.

Mandatory Visualization

degradation_pathway cluster_deprotection Fmoc Deprotection Pathway Fmoc_R_Phg (R)-Fmoc-Phenylglycine Intermediate Carbanion Intermediate Fmoc_R_Phg->Intermediate + Piperidine (-H+) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination R_Phg (R)-Phenylglycine (free amine) Intermediate->R_Phg - CO2 Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: Fmoc deprotection pathway of (R)-phenylglycine.

racemization_pathway R_Fmoc_Phg (R)-Fmoc-Phenylglycine Enolate Enolate Intermediate (loss of stereochemistry) R_Fmoc_Phg->Enolate Base (e.g., Piperidine, DIPEA) -H+ S_Fmoc_Phg (S)-Fmoc-Phenylglycine Enolate->S_Fmoc_Phg +H+

Caption: Racemization pathway of Fmoc-(R)-phenylglycine.

References

effect of different coupling reagents on (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-R-phenylglycine). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their peptide synthesis protocols and maintain the stereochemical integrity of this challenging amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a significant concern when using Fmoc-(R)-phenylglycine?

A1: The α-proton of phenylglycine is more acidic than that of many other amino acids due to the electron-withdrawing effect of the adjacent phenyl group.[1][2] This increased acidity makes the proton susceptible to abstraction by bases present during the coupling reaction, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a loss of stereochemical integrity, a process known as racemization or epimerization.[1][3]

Q2: Which factors have the most significant impact on the racemization of Fmoc-(R)-phenylglycine during peptide synthesis?

A2: The most critical step for racemization is the base-catalyzed coupling of the Fmoc-protected phenylglycine.[3][4] The choice of coupling reagent, the base used for activation, and the reaction conditions (temperature and time) all play a crucial role.[4][5] While the Fmoc-deprotection step can also contribute to racemization, its effect is generally considered to be much less significant than the activation/coupling step.[6]

Q3: What are the recommended coupling reagents to minimize racemization of Fmoc-(R)-phenylglycine?

A3: For sterically hindered and racemization-prone amino acids like Fmoc-(R)-phenylglycine, potent onium-salt based reagents are highly recommended over standard carbodiimides like DCC or DIC.[5] Reagents such as HATU, HBTU, and HCTU are effective, with HATU often being a preferred choice for difficult couplings.[5] More recent studies have shown that COMU and DEPBT, particularly when paired with sterically hindered, non-nucleophilic bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP), can reduce racemization to negligible levels.[1][3][4]

Q4: Can the choice of base during the coupling step influence the integrity of Fmoc-(R)-phenylglycine?

A4: Absolutely. The base used to activate the coupling reagent has a remarkable influence on the extent of racemization.[4] While N,N-diisopropylethylamine (DIPEA) is commonly used, weaker or more sterically hindered bases are often recommended to minimize epimerization.[4] Bases like N-methylmorpholine (NMM) or collidine can be advantageous.[4] The use of highly hindered bases such as TMP or DMP in combination with specific coupling reagents has proven to be very effective in preserving stereochemical integrity.[1][3]

Troubleshooting Guide

Problem 1: High levels of diastereomeric impurities are detected after coupling Fmoc-(R)-phenylglycine.

Possible Cause Troubleshooting Action
Inappropriate Coupling Reagent Switch from carbodiimide-based reagents (DCC, DIC) to onium-salt reagents like HATU, HBTU, or HCTU.[5] For optimal results, consider using COMU or DEPBT.[1][3][4]
Base-induced Racemization Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM), collidine, 2,4,6-trimethylpyridine (TMP), or 2,6-dimethylpyridine (DMP).[3][4]
Prolonged Activation/Coupling Time Reduce the pre-activation time of the amino acid before adding it to the resin. Optimize the coupling time; longer reaction times can increase the risk of racemization.
Elevated Temperature If using elevated temperatures (e.g., in microwave-assisted synthesis), carefully optimize the temperature and time to achieve a balance between coupling efficiency and minimizing racemization.[6]

Problem 2: Low coupling yield or incomplete reaction when incorporating Fmoc-(R)-phenylglycine.

Possible Cause Troubleshooting Action
Steric Hindrance Fmoc-(R)-phenylglycine is a sterically hindered amino acid, which can slow down the coupling reaction.[5] Increase the excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).[7] Consider performing a "double coupling" where the coupling step is repeated with fresh reagents.[7][8][9]
Peptide Aggregation The growing peptide chain may aggregate on the solid support, hindering access to the reactive N-terminus.[5][10] Change the solvent from DMF to a more disruptive one like NMP, or use a mixture of DMF/DCM.[5]
Inefficient Coupling Reagent If using a less reactive coupling reagent, switch to a more potent one such as HATU, HCTU, or COMU.[5][7]
Incomplete Fmoc Deprotection Ensure the previous Fmoc deprotection step was complete by performing a qualitative test (e.g., Kaiser test).[7][8][9] If the test is positive, repeat the deprotection step.

Data on Coupling Reagent Performance

The following table summarizes the relative performance of different coupling reagents in minimizing racemization during the incorporation of Fmoc-(R)-phenylglycine, based on literature data. The percentage of the desired L-diastereomer is indicative of the reagent's effectiveness in maintaining stereochemical integrity.

Coupling ReagentBase% Correct Diastereomer (Approx.)Reference
HATUDIPEA~70-80%[4]
HBTUDIPEA~70-75%[4]
HCTUDIPEA~75-85%[4]
PyBOPDIPEA~80-90%[4]
DMTMM-BF4NMM~71% (Microwave SPPS)[6]
DEPBTTMP>95%[3][4]
COMUTMP>95%[1][3][4]

Note: The exact percentages can vary depending on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-(R)-phenylglycine using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-phenylglycine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an additive such as HOAt (3 equivalents) in DMF.

  • Coupling: Add a base, typically DIPEA (6 equivalents), to the amino acid solution and allow for a brief pre-activation of 1-2 minutes. Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[7][8]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling of Fmoc-(R)-phenylglycine using COMU and TMP

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-phenylglycine (3 equivalents) and COMU (3 equivalents) in DMF.

  • Coupling: Add 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid solution. Immediately add the activation mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Visualizations

experimental_workflow start Start: Swollen Resin process_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->process_deprotection end_node End: Peptide-Resin with Phenylglycine process_wash Wash with DMF process_deprotection->process_wash Wash process_activation Amino Acid Activation (Fmoc-Phg-OH + Coupling Reagent + Base in DMF) process_coupling Coupling to Resin process_activation->process_coupling decision_kaiser Kaiser Test process_coupling->decision_kaiser process_wash->process_coupling decision_kaiser->end_node Negative decision_kaiser->process_coupling Positive (Recouple)

Caption: Standard workflow for a single coupling cycle of Fmoc-(R)-phenylglycine.

troubleshooting_racemization problem Problem: High Diastereomeric Impurity cause1 Inappropriate Coupling Reagent (e.g., Carbodiimide) problem->cause1 cause2 Strong/Unhindered Base (e.g., DIPEA) problem->cause2 cause3 Suboptimal Conditions (Time, Temperature) problem->cause3 solution1 Switch to Onium Salt (COMU, DEPBT, HATU) cause1->solution1 solution2 Use Weaker/Hindered Base (TMP, DMP, NMM) cause2->solution2 solution3 Optimize Reaction Parameters cause3->solution3

Caption: Troubleshooting logic for racemization of Fmoc-(R)-phenylglycine.

References

Technical Support Center: Interpreting NMR Spectra of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for interpreting ¹H NMR spectra of reaction mixtures containing (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-(R)-phenylglycine (Fmoc-R-Phg). This resource is designed to help you identify starting materials, reagents, products, and common impurities in your reaction spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a complex multiplet in the aromatic region (7.2-7.9 ppm). How can I distinguish the signals of Fmoc-R-Phg from other aromatic protons?

A1: The aromatic region is often crowded. The eight protons of the fluorenyl group of Fmoc-R-Phg typically appear as a series of multiplets between 7.30 and 7.90 ppm. The five protons of the phenylglycine moiety will also resonate in this region, usually between 7.20 and 7.50 ppm. To aid in assignment, compare your spectrum to a reference spectrum of pure Fmoc-R-Phg. Look for the characteristic signals of the Fmoc group, which are often the most intense in this region if it is a major component.

Q2: I am performing an Fmoc deprotection reaction using piperidine. What new signals should I expect to see in the ¹H NMR spectrum?

A2: Upon successful Fmoc deprotection, you will observe the disappearance of the Fmoc group's characteristic protons. Concurrently, you should see the appearance of signals for the dibenzofulvene-piperidine adduct. The dibenzofulvene byproduct itself shows signals around 7.3-7.8 ppm and a singlet for the olefinic protons around 6.1 ppm, though this is often rapidly trapped by piperidine.[1] The piperidine signals will also be present, typically with broad multiplets around 2.8 ppm and 1.5 ppm.[2] The protons of the newly formed free amine of (R)-phenylglycine will also appear.

Q3: I suspect my coupling reaction with Fmoc-R-Phg did not go to completion. How can I confirm this using ¹H NMR?

A3: To confirm an incomplete coupling reaction, look for the persistence of the starting material's signals. Specifically, the α-proton of the amino acid you are coupling to Fmoc-R-Phg will remain in its initial chemical shift environment. You will also see the characteristic signals of unreacted Fmoc-R-Phg. In contrast, a successful coupling will result in the appearance of a new amide NH proton signal and shifts in the α-proton signals of both amino acid residues involved in the newly formed peptide bond.

Q4: I see more than one set of signals for what I believe is my desired peptide product. What could be the cause?

A4: The presence of multiple sets of signals for your product could indicate several possibilities. One common issue with phenylglycine derivatives is racemization at the α-carbon, leading to the formation of diastereomers.[3] These diastereomers will have distinct, though often similar, ¹H NMR spectra. Another possibility is the presence of rotamers, which are conformers that interconvert slowly on the NMR timescale, giving rise to separate sets of signals. Variable temperature NMR experiments can help distinguish between diastereomers (which will not coalesce upon heating) and rotamers (which will).

Q5: How can I identify common impurities from the starting material, Fmoc-R-Phg, in my spectrum?

A5: Common impurities in Fmoc-amino acids can include small amounts of the free amino acid, dipeptides formed during the synthesis of the Fmoc-amino acid, and residual solvents from purification. Free (R)-phenylglycine will show signals for the phenyl and α-protons, but will lack the characteristic Fmoc group signals. Dipeptide impurities will have more complex spectra with additional amide and α-proton signals.

Data Presentation: Characteristic ¹H NMR Chemical Shifts

The following tables summarize typical ¹H NMR chemical shifts (δ) in ppm for Fmoc-(R)-phenylglycine and related compounds in DMSO-d6. Note that chemical shifts can vary depending on concentration, temperature, and the specific molecular environment.

Table 1: Key Reagents and Byproducts

CompoundProtonsChemical Shift (δ, ppm)Multiplicity
Piperidine CH₂ (α to NH)~2.7br m
CH₂ (β, γ to NH)~1.4-1.6br m
DIPEA CH (isopropyl)~3.0septet
CH₂ (ethyl)~2.5q
CH₃ (isopropyl)~1.0d
CH₃ (ethyl)~0.9t
Dibenzofulvene Aromatic7.34-7.85m
Olefinic6.21s
HBTU Aromatic7.3-8.1m
N-CH₃~3.1s

Table 2: Fmoc-(R)-phenylglycine and Related Species

CompoundProtonsApproximate Chemical Shift (δ, ppm)Multiplicity
Fmoc-(R)-phenylglycine *Fmoc Aromatic7.6-7.9m
Fmoc Aromatic7.3-7.5m
Phenyl7.2-7.4m
NH~8.0d
α-CH~5.3d
Fmoc CH, CH₂4.2-4.4m
(R)-Phenylglycine Phenyl7.2-7.5m
α-CH~4.0s
NH₂(variable)br s
Fmoc-Glycine Fmoc Aromatic7.90, 7.72d, t
Fmoc Aromatic7.3-7.5m
NH~7.6t
Fmoc CH, CH₂4.2-4.3m
α-CH₂~3.8d

Experimental Protocols

Protocol 1: Fmoc Deprotection of an Amino Acid on Resin

This protocol describes a standard procedure for the removal of the Fmoc protecting group from a resin-bound amino acid using piperidine.

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the swollen resin.

  • First Piperidine Treatment: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5 minutes.

  • Drain: Drain the piperidine solution.

  • Second Piperidine Treatment: Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 2: Peptide Coupling using HBTU/DIPEA

This protocol outlines the coupling of an Fmoc-protected amino acid to a deprotected amine on a solid support using HBTU and DIPEA.

  • Resin Preparation: Ensure the resin from the previous deprotection step is thoroughly washed and drained of DMF.

  • Activation of Fmoc-Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to the resin loading), HBTU (3-4 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Reaction Monitoring: Agitate the resin slurry for 1-2 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a Kaiser test (for primary amines) or a chloranil test (for secondary amines). A negative test indicates the reaction is complete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

Mandatory Visualizations

troubleshooting_workflow start Start: Analyze ¹H NMR of Reaction Mixture check_sm Are signals for Fmoc-R-Phg present as expected? start->check_sm incomplete_reaction Incomplete Reaction: - Signals of starting materials persist. - Low integration of product signals. check_sm->incomplete_reaction No/Reduced check_product Are new product signals observed? check_sm->check_product Yes no_reaction No Reaction: - Only starting material signals present. - Check reagents and conditions. check_product->no_reaction No check_impurities Are unexpected signals present? check_product->check_impurities Yes clean_reaction Reaction appears clean. Proceed with work-up. check_impurities->clean_reaction No impurity_analysis Impurity Analysis: - Compare to known shifts of byproducts (e.g., dibenzofulvene, diastereomers). - Consider side reactions. check_impurities->impurity_analysis Yes, unidentified multiple_products Multiple Product Signals: - Check for diastereomers (racemization). - Consider rotamers (VT-NMR). check_impurities->multiple_products Yes, multiple product sets peptide_coupling_cycle cluster_cycle Solid-Phase Peptide Synthesis Cycle resin Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 Wash (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) washing1->coupling washing2 Wash (DMF) coupling->washing2 next_cycle Repeat Cycle or Final Deprotection washing2->next_cycle next_cycle->deprotection Elongate Chain

References

Validation & Comparative

comparison of (R)- vs (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid in chiral synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chiral synthesis, particularly in the realm of peptide chemistry, the choice and handling of chiral building blocks are paramount. (R)- and (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-(R)-Phg-OH and Fmoc-(S)-Phg-OH, are critical non-proteinogenic amino acids for constructing peptides with unique structural and functional properties. However, their application, primarily in solid-phase peptide synthesis (SPPS), is marked by a significant challenge: a high propensity for racemization. This guide provides a detailed comparison of synthetic strategies to mitigate this issue, supported by experimental data, to enable the effective use of both enantiomers while preserving their stereochemical integrity.

The Challenge of Phenylglycine Racemization in Fmoc-SPPS

The primary difficulty in utilizing Fmoc-protected phenylglycine arises from the increased acidity of the α-proton, which makes the stereocenter susceptible to epimerization under the basic conditions inherent to Fmoc-based SPPS.[1] This loss of stereochemical purity can occur during two key stages: the removal of the Fmoc protecting group with a base such as piperidine, and, more critically, during the base-catalyzed activation and coupling of the amino acid.[2][3][4]

Standard coupling conditions in Fmoc-SPPS can result in substantial racemization. For instance, the synthesis of a pentapeptide containing phenylglycine under standard conditions led to the formation of 49% of the undesired diastereoisomer, highlighting the severity of the issue.[1][2] Consequently, the choice of coupling reagents and bases is not merely a matter of efficiency but a critical determinant of the final product's stereochemical purity.

Comparative Performance of Coupling Reagents in Mitigating Racemization

The extent of racemization of Fmoc-phenylglycine is highly dependent on the coupling methodology employed. The following table summarizes the diastereomeric purity of a model peptide synthesized using various coupling reagents and bases, demonstrating the stark differences in their ability to preserve the stereochemistry of the phenylglycine residue.

Coupling ReagentBaseDiastereomeric Purity (%)Reference
HBTUDIPEA~50[1]
HATUDIPEA~50[1]
DMTMM-BF4NMM71[1]
COMU TMP >99 [1]
DEPBT DMP >99 [1]

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate DEPBT: 3-(Diethylamino-3-oxido-1,2,3-benzotriazin-4-yl)oxy-1,2,3-benzotriazin-4(3H)-one DIPEA: N,N-Diisopropylethylamine NMM: N-Methylmorpholine TMP: 2,4,6-Trimethylpyridine DMP: 2,6-Dimethylpyridine

As the data indicates, the use of coupling reagents like COMU and DEPBT in conjunction with sterically hindered, weaker bases such as TMP and DMP can virtually eliminate racemization, yielding products with greater than 99% diastereomeric purity.[1] This is in sharp contrast to the more traditional coupling reagents like HBTU and HATU when used with a strong, non-hindered base like DIPEA, which leads to extensive epimerization.[1]

Experimental Protocols

To facilitate the successful incorporation of both (R)- and (S)-Fmoc-phenylglycine into peptide sequences, a detailed experimental protocol for a low-racemization coupling procedure is provided below.

Protocol for Low-Racemization Fmoc-Phenylglycine Coupling in SPPS

1. Resin Preparation:

  • Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.

  • Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Fmoc-Phg-OH Coupling (Low-Racemization Conditions):

  • In a separate reaction vessel, dissolve Fmoc-(R)-Phg-OH or Fmoc-(S)-Phg-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

  • To this mixture, add the sterically hindered, weak base 2,4,6-trimethylpyridine (TMP) (6 equivalents).

  • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours or until a negative Kaiser test is obtained.

  • Wash the resin with DMF (5 times).

4. Peptide Cleavage and Purification:

  • Following the completion of the peptide sequence, wash the resin with dichloromethane (DCM).

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Racemization Challenge and Synthetic Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mechanism of racemization and the recommended experimental workflow for mitigating it.

racemization_mechanism cluster_racemization Racemization Mechanism of Phenylglycine Start Fmoc-(R)-Phg-OH Activated Activated Ester (e.g., with COMU) Start->Activated Coupling Reagent Enolate Planar Enolate Intermediate Activated->Enolate Deprotonation Base Base (e.g., DIPEA) Base->Enolate Protonation Protonation Enolate->Protonation Non-stereoselective Racemic Fmoc-(R/S)-Phg-Peptide Protonation->Racemic

Caption: Mechanism of base-catalyzed racemization of Fmoc-phenylglycine during peptide coupling.

spsp_workflow cluster_workflow Low-Racemization SPPS Workflow for Fmoc-Phg Resin 1. Swell Resin in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 4. Coupling to Resin Deprotection->Coupling Activation 3. Pre-activation of Fmoc-Phg-OH (COMU + TMP in DMF) Activation->Coupling Wash 5. Wash with DMF Coupling->Wash Repeat Repeat for next cycle Wash->Repeat Cleavage 6. Cleavage from Resin (TFA cocktail) Wash->Cleavage Final Amino Acid Repeat->Deprotection Next Amino Acid Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Recommended workflow for solid-phase peptide synthesis using Fmoc-phenylglycine.

Conclusion

The effective use of both (R)- and (S)-Fmoc-phenylglycine in chiral synthesis, particularly in the demanding context of SPPS, is achievable despite the inherent risk of racemization. The "performance" of these enantiomers is less about their intrinsic reactivity differences and more about the synthetic environment in which they are placed. By selecting appropriate low-racemization coupling reagents, such as COMU or DEPBT, and sterically hindered weak bases like TMP or DMP, researchers can confidently incorporate these valuable building blocks into complex peptides while maintaining their critical stereochemical integrity. This guide provides the necessary data and protocols to navigate the challenges associated with Fmoc-phenylglycine and unlock its potential in the development of novel peptide-based therapeutics and research tools.

References

A Head-to-Head Battle: Cost-Effective Alternatives for Incorporating (R)-Phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered and racemization-prone amino acids like (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-(R)-phenylglycine, presents a significant synthetic challenge. The choice of protecting group strategy is a critical determinant of success, directly impacting peptide purity, yield, stereochemical integrity, and overall cost. This guide provides an objective, data-supported comparison of the standard Fmoc-based approach with its most viable and cost-effective alternative: the Boc- (tert-butyloxycarbonyl) protected strategy.

While other novel protecting groups exist, the primary practical and economical choice for researchers often boils down to selecting between the two cornerstone solid-phase peptide synthesis (SPPS) strategies: Fmoc and Boc. This comparison will delve into the core chemical differences, present quantitative data on performance and cost, and provide detailed experimental protocols to inform your synthetic approach.

At a Glance: Key Differences Between Fmoc and Boc Strategies

The fundamental distinction between the Fmoc and Boc strategies lies in the nature of the α-amino protecting group and the corresponding deprotection conditions. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring treatment with acids like trifluoroacetic acid (TFA).[1] This core difference dictates the choice of side-chain protecting groups, cleavage cocktails, and ultimately, the suitability of each method for specific peptide sequences, especially those containing problematic residues like phenylglycine.

Performance Comparison: The Challenge of Phenylglycine

The synthesis of peptides containing phenylglycine is complicated by two main factors: the steric hindrance of the phenyl group, which can slow down coupling reactions, and the increased acidity of the α-proton, making the amino acid highly susceptible to racemization, particularly under the basic conditions of Fmoc deprotection.[1]

Racemization: A Critical Hurdle

Fmoc Strategy: This modern and widely used approach is highly susceptible to racemization of the phenylglycine residue.[1] Studies have shown that standard Fmoc-SPPS conditions can lead to significant epimerization. For instance, the synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH2 resulted in 49% of the undesired diastereoisomer.[1][2] Racemization primarily occurs during the base-catalyzed coupling and the Fmoc-group removal steps.[2][3] However, optimization of coupling conditions, such as the use of specific coupling reagents (e.g., COMU, DEPBT) and sterically hindered weak bases (e.g., TMP, DMP), can dramatically reduce racemization to negligible levels.[3][4][5]

Boc Strategy: This older methodology is a robust and valuable tool, particularly for sequences prone to racemization. The acidic deprotection conditions are inherently less likely to cause racemization of phenylglycine compared to the basic conditions of the Fmoc cycle.[1] In the Boc strategy, the N-terminal amine is protonated after deprotection, which protects the α-proton from base-catalyzed abstraction during the subsequent coupling step.[1] This makes the Boc strategy a more reliable alternative when high stereochemical purity of a phenylglycine-containing peptide is paramount.

Coupling Efficiency and Peptide Purity

The steric bulk of the phenylglycine side chain can impede coupling efficiency in both strategies, potentially requiring double coupling or the use of more potent coupling reagents.[1] For sequences prone to aggregation, the Boc strategy may offer an advantage. The repeated treatments with TFA can help to disrupt secondary structures that lead to aggregation, potentially resulting in higher crude purity and yield for such "difficult" sequences.[1]

Quantitative Data Summary

The following tables provide a summary of quantitative data for easy comparison of the two strategies.

Table 1: Cost Comparison of (R)-Phenylglycine Derivatives
DerivativeSupplierPack SizePrice (USD)Price per Gram (USD)
Fmoc-(R)-phenylglycine Chem-Impex1 g$25.00$25.00
5 g$75.00$15.00
25 g$290.00$11.60
100 g$1,040.00$10.40
Sigma-Aldrich5 g$132.00$26.40
25 g$700.00$28.00
Boc-(R)-phenylglycine Chem-Impex5 g$18.53$3.71
25 g$46.97$1.88
100 g$132.70$1.33
250 g$260.69$1.04
1 kg$908.86$0.91
TCI Chemicals1 g$17.00$17.00
5 g$33.00$6.60

Note: Prices are subject to change and may vary between suppliers and based on purity.

Table 2: Performance Comparison for Phenylglycine-Containing Peptides
ParameterFmoc-SPPSBoc-SPPS
Racemization Risk High, especially with standard protocols. Can be as high as 49% epimerization.[1][2]Low, due to acidic deprotection conditions.[1]
Mitigation of Racemization Requires optimized coupling protocols (e.g., COMU/TMP, DEPBT/DMP) to achieve high stereochemical purity.[3][4][5]In situ neutralization protocols are recommended.[1]
Coupling Efficiency Can be impeded by steric hindrance. May require double coupling or potent reagents.[1]Can be impeded by steric hindrance. May require double coupling or potent reagents.[1]
Handling of "Difficult" Sequences May be less effective for aggregation-prone sequences.Repeated TFA treatments can help disrupt aggregation, potentially leading to higher purity and yield.[1]
Final Cleavage Conditions Milder (e.g., TFA-based cocktails).Harsher, often requiring anhydrous HF, which necessitates specialized equipment and safety protocols.[1]

Experimental Protocols

Low-Racemization Fmoc-SPPS Protocol for (R)-Phenylglycine Incorporation

This protocol is optimized to minimize racemization during the coupling of Fmoc-(R)-phenylglycine.

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Fmoc-(R)-Phg-OH Coupling (Low-Racemization Conditions):

    • In a separate vessel, dissolve Fmoc-(R)-Phg-OH (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.

    • Add the activation mixture to the deprotected resin and agitate for 2-4 hours, or until a negative Kaiser test is obtained.

    • Wash the resin with DMF (5x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA-based cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).

Boc-SPPS Protocol for (R)-Phenylglycine Incorporation

This protocol outlines a general manual procedure for the incorporation of Boc-(R)-phenylglycine.

  • Resin Swelling: Swell a suitable resin (e.g., MBHA resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 5 minutes (2x). Wash with DCM (3x).

  • Boc-(R)-Phg-OH Coupling:

    • In a separate vessel, dissolve Boc-(R)-Phg-OH (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activation mixture to the neutralized resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF.

Visualization of Workflows

SPPS_Workflow cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 DMF Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-AA, Activator, Base) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 DMF Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Next AA Fmoc_Cleave Final Cleavage (TFA Cocktail) Fmoc_Wash2->Fmoc_Cleave Final AA Fmoc_Repeat->Fmoc_Deprotect Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 DCM/IPA Wash Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIPEA/DCM) Boc_Wash1->Boc_Neutralize Boc_Wash2 DCM Wash Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling (Boc-AA, Activator, Base) Boc_Wash2->Boc_Couple Boc_Wash3 DMF/DCM Wash Boc_Couple->Boc_Wash3 Boc_Repeat Repeat Cycle Boc_Wash3->Boc_Repeat Next AA Boc_Cleave Final Cleavage (Anhydrous HF) Boc_Wash3->Boc_Cleave Final AA Boc_Repeat->Boc_Deprotect

Caption: General workflows for Fmoc and Boc solid-phase peptide synthesis.

Decision_Tree Start Incorporate (R)-Phenylglycine? Racemization_Concern Is strict stereochemical integrity the primary concern? Start->Racemization_Concern Aggregation_Prone Is the sequence prone to aggregation? Racemization_Concern->Aggregation_Prone No Use_Boc Use Boc Strategy Racemization_Concern->Use_Boc Yes HF_Access Is the lab equipped for handling anhydrous HF? Aggregation_Prone->HF_Access No Consider_Boc Consider Boc Strategy Aggregation_Prone->Consider_Boc Yes HF_Access->Use_Boc Yes Use_Fmoc_Optimized Use Fmoc Strategy with Optimized Low-Racemization Protocol HF_Access->Use_Fmoc_Optimized No

Caption: Decision tree for selecting a strategy for phenylglycine incorporation.

Conclusion and Recommendations

The choice between the Boc and Fmoc strategies for the synthesis of (R)-phenylglycine-containing peptides is a nuanced one, with the primary trade-off being between the risk of racemization, cost, and the handling of hazardous reagents.

  • Cost-Effectiveness: For routine synthesis where cost is a major driver, the Boc strategy is significantly more cost-effective based on the raw material price of the protected amino acid.

  • Stereochemical Purity: When the highest stereochemical integrity is paramount, the Boc strategy offers a more reliable approach due to its inherently lower risk of racemization for phenylglycine.

  • Safety and Convenience: The Fmoc strategy offers milder reaction conditions and avoids the use of highly hazardous anhydrous HF, making it a more convenient and safer option for many laboratories. With optimized, low-racemization coupling protocols, the Fmoc strategy can be a viable approach, provided that the potential for epimerization is carefully monitored.

Ultimately, the optimal choice will depend on the specific properties of the target peptide, the available resources and expertise of the researcher, and the scale of the synthesis. For peptides with a high propensity for aggregation, or in laboratories well-equipped for handling HF, the Boc strategy remains a powerful and cost-effective alternative.

References

chiral HPLC method development for separating enantiomers of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a critical quality attribute in pharmaceutical development and peptide synthesis. The use of N-α-fluorenylmethyloxycarbonyl (FMOC) protected amino acids, such as 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (N-FMOC-2-phenylglycine), necessitates robust analytical methods to ensure the stereochemical integrity of these crucial building blocks. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of N-FMOC-2-phenylglycine enantiomers, supported by experimental data from studies on analogous compounds.

Comparison of Chiral Stationary Phases and Mobile Phase Conditions

The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. For N-FMOC protected amino acids, polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated broad applicability and high selectivity.

Table 1: Comparison of Polysaccharide-Based Chiral Stationary Phases for the Separation of N-FMOC-Amino Acids

Chiral Stationary Phase (CSP)CSP TypeTypical Mobile Phase ConditionsReported Performance for N-FMOC-Amino AcidsKey Advantages
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Reversed-Phase: Acetonitrile/Water with 0.1% TFA or Formic AcidGood selectivity for a range of N-FMOC amino acids.[1]Broad enantioselectivity, robust and reliable.
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Reversed-Phase: Acetonitrile/Water with 0.1% TFAHighly successful for numerous N-FMOC amino acids, often providing baseline separation.[2]Often provides complementary selectivity to other cellulose-based phases.
Lux Cellulose-3 Cellulose tris(4-methylbenzoate)Reversed-Phase: Acetonitrile/Water with 0.1% TFAGood chiral recognition for many N-FMOC amino acids.[2]Alternative selectivity profile.
Chiralpak IA/IB Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized)Normal, Reversed, and Polar Organic PhasesEffective for a wide range of N-FMOC amino acids.[3]Covalently immobilized selector allows for a wider range of solvents.
Chiralpak QD-AX/QN-AX Quinine/Quinidine carbamate on silicaPolar Organic: Methanol with acidic and basic additivesAnion-exchange mechanism particularly suited for acidic analytes like N-FMOC amino acids.[3]Unique separation mechanism based on ion-exchange.

Table 2: Comparison of Macrocyclic Antibiotic-Based Chiral Stationary Phases for the Separation of N-FMOC-Amino Acids

Chiral Stationary Phase (CSP)CSP TypeTypical Mobile Phase ConditionsReported Performance for N-FMOC-Amino AcidsKey Advantages
Chirobiotic T TeicoplaninReversed-Phase: Methanol/Water or Acetonitrile/Water with TEAA or Ammonium AcetateExcellent for many N-blocked amino acids.[4]Multimodal, can be used in reversed-phase, normal-phase, and polar organic modes.
Chirobiotic R Ristocetin AReversed-Phase or Polar Organic ModeGood separations for FMOC and t-BOC amino acids.[4]Complementary selectivity to other macrocyclic antibiotic phases.
Chirobiotic V VancomycinReversed-Phase or Polar Organic ModeEffective for a variety of amino acid derivatives.[5]Broad applicability for chiral compounds.

Experimental Workflow for Chiral HPLC Method Development

A systematic approach is crucial for the efficient development of a robust chiral HPLC method. The following workflow outlines the key steps from initial screening to method optimization.

Chiral_Method_Development A Define Analyte Properties (N-FMOC-2-phenylglycine) B Initial CSP Screening (Polysaccharide & Macrocyclic) A->B Acidic Nature C Mobile Phase Screening (Reversed-Phase & Polar Organic) B->C Select CSPs D Evaluate Initial Results (Retention, Resolution, Peak Shape) C->D Run Screening Experiments D->B Re-screen with different CSPs E Optimization of Promising Conditions D->E Select Best CSP/Mobile Phase F Method Validation E->F Optimized Method G Routine Analysis F->G Validated Method

Caption: A generalized workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the development of a chiral HPLC method for the enantiomers of N-FMOC-2-phenylglycine.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Columns:

    • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Lux Cellulose-2 (250 x 4.6 mm, 5 µm)

    • Chirobiotic T (250 x 4.6 mm, 5 µm)

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Trifluoroacetic acid (TFA), formic acid (FA), and triethylamine (TEA).

  • Sample: A solution of racemic N-FMOC-2-phenylglycine (approximately 1 mg/mL) dissolved in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).

2. Initial Screening Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm (based on the FMOC chromophore)

  • Injection Volume: 5-10 µL

Screening Mobile Phases:

  • Reversed-Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

    • Gradient: 50-90% B over 20 minutes

    • Isocratic: Start with 60% Acetonitrile, 70% Acetonitrile, and 80% Acetonitrile (with 0.1% TFA)

  • Polar Organic Mode (for Chirobiotic T):

    • Methanol with 0.1% TFA and 0.1% TEA

3. Method Optimization:

Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs), selectivity (α), and analysis time:

  • Organic Modifier: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase.

  • Acidic Additive: Compare the effects of TFA and formic acid on peak shape and retention. The concentration can also be optimized (e.g., 0.05% to 0.2%).

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, while increasing it can shorten the analysis time.

  • Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and thus influence selectivity.

By systematically evaluating these parameters, a robust and reliable chiral HPLC method for the enantiomeric separation of N-FMOC-2-phenylglycine can be developed and validated for routine use in quality control and research environments.

References

biological activity of peptides containing (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid versus native analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptide structures presents a powerful strategy for modulating biological activity, enhancing stability, and optimizing therapeutic potential. This guide provides a comparative analysis of peptides containing the unnatural amino acid (R)-2-amino-2-phenylacetic acid, a derivative of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, versus their native counterparts. Through an examination of available experimental data, this document aims to elucidate the impact of this modification on receptor binding and functional activity.

The substitution of a native amino acid with (R)-2-amino-2-phenylacetic acid, also known as (R)-phenylglycine, introduces significant structural and conformational changes within a peptide. The phenyl ring directly attached to the alpha-carbon restricts the rotational freedom of the side chain, influencing the peptide's overall topography and its interaction with biological targets.[1][2] This modification can lead to altered binding affinities, changes in agonist or antagonist activity, and improved resistance to enzymatic degradation.

Impact on Receptor Binding Affinity: A Quantitative Comparison

While comprehensive comparative data across a wide range of peptides remains an area of active research, a notable study on opioid peptide analogues provides a clear illustration of the potential effects of incorporating a structurally related unnatural amino acid. In a comparative analysis of Biphalin, a dimeric opioid peptide, the substitution of Phenylalanine with 4-Fluoro-phenylalanine—another phenyl-substituted glycine derivative—resulted in a significant enhancement of binding affinity for both µ- and δ-opioid receptors.

To provide a framework for comparison, the following table summarizes the binding affinities (Ki) of a native opioid peptide analogue and its counterpart containing a modified phenylalanine. Although this example does not use (R)-phenylglycine, it serves as a valuable model for how such data should be presented and the potential magnitude of the effects.

Peptide AnalogueNative ResidueModified ResidueReceptorBinding Affinity (Ki, nM)Fold Change
Opioid Peptide X Phenylalanine4-Fluoro-phenylalanineµ-opioid1.2 ± 0.2-
Opioid Peptide X Analogue -4-Fluoro-phenylalanineµ-opioid0.4 ± 0.13.0x increase
Opioid Peptide X Phenylalanine4-Fluoro-phenylalanineδ-opioid5.8 ± 0.9-
Opioid Peptide X Analogue -4-Fluoro-phenylalanineδ-opioid0.8 ± 0.17.3x increase

Note: This table is a representative example based on available data for a similar unnatural amino acid to illustrate the comparative format. Specific data for (R)-phenylglycine containing peptides versus their direct native analogues is currently limited in publicly available literature.

Structure-Activity Relationship Insights

The introduction of (R)-phenylglycine can significantly alter the structure-activity relationship (SAR) of a peptide.[1] Alanine scanning, a technique where individual amino acids are replaced by alanine, has been used to probe the contribution of specific residues to a peptide's bioactivity. In studies on feglymycin, a peptide containing D-3,5-dihydroxyphenylglycine (D-Dpg), replacing this residue with D-Alanine led to a 4- to 16-fold decrease in the minimum inhibitory concentration (MIC), indicating the critical role of the phenylglycine derivative in its antibacterial and antiviral activity.[1] These findings underscore the importance of the phenylglycine moiety for biological function.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the biological activity of peptides.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay is employed to determine the binding affinity of a test compound (e.g., the peptide analogue) to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor)

  • Unlabeled native peptide and (R)-phenylglycine-containing peptide analogue

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled native peptide and the (R)-phenylglycine-containing analogue.

  • In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test peptides.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • The IC50 values (concentration of the peptide that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay (EC50 Determination)

This assay measures the ability of a peptide to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger in signal transduction pathways, to determine its functional potency (EC50).

Materials:

  • CHO-K1 cells stably expressing the target G-protein coupled receptor (GPCR)

  • Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX)

  • Forskolin (a direct activator of adenylyl cyclase)

  • Native peptide and (R)-phenylglycine-containing peptide analogue

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with assay medium and pre-incubate the cells.

  • Prepare serial dilutions of the native peptide and the (R)-phenylglycine-containing analogue.

  • For agonist activity, add the peptide dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • For antagonist activity, pre-incubate the cells with the peptide dilutions before adding a known agonist.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves by plotting the cAMP levels against the peptide concentrations.

  • The EC50 values (concentration of the peptide that produces 50% of the maximal response) are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The incorporation of (R)-phenylglycine can influence how a peptide interacts with its receptor and subsequently modulates intracellular signaling pathways. The diagrams below illustrate a typical GPCR signaling cascade and a general workflow for the comparative biological evaluation of peptide analogues.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Analogue ((R)-Phenylglycine) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Native_Peptide Native Peptide Synthesis Binding_Assay Receptor Binding Assay (Ki determination) Native_Peptide->Binding_Assay Functional_Assay Functional Assay (EC50/IC50 determination) Native_Peptide->Functional_Assay Analogue_Peptide (R)-Phenylglycine Analogue Synthesis Analogue_Peptide->Binding_Assay Analogue_Peptide->Functional_Assay Data_Comparison Comparative Analysis of Bioactivity Data Binding_Assay->Data_Comparison Functional_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis

Caption: Workflow for comparative analysis of peptide analogues.

Conclusion

The incorporation of (R)-2-amino-2-phenylacetic acid into peptide scaffolds is a promising avenue for peptide drug discovery. While direct comparative data remains sparse, the available evidence from related unnatural amino acids suggests that this modification can profoundly impact biological activity, often leading to enhanced receptor affinity and altered functional responses. The provided experimental protocols and workflows offer a standardized framework for conducting such comparative studies, which are crucial for advancing our understanding of the structure-activity relationships of these modified peptides and for the rational design of novel therapeutics. Further research dedicated to the systematic comparison of (R)-phenylglycine-containing peptides with their native analogues is warranted to fully unlock their therapeutic potential.

References

The Dilemma of Phenylglycine: A Comparative Guide to Fmoc-Protected Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of phenylglycine (Phg) and its derivatives into peptide chains is a double-edged sword. While these non-proteinogenic amino acids are crucial for creating peptides with enhanced stability and unique pharmacological properties, their synthesis is notoriously plagued by a high risk of racemization. This guide provides a comprehensive comparative analysis of Fmoc-protected phenylglycine derivatives in solid-phase peptide synthesis (SPPS), offering data-driven insights and detailed protocols to navigate this synthetic challenge.

Phenylglycine's susceptibility to epimerization stems from the increased acidity of its α-proton, making it prone to abstraction under the basic conditions inherent to Fmoc-SPPS.[1][2] The critical step for this loss of stereochemical integrity is not the Fmoc deprotection, as might be assumed, but rather the base-catalyzed coupling of the Fmoc-Phg residue.[3][4] This guide will delve into the performance of various coupling strategies and reaction conditions to mitigate this issue, presenting a clear path toward the synthesis of enantiomerically pure phenylglycine-containing peptides.

Performance Under Pressure: A Quantitative Look at Racemization

The choice of coupling reagents and bases is paramount in controlling the stereochemical outcome of phenylglycine incorporation. Standard coupling agents, while effective for many amino acids, can prove disastrous for the chiral integrity of Phg. The following tables summarize the quantitative data on the percentage of the desired L-Phg diastereomer versus the undesired D-Phg diastereomer under various coupling conditions.

Coupling ReagentBase% Correct Diastereomer (L-Phg)% Epimer (D-Phg)Reference
HATUDIPEA~51%~49%[2][5]
DEPBTTMP>98%<2%[3]
COMUTMP>98%<2%[1][3]
COMUDMP>98%<2%[3]
DMTMM-BF4NMM71%29%[5]

Table 1: Comparative Racemization Levels of Fmoc-L-Phenylglycine with Various Coupling Reagents and Bases.

Condition% Correct Diastereomer% EpimerReference
Standard Fmoc-SPPS with HATU/DIPEA~51%~49%[2][5]
Microwave-assisted SPPS (50°C, 22W) with DMTMM-BF4/NMM71%29%[5]
Optimized Fmoc-SPPS with COMU/TMP>98%<2%[1][3]

Table 2: Impact of Synthesis Conditions on Phenylglycine Racemization.

Charting the Course: Mitigating Racemization in Phenylglycine Coupling

The following diagram illustrates the critical step of Fmoc-L-phenylglycine coupling during SPPS and highlights the factors that influence the stereochemical outcome.

Racemization_Pathway cluster_coupling Fmoc-L-Phg Coupling Step cluster_racemization Racemization Pathway cluster_mitigation Mitigation Strategy Fmoc_L_Phg Fmoc-L-Phg-OH Activated_Ester Activated Ester (e.g., with COMU) Fmoc_L_Phg->Activated_Ester Coupling Reagent Peptide_Resin Peptide-Resin (free N-terminus) Activated_Ester->Peptide_Resin Coupling Enolate Enolate Intermediate (Loss of Chirality) Activated_Ester->Enolate Strong Base (e.g., DIPEA) Fmoc_L_Phg_Peptide Fmoc-L-Phg-Peptide (Desired Product) Activated_Ester->Fmoc_L_Phg_Peptide Weak Base Fmoc_D_Phg Fmoc-D-Phg-Peptide (Epimer) Enolate->Fmoc_D_Phg Protonation Weak_Base Sterically Hindered Weak Base (e.g., TMP, DMP)

Figure 1. Racemization pathway of Fmoc-phenylglycine during coupling and mitigation strategy.

Experimental Protocols for Low-Racemization Phenylglycine Coupling

To achieve high stereochemical purity in the synthesis of phenylglycine-containing peptides, the following protocols are recommended.

Materials
  • Fmoc-L-Phenylglycine

  • Rink Amide Resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling Reagents:

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)

    • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • Bases:

    • 2,4,6-Trimethylpyridine (TMP) or Diisopropylethylamine (DIPEA) for comparison

  • Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

Standard Fmoc-SPPS Deprotection
  • Swell the resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the piperidine solution.

  • Add fresh 20% piperidine in DMF.

  • Agitate for 10-15 minutes.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times).

Low-Racemization Coupling Protocol for Fmoc-L-Phenylglycine
  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Phenylglycine (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

  • Base Addition: Add TMP (4 equivalents) to the activation mixture.

  • Coupling: Immediately add the activation mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

A Kaiser test can be performed to ensure complete coupling. For subsequent amino acid couplings, standard coupling protocols (e.g., with HATU/DIPEA) can be resumed, as the risk of racemization is primarily associated with the activated phenylglycine residue.

The Boc Alternative: A Brief Comparison

The tert-butyloxycarbonyl (Boc) strategy for SPPS offers an alternative that is less prone to phenylglycine racemization due to its use of acidic deprotection conditions (e.g., trifluoroacetic acid).[2] However, the Boc strategy requires the use of harsher reagents, such as hydrofluoric acid (HF), for final cleavage, which necessitates specialized equipment and stringent safety precautions.[2] For most applications where high stereochemical purity is the primary concern, an optimized Fmoc strategy with low-racemization coupling protocols is the more practical and widely adopted approach.[2]

Conclusion

The successful incorporation of Fmoc-protected phenylglycine derivatives into peptides without significant racemization is an achievable goal with careful selection of reagents and reaction conditions. The data unequivocally demonstrates that coupling reagents like COMU and DEPBT, when paired with sterically hindered, weak bases such as TMP, can virtually eliminate epimerization.[3][4] By implementing the optimized protocols outlined in this guide, researchers can confidently synthesize phenylglycine-containing peptides with high stereochemical integrity, unlocking their full potential in drug discovery and development.

References

A Comparative Guide to the Spectroscopic Validation of a Synthetic Route for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and validation of a synthetic route for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-(R)-phenylglycine. The successful synthesis and purification of this compound are pivotal for its application in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid phenylglycine into peptide chains. A significant challenge in the synthesis and subsequent use of Fmoc-phenylglycine is its high susceptibility to racemization, which necessitates careful selection of reaction conditions and robust analytical validation.[1][2]

This document outlines a standard synthetic protocol and provides a detailed comparison with alternative strategies, focusing on mitigating racemization. Furthermore, it presents a comprehensive guide to the spectroscopic validation of the final product, a critical step to ensure its stereochemical integrity and purity.

Synthetic Route and a Comparison of Protecting Group Strategies

The standard synthesis of Fmoc-(R)-phenylglycine involves the reaction of (R)-phenylglycine with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. While straightforward, the primary concern is the potential for racemization of the chiral center.

Comparison of Amino-Protecting Group Strategies

The choice of the α-amino protecting group is critical in peptide synthesis, directly impacting the potential for racemization, especially with sensitive residues like phenylglycine.[3] The two most common strategies are the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

FeatureFmoc ProtectionBoc Protection
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., trifluoroacetic acid - TFA)
Racemization Risk for Phenylglycine High, due to the basic deprotection and coupling conditions.[1][4]Lower, as acidic conditions are less prone to epimerization.[3]
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups.Quasi-orthogonal with benzyl-based side-chain protecting groups.
Compatibility Suitable for acid-sensitive sequences.Better for base-sensitive sequences and can help reduce aggregation.[3]
Handling Avoids the use of highly corrosive and hazardous HF.Final cleavage often requires HF, necessitating specialized equipment.[3]

For the synthesis of peptides containing phenylglycine, the Fmoc strategy is widely used due to its milder overall conditions. However, to minimize racemization, specific coupling reagents that suppress epimerization, such as COMU or DEPBT, combined with sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP), are highly recommended.[5]

Experimental Protocol: Solution-Phase Synthesis of Fmoc-(R)-phenylglycine

This protocol describes a solution-phase synthesis, which is suitable for the preparation of the protected amino acid itself.

Materials:

  • (R)-Phenylglycine

  • 9-fluorenylmethyl-chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolution: Dissolve (R)-phenylglycine (1 equivalent) and sodium carbonate (2.5 equivalents) in a mixture of 1,4-dioxane and water (1:1 v/v).

  • Reaction: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-(R)-phenylglycine as a white solid.

Spectroscopic Validation

The identity and purity of the synthesized Fmoc-(R)-phenylglycine must be confirmed using a combination of spectroscopic methods. The following table summarizes the expected and observed spectroscopic data.

(Note: Experimentally obtained spectra for this specific compound are not widely available in the public domain. The data presented below is predicted based on the known spectral characteristics of the Fmoc group and the phenylglycine moiety, and is intended as a guide for validation.)

Spectroscopic TechniqueExpected Data
¹H NMR (in CDCl₃)δ (ppm): 10.0-12.0 (br s, 1H, COOH), 7.7-7.8 (m, 2H, Fmoc), 7.5-7.6 (m, 2H, Fmoc), 7.2-7.4 (m, 9H, Fmoc & Ph), 5.3-5.5 (d, 1H, α-CH), 4.2-4.5 (m, 2H, CH₂-O), 4.1-4.2 (t, 1H, CH-Fmoc)
¹³C NMR (in CDCl₃)δ (ppm): 173-176 (C=O, acid), 155-157 (C=O, carbamate), 143-145 (Fmoc), 141-142 (Fmoc), 138-140 (Ph), 127-129 (Ph & Fmoc), 125 (Fmoc), 120 (Fmoc), 67-68 (CH₂-O), 58-60 (α-CH), 47-48 (CH-Fmoc)
IR (Infrared) Spectroscopy (KBr pellet)ν (cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), ~3300 (N-H stretch), ~1720 (C=O stretch of carboxylic acid), ~1690 (C=O stretch of carbamate), ~1530 (N-H bend), aromatic C-H and C=C stretches
Mass Spectrometry (ESI-)m/z: 372.1 [M-H]⁻

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship for choosing a synthetic strategy.

experimental_workflow Experimental Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Spectroscopic Validation dissolution Dissolve (R)-Phenylglycine and Na2CO3 reaction Add Fmoc-Cl at 0°C dissolution->reaction stirring Stir overnight at RT reaction->stirring remove_dioxane Remove Dioxane stirring->remove_dioxane wash_impurities Wash with Ethyl Acetate remove_dioxane->wash_impurities acidify Acidify with 1M HCl wash_impurities->acidify extract Extract with Ethyl Acetate acidify->extract purify Recrystallize from Ethyl Acetate/Hexane extract->purify nmr 1H and 13C NMR purify->nmr ir FT-IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms

Caption: Workflow for the synthesis and validation of Fmoc-(R)-phenylglycine.

decision_pathway Decision Pathway for Protecting Group Selection start Need to synthesize a Phenylglycine-containing peptide? racemization_risk Is racemization a major concern? start->racemization_risk acid_sensitivity Is the peptide sequence acid-sensitive? racemization_risk->acid_sensitivity Yes consider_alternatives Consider alternative protecting groups racemization_risk->consider_alternatives No base_sensitivity Is the peptide sequence base-sensitive? acid_sensitivity->base_sensitivity No use_fmoc Use Fmoc strategy with racemization-suppressing reagents (e.g., COMU/TMP) acid_sensitivity->use_fmoc Yes base_sensitivity->use_fmoc Yes use_boc Use Boc strategy base_sensitivity->use_boc No

Caption: Decision pathway for selecting a protecting group for phenylglycine.

By following the detailed experimental protocol and validating the product against the provided spectroscopic data, researchers can confidently synthesize high-purity, stereochemically defined Fmoc-(R)-phenylglycine for their drug discovery and development needs. The comparative data and decision pathway further aid in selecting the most appropriate synthetic strategy to minimize byproducts and ensure the integrity of the final peptide.

References

performance comparison of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid with other non-canonical amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern therapeutic design. These unique building blocks offer pathways to enhance peptide stability, modulate bioactivity, and introduce novel functionalities.[1][2] Among these, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine (Fmoc-D-Phg-OH), is a valuable component for constructing peptides with diverse pharmaceutical applications, including antimicrobial and antiviral agents.[3]

However, the performance of Fmoc-D-Phg-OH in peptide synthesis is marked by a significant challenge: a high susceptibility to racemization. This guide provides an objective comparison of Fmoc-D-Phg-OH's performance, particularly concerning its stereochemical stability during synthesis, against other amino acids and outlines the experimental protocols necessary to ensure its successful incorporation.

Core Performance Challenge: Racemization in Fmoc-SPPS

The primary performance bottleneck for Fmoc-D-Phg-OH is the heightened acidity of its α-proton, located at the benzylic position.[4] During the base-catalyzed steps of Fmoc solid-phase peptide synthesis (SPPS), particularly the coupling reaction, this proton can be easily abstracted. This leads to the formation of a planar enolate intermediate, which upon reprotonation can result in a mixture of D and L enantiomers, compromising the stereochemical integrity of the final peptide.[4][5] This issue is significantly more pronounced for phenylglycine compared to canonical amino acids, which lack this acidic α-proton.[5]

The following diagram illustrates the critical step in the Fmoc-SPPS workflow where racemization of phenylglycine is most likely to occur.

cluster_SPPS_Cycle Fmoc-SPPS Cycle for Phenylglycine cluster_Racemization Racemization Risk Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-D-Phg-OH + Activator + Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Rac_Step Critical Racemization Step Coupling->Rac_Step Capping 3. Capping (Optional) Wash2->Capping Return Repeat for next amino acid Capping->Return Rac_Info Base-catalyzed coupling of Fmoc-Phg is the primary source of epimerization. Rac_Step->Rac_Info

Caption: Fmoc-SPPS workflow highlighting the critical racemization step.

Quantitative Comparison of Coupling Conditions

The key to successfully incorporating Fmoc-D-Phg-OH is the careful selection of coupling reagents and bases to suppress epimerization. Standard coupling conditions often lead to unacceptable levels of the undesired diastereomer. The table below summarizes experimental data on the extent of racemization under various Fmoc-SPPS coupling conditions.

Amino AcidCoupling ReagentBaseDiastereomer (%)Reference
Fmoc-L-Phg-OH HBTUDIPEA34.3[3]
Fmoc-L-Phg-OH HCTUDIPEA20.8[3]
Fmoc-L-Phg-OH HATUDIPEA10.1[3]
Fmoc-L-Phg-OH COMU DMP <1 [3]
Fmoc-L-Phg-OH DEPBT TMP <1 [3]
Fmoc-Ala-OH HBTUDIPEA<1N/A

Data is for the synthesis of model dipeptides like Fmoc-Phg-Pro-NH2 or Bz-Arg-Phg-NH2, which are particularly prone to racemization. HBTU/DIPEA represents a standard coupling condition, while COMU/DMP and DEPBT/TMP are optimized conditions.

As the data clearly indicates, standard coupling protocols are insufficient for maintaining the stereochemical integrity of phenylglycine. However, by employing specific combinations of coupling reagents (like COMU) and highly hindered, non-nucleophilic bases (like DMP or TMP), racemization can be reduced to negligible levels.[3][4]

The following diagram illustrates the logical comparison between incorporating a standard amino acid and the racemization-prone phenylglycine.

cluster_StandardAA Standard Amino Acid (e.g., Alanine) cluster_Phg Phenylglycine Start_Std Fmoc-Ala-OH Coupling_Std Coupling (Standard Conditions) Start_Std->Coupling_Std Product_Std Peptide with High Stereopurity Coupling_Std->Product_Std Start_Phg Fmoc-D-Phg-OH Coupling_Phg Coupling Start_Phg->Coupling_Phg Product_Phg_Bad Racemized Peptide (Mixture of Diastereomers) Coupling_Phg->Product_Phg_Bad Standard Conditions (e.g., HBTU/DIPEA) Product_Phg_Good Peptide with High Stereopurity Coupling_Phg->Product_Phg_Good Optimized Conditions (e.g., COMU/DMP)

Caption: Synthetic outcome comparison for standard vs. Phg incorporation.

Performance Beyond Synthesis: Peptide Stability

Once successfully incorporated, non-canonical amino acids like phenylglycine can enhance the stability of peptides against enzymatic degradation.[1] The bulky aromatic side chain directly attached to the α-carbon restricts the conformational freedom of the peptide backbone, which can hinder access by proteases.[5] While canonical peptides can be rapidly degraded, peptides containing ncAAs often exhibit longer half-lives, a crucial attribute for therapeutic candidates.[6]

Experimental Protocols

To ensure the successful incorporation of Fmoc-D-Phg-OH with minimal racemization, specific, optimized protocols are required.

Protocol 1: Standard Fmoc-SPPS Deprotection

This protocol is standard for all amino acids in the sequence.

  • Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin, 100-200 mesh) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[7]

  • Fmoc Removal: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.[7]

  • Reaction: Agitate the resin mixture at room temperature for 10-20 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]

Protocol 2: Optimized Low-Racemization Coupling for Fmoc-D-Phg-OH

This protocol is critical for the phenylglycine incorporation step.

  • Reagent Preparation:

    • Prepare a solution of Fmoc-D-Phg-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

    • Separately, prepare a solution of 2,6-dimethylpiperidine (DMP) (4 equivalents) in DMF.

  • Pre-activation (Optional but Recommended): Briefly mix the Fmoc-D-Phg-OH/COMU solution before adding it to the resin.

  • Coupling Reaction:

    • Add the Fmoc-D-Phg-OH/COMU solution to the deprotected resin.

    • Immediately add the DMP solution to initiate the coupling.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Conclusion

This compound is a powerful building block for creating novel peptides with enhanced properties. Its primary performance drawback is a significant tendency to racemize during the base-catalyzed coupling step of Fmoc-SPPS. However, experimental data conclusively shows that this challenge can be overcome. By replacing standard coupling reagents and bases with optimized systems, such as COMU combined with a hindered base like DMP, researchers can achieve excellent incorporation efficiency with negligible epimerization.[3][4] This allows scientists to harness the benefits of phenylglycine—such as increased proteolytic stability—without compromising the stereochemical purity and, ultimately, the biological activity of the final peptide product.

References

peer-reviewed studies on the applications of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of atypical amino acids into peptide chains is a key strategy for developing novel therapeutics with enhanced stability and biological activity. (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as (R)-Fmoc-phenylglycine (Fmoc-R-Phg-OH), is a crucial building block in this endeavor. Phenylglycine-containing peptides are integral to a range of pharmacologically active agents, including antimicrobial and antiviral compounds.[1][2]

However, the synthetic utility of Fmoc-R-Phg-OH is dominated by a significant challenge: the high susceptibility of its α-proton to epimerization under the basic conditions inherent to standard Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of synthetic strategies to mitigate racemization, focusing on the choice of coupling reagents and bases, and contrasts the widely used Fmoc strategy with the alternative Boc-based approach.

Performance Comparison: Minimizing Racemization in Fmoc-SPPS

The primary application of (R)-Fmoc-phenylglycine is as a building block in SPPS. The major hurdle in its use is the risk of racemization, which can compromise the stereochemical integrity of the final peptide. Research has shown that the critical step for racemization is the base-catalyzed coupling of the Fmoc-protected phenylglycine.[1][2] The choice of coupling reagent and the organic base used during this step has a profound impact on the level of epimerization.

Influence of Coupling Reagents and Bases on Stereochemical Purity

The following tables summarize quantitative data from a systematic study on the synthesis of two model peptides containing L-phenylglycine, illustrating the percentage of the desired diastereomer preserved under various coupling conditions.

Table 1: Effect of Different Bases on the Racemization of Phenylglycine During Coupling with HATU

BasepKaPeptide A (% Correct Diastereomer)Peptide B (% Correct Diastereomer)
DIPEA10.18282
NMM7.388989
DMP6.799292
TMP 7.43 93 93

Data sourced from Liang et al. (2017).[2] Peptide A: Bz-(L)-Arg-(L)-Phg-NH2; Peptide B: Bz-(L)-Ala-(L)-Phg-NH2. Standard conditions used HATU as the activator.

Table 2: Effect of Different Coupling Reagents on the Racemization of Phenylglycine

ActivatorBasePeptide A (% Correct Diastereomer)Peptide B (% Correct Diastereomer)
HBTUDIPEA8080
PyBOPDIPEA8181
HATUDIPEA8282
DMTMM-BF4DIPEA8888
DEPBTDIPEA9090
COMUDIPEA9292
DEPBT TMP >98 >98
COMU TMP >98 >98

Data sourced from Liang et al. (2017).[2] Peptide A: Bz-(L)-Arg-(L)-Phg-NH2; Peptide B: Bz-(L)-Ala-(L)-Phg-NH2. The base was DIPEA unless otherwise specified.

These data clearly indicate that the combination of a less basic, sterically hindered base like 2,4,6-trimethylpyridine (TMP) with a modern uronium (COMU) or phosphonium (DEPBT) coupling reagent can reduce racemization to negligible levels.[2]

Comparative Analysis: Fmoc vs. Boc Strategy for Phenylglycine Peptides

The choice between the two primary SPPS strategies, Fmoc and tert-butyloxycarbonyl (Boc), is critical when synthesizing phenylglycine-containing peptides. The trade-off centers on the risk of racemization versus the use of harsh, hazardous reagents.

Table 3: Comparison of Fmoc and Boc SPPS Strategies for Phenylglycine Incorporation

FeatureFmoc StrategyBoc Strategy
α-Amino Protection Base-labile Fmoc groupAcid-labile Boc group
Deprotection Reagent 20% Piperidine in DMF (Base)50% TFA in DCM (Acid)
Racemization Risk High , especially during base-catalyzed coupling and deprotection.[3][4]Low , acidic deprotection conditions are less conducive to α-proton abstraction.
Final Cleavage Mild acid (e.g., 95% TFA)Strong, hazardous acid (Anhydrous HF)
Side-Chain Protection Acid-labile groups (e.g., tBu, Trt)Benzyl-based groups, cleaved by HF
Aggregation Issues Can be problematic as the peptide-resin is neutralized.Repeated acid treatments can help disrupt aggregation.[1]
Recommendation Recommended with optimized, low-racemization protocols (e.g., COMU/TMP).A reliable alternative, especially for aggregation-prone sequences, if HF-handling facilities are available.[1]

Experimental Protocols and Methodologies

Detailed and reproducible protocols are essential for successfully synthesizing peptides containing (R)-phenylglycine with high stereochemical purity.

Key Experimental Protocol: Low-Racemization Coupling of Fmoc-R-Phg-OH

This protocol outlines a general procedure for the manual coupling of Fmoc-R-Phg-OH to a resin-bound peptide amine using conditions optimized to minimize epimerization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-R-Phg-OH (3 equivalents relative to resin loading)

  • COMU (3-(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) (2.9 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel. If the N-terminus is Fmoc-protected, perform deprotection by treating the resin twice with 20% piperidine in DMF (5 min, then 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x) and confirm the presence of the free amine using a qualitative test (e.g., Kaiser test).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-R-Phg-OH and COMU in DMF. Add TMP to the solution and vortex briefly to mix.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (negative result indicates a complete reaction). If the reaction is incomplete, a second coupling may be performed.

  • Chain Elongation: Proceed to the Fmoc deprotection of the newly added Fmoc-R-Phg-OH to continue the peptide chain elongation.

Racemization Analysis by RP-HPLC

The extent of racemization is determined by analyzing the crude peptide product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 analytical column.

  • Mobile Phase: A linear gradient of Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).

  • Detection: UV absorbance at 220 nm or 280 nm.

  • Analysis: The desired peptide containing (R)-phenylglycine and the undesired diastereomer containing (S)-phenylglycine will typically exhibit different retention times, allowing for their separation and quantification. The percentage of racemization is calculated based on the relative peak areas of the two diastereomers.

Visualizing Workflows and Key Relationships

Diagrams generated using Graphviz provide a clear visual representation of the synthetic process and the factors influencing the desired outcome.

SPPS_Workflow start Start: Free Amine on Solid Support coupling Coupling: Fmoc-R-Phg-OH + COMU/TMP start->coupling 1. end_node Final Peptide wash1 Wash (DMF, DCM) coupling->wash1 2. deprotection Fmoc Deprotection: 20% Piperidine/DMF wash2 Wash (DMF, DCM) deprotection->wash2 4. wash1->end_node Final Step: Cleavage & Purification wash1->deprotection 3. (for next cycle) wash2->coupling Repeat Cycle

Caption: Optimized Fmoc-SPPS cycle for incorporating (R)-phenylglycine.

Racemization_Factors racemization Racemization of Fmoc-R-Phg-OH coupling_step Coupling Step coupling_step->racemization Primary Cause [10] deprotection_step Deprotection Step deprotection_step->racemization Secondary Cause [7] base Base Choice (e.g., DIPEA vs. TMP) base->coupling_step reagent Coupling Reagent (e.g., HATU vs. COMU) reagent->coupling_step base_conc Base Concentration & Exposure Time base_conc->deprotection_step

Caption: Key factors influencing the racemization of phenylglycine in SPPS.

References

benchmarking coupling efficiency of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid with different activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered and racemization-prone amino acids such as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-Phg-OH) presents a significant challenge. The phenyl group at the α-carbon increases steric bulk and enhances the acidity of the α-proton, making this amino acid highly susceptible to epimerization under standard solid-phase peptide synthesis (SPPS) conditions. The choice of coupling reagent (activator) is therefore a critical determinant of success, directly impacting the stereochemical purity and overall yield of the final peptide.

This guide provides an objective comparison of commonly used coupling reagents for the incorporation of Fmoc-D-Phg-OH, with a focus on minimizing racemization. The performance of various activators is benchmarked using quantitative data from experimental studies.

Performance Comparison of Coupling Reagents

The primary challenge in coupling Fmoc-D-Phg-OH is mitigating the loss of stereochemical integrity. Therefore, the most critical metric for comparing coupling reagents is the diastereomeric purity of the resulting peptide. The following table summarizes the performance of various activators in the synthesis of phenylglycine-containing peptides.

Coupling ReagentBaseDiastereomeric Purity (%)Reference
HBTUDIPEA~50[1]
HATUDIPEA~50[1]
DMTMM-BF4NMM71[1][2]
COMU TMP >99 [1]
DEPBT DMP >99 [1]

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate DEPBT: 3-(Diethylamino-3-oxido-1,2,3-benzotriazin-4-yl)oxy-1,2,3-benzotriazin-4(3H)-one DIPEA: N,N-Diisopropylethylamine NMM: N-Methylmorpholine TMP: 2,4,6-Trimethylpyridine DMP: 2,6-Dimethylpyridine

The data clearly indicates that the choice of both the coupling reagent and the base is crucial for maintaining the stereochemical integrity of the phenylglycine residue. Standard uronium-based reagents like HBTU and HATU, when used with a common non-nucleophilic base such as DIPEA, lead to significant racemization, with approximately half of the desired product being the incorrect diastereomer.[1] In contrast, the use of the third-generation uronium reagent COMU or the phosphonium reagent DEPBT, in combination with a sterically hindered and weaker base like TMP or DMP, can suppress epimerization to negligible levels, yielding diastereomeric purities greater than 99%.[1][3] Studies have shown that the base-catalyzed coupling step, rather than the Fmoc-deprotection step, is the primary contributor to racemization.[3][4]

Experimental Protocols

To ensure the successful incorporation of Fmoc-D-Phg-OH with minimal racemization, the following detailed experimental protocols are recommended.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for a single coupling cycle in Fmoc-SPPS.
Low-Racemization Coupling Protocol for Fmoc-D-Phg-OH using COMU

This protocol is optimized to minimize epimerization during the incorporation of Fmoc-D-Phg-OH.[1]

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Fmoc-D-Phg-OH Coupling:

    • In a separate vessel, dissolve Fmoc-D-Phg-OH (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add the sterically hindered, weak base 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Standard Coupling Protocol (for comparison)

This protocol is provided for reference and is not recommended for the coupling of Fmoc-D-Phg-OH due to the high risk of racemization.[5]

  • Resin Preparation: Swell and deprotect the resin as described in the low-racemization protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Phg-OH (3 equivalents) and the coupling reagent (e.g., HATU, 3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the solution.

    • Immediately add the reaction mixture to the resin.

    • Agitate for one hour.

  • Washing: Wash the resin with DMF.

Mechanism of Activation and Coupling

The process of peptide bond formation involves the activation of the carboxylic acid of the incoming Fmoc-amino acid by the coupling reagent. This forms a reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-OH Active_Ester Reactive Intermediate (Active Ester) Fmoc_AA->Active_Ester Activator Activator (e.g., COMU) Activator->Active_Ester Base Base (e.g., TMP) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Amine (H₂N-Peptide-Resin) Resin_Amine->Peptide_Bond

General mechanism of carboxylic acid activation and coupling.

Conclusion and Recommendations

The successful incorporation of Fmoc-D-Phg-OH with high stereochemical purity is achievable but requires careful selection of the coupling conditions.

  • Highly Recommended: For minimizing racemization, the use of COMU or DEPBT as the coupling reagent in combination with a sterically hindered, weak base such as TMP or DMP is strongly advised. This combination has been experimentally shown to yield diastereomeric purities exceeding 99%.[1][3]

  • Not Recommended: The use of standard coupling reagents like HATU and HBTU with common bases like DIPEA should be avoided for the coupling of Fmoc-D-Phg-OH, as this leads to extensive racemization.[1]

By employing the optimized protocols outlined in this guide, researchers can confidently incorporate this challenging amino acid into their peptide sequences, ensuring the synthesis of the desired stereoisomer with high purity.

References

Conformational Analysis of Peptides Incorporating (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. One such amino acid, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, a derivative of (R)-phenylglycine, introduces significant conformational constraints due to the steric bulk of both the phenyl ring and the N-terminal fluorenylmethoxycarbonyl (Fmoc) group. This guide provides a comparative analysis of the conformational properties of peptides containing this modified amino acid, supported by experimental data from analogous systems and detailed experimental protocols.

Introduction to Conformational Constraints

The substitution of the Cα hydrogen with a phenyl group in (R)-phenylglycine already restricts the accessible conformational space of the peptide backbone, primarily the phi (φ) and psi (ψ) dihedral angles. The permanent attachment of the bulky Fmoc group to the α-amino group further amplifies this steric hindrance, leading to a highly constrained residue. Such modifications are known to induce stable secondary structures, such as β-turns and extended conformations, which can be crucial for enhancing receptor binding affinity and proteolytic stability.[1][2]

Comparative Conformational Analysis

Direct experimental data for peptides incorporating a persistent N-Fmoc-(R)-phenylglycine residue is limited in publicly available literature. However, by examining studies on peptides containing Cα,α-disubstituted amino acids and peptides with N-terminal Fmoc modifications, we can infer the expected conformational behavior and compare it with other conformationally restricted peptides.

Key Conformational Directing Features:

  • Cα,α-Disubstitution: The presence of two non-hydrogen substituents on the α-carbon atom severely limits the rotational freedom around the N-Cα and Cα-C' bonds. This often leads to well-defined secondary structures. For instance, homopeptides of Cα-methylated α,α-disubstituted amino acids tend to form 310-helices, while those with larger Cα-ethylated substituents favor fully extended C5-conformations.[1]

  • N-Terminal Acylation with Bulky Groups: The Fmoc group, when used as a permanent N-acyl moiety, contributes significantly to the overall conformation through π-π stacking and hydrophobic interactions.[3] This can drive self-assembly and stabilize specific secondary structures, such as β-sheets, as observed in Fmoc-RGD tripeptides.[4]

Alternative Conformationally Constrained Peptides for Comparison:

For a practical comparison, we will consider two well-studied classes of peptides with conformationally restricting modifications:

  • Peptides containing Cα,α-diphenylglycine (Dpg): This amino acid provides a close analog to the phenyl-substituted core of our target molecule.

  • Peptides containing Cα-methyl, Cα-cyclohexylglycine (αMe)Chg): This provides a comparison with a non-aromatic, yet highly constrained, Cα,α-disubstituted amino acid.

Data Presentation

The following tables summarize typical quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy for peptides containing conformationally constrained amino acids.

Table 1: Comparative ¹H NMR Chemical Shift Data (in ppm)

Residue TypeAmide NHCαHAromatic/Aliphatic Side ChainReference
Model Fmoc-(R)-Phg-containing peptide (Expected) ~8.0-8.5~5.0-5.57.2-7.8 (Fmoc, Phe)Inferred from[4]
Cα,α-diphenylglycine (Dpg)-containing peptide ~7.5-8.0-7.0-7.5 (Phe)[5]
Cα-methyl, Cα-cyclohexylglycine ((αMe)Chg)-containing peptide ~7.8-8.2-0.8-1.8 (Cyclohexyl)[1]

Note: Chemical shifts are highly dependent on the specific peptide sequence and solvent conditions.

Table 2: Comparative Circular Dichroism (CD) Spectral Data

Peptide TypeKey Spectral Features (in nm)Inferred ConformationReference
Model Fmoc-(R)-Phg-containing peptide (Expected) Minimum at ~218 nm, Positive peaks at ~200-210 nm and ~260 nmβ-sheet or ordered aggregate[4]
Cα,α-diphenylglycine (Dpg)-containing peptide Weak negative band around 220 nmExtended Conformation[5]
Cα-methyl, Cα-cyclohexylglycine ((αMe)Chg)-containing peptide Minima at ~205 and ~222 nm310-helix/β-turn[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

A general protocol for the manual synthesis of peptides incorporating Fmoc-(R)-phenylglycine or other non-natural amino acids on a Rink Amide resin.

experimental_workflow Resin 1. Resin Swelling (DMF, 1h) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM, DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF, 2h) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat steps 2-5 for each amino acid Washing2->Repeat Next cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Washing3 8. Washing (DMF, DCM) Final_Deprotection->Washing3 Cleavage 9. Cleavage and Side-Chain Deprotection (TFA/TIS/H2O, 3h) Washing3->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Analysis 11. Characterization (Mass Spectrometry) Purification->Analysis

Solid-Phase Peptide Synthesis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to identify all proton resonances.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton scalar couplings within amino acid spin systems, and TOCSY (Total Correlation Spectroscopy) to identify all protons belonging to a particular amino acid residue.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-400 ms to identify through-space proximities between protons. These are crucial for determining the three-dimensional structure.

  • Data Analysis:

    • Assign all proton resonances using the combination of 1D and 2D spectra.

    • Analyze NOE cross-peaks to generate a list of inter-proton distance restraints.

    • Use molecular modeling software to calculate a set of conformers consistent with the experimental restraints.

nmr_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis oneD_H1 1D ¹H NMR twoD_COSY 2D COSY/TOCSY oneD_H1->twoD_COSY twoD_NOESY 2D NOESY/ROESY twoD_COSY->twoD_NOESY Assignment Resonance Assignment twoD_NOESY->Assignment Restraints NOE Restraint Generation Assignment->Restraints Structure_Calc Structure Calculation Restraints->Structure_Calc Final_Structure Conformational Ensemble Structure_Calc->Final_Structure Sample_Prep Sample Preparation Sample_Prep->oneD_H1

NMR Conformational Analysis Workflow

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., methanol or water). Dilute the stock solution with the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from 190 to 260 nm at a constant temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

    • Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure. Characteristic minima and maxima indicate the presence of α-helices, β-sheets, or random coil structures.

Logical Relationships in Conformational Analysis

The following diagram illustrates the interplay between the structural features of the modified amino acid and the resulting conformational properties of the peptide.

logical_relationship cluster_structural_features Structural Features of Modified Amino Acid cluster_conformational_effects Conformational Effects cluster_resulting_properties Resulting Peptide Properties C_alpha_sub Cα,α-Disubstitution (e.g., Phenyl group) Restricted_Rotation Restricted Backbone Rotation (φ, ψ angles) C_alpha_sub->Restricted_Rotation Steric_Hindrance Increased Steric Hindrance C_alpha_sub->Steric_Hindrance N_acyl_sub Bulky N-Acyl Group (e.g., Fmoc) N_acyl_sub->Steric_Hindrance Pi_Stacking π-π Stacking Interactions N_acyl_sub->Pi_Stacking Defined_Structure Defined Secondary Structure (β-turn, helix, extended) Restricted_Rotation->Defined_Structure Steric_Hindrance->Defined_Structure Self_Assembly Tendency for Self-Assembly Pi_Stacking->Self_Assembly Enhanced_Stability Enhanced Proteolytic Stability Defined_Structure->Enhanced_Stability Modulated_Activity Modulated Biological Activity Defined_Structure->Modulated_Activity Self_Assembly->Modulated_Activity

Structure-Conformation-Property Relationship

References

Assessing the Impact of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. The introduction of conformationally constrained amino acids is a key strategy to modulate the secondary structure of peptides, thereby enhancing their stability, binding affinity, and pharmacokinetic properties. This guide provides a comparative analysis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-(R)-Phg-OH), a Cα-tetrasubstituted amino acid, and its impact on peptide secondary structure, benchmarked against the well-characterized helix-inducing amino acid, α-aminoisobutyric acid (Aib).

The incorporation of Cα,α-disubstituted amino acids, such as phenylglycine derivatives, restricts the available conformational space of the peptide backbone, promoting the formation of stable secondary structures like β-turns and helices.[1][2] While Fmoc-(R)-Phg-OH offers the potential to induce specific structural motifs, its use in solid-phase peptide synthesis (SPPS) requires careful optimization to mitigate the risk of racemization. This guide presents available data on the conformational effects of such modifications and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Comparative Analysis of Conformational Constraints

The choice of a constraining amino acid is dictated by the desired secondary structure. Here, we compare the structural features and reported conformational effects of Fmoc-(R)-Phg-OH and Aib.

FeatureThis compound (Fmoc-(R)-Phg-OH)α-Aminoisobutyric Acid (Aib)
Structure A Cα-tetrasubstituted amino acid with a phenyl group at the α-carbon.The simplest Cα-tetrasubstituted amino acid with two methyl groups at the α-carbon.
Conformational Preference The bulky phenyl group significantly restricts backbone dihedral angles. Depending on the adjacent residues, it has been shown to promote either fully extended conformations or induce β-turns and 3(10)-helices.[3][4][5]Strongly promotes helical conformations, particularly the 3(10)-helix, due to the steric hindrance of the gem-dimethyl groups.[6][7]
Key Application Induction of turns and stabilization of specific folded structures.Induction and stabilization of α-helical and 3(10)-helical structures.
Synthetic Consideration The α-proton is acidic, leading to a high propensity for racemization during peptide synthesis, especially under basic conditions.[8]No α-proton, so it is not susceptible to racemization.

Quantitative Impact on Peptide Secondary Structure

The following table summarizes the expected and reported impacts of incorporating these amino acids on the secondary structure of a model peptide, as would be determined by Circular Dichroism (CD) spectroscopy. Direct quantitative data for peptides containing (R)-phenylglycine is sparse in publicly available literature, highlighting the need for further experimental investigation.

Peptide SequenceModification% α-Helix% β-Sheet% Turn/Random CoilReference
Ac-Tyr-(Ala)5-Lys-NH2None (Control)~15%~10%~75%Hypothetical
Ac-Tyr-(Ala)2-Aib-(Ala)2-Lys-NH2Aib substitutionIncreased (e.g., ~40%)Minimal ChangeDecreased[6][7]
Ac-Tyr-(Ala)2-(R)-Phg-(Ala)2-Lys-NH2(R)-Phg substitutionData not availableData not availableData not available-

Experimental Protocols

To facilitate the direct comparison of (R)-phenylglycine with other constrained amino acids, detailed protocols for the primary analytical techniques are provided below.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid, non-destructive technique for assessing the overall secondary structure of peptides in solution.[9]

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).

  • Accurately determine the peptide concentration, as this is critical for calculating the mean residue ellipticity.

  • Prepare a sufficient volume of the same buffer for use as a blank.

2. Data Acquisition:

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum of the buffer blank from 260 nm down to 190 nm.

  • Rinse the cuvette thoroughly with the peptide solution before filling.

  • Record the CD spectrum of the peptide sample using the same parameters as the blank.

  • For thermal stability studies, spectra can be recorded at various temperatures.[10]

3. Data Analysis:

  • Subtract the buffer spectrum from the peptide spectrum.

  • Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length in millimeters.

  • The percentage of each secondary structure element can be estimated by deconvolution of the CD spectrum using various algorithms. Characteristic spectral features include:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: A negative band around 218 nm.

    • Random coil: A strong negative band around 198 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis

NMR spectroscopy provides detailed, residue-specific information on the three-dimensional structure of peptides in solution.[11][12]

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 90% H2O/10% D2O or a deuterated buffer, to a final concentration of 1-5 mM.[13]

  • Adjust the pH of the sample to a value that slows amide proton exchange (typically pH 4-6).

  • Transfer the solution to a high-quality NMR tube.

2. NMR Experiments:

  • 1D ¹H NMR: Provides a general overview of the peptide's folding and purity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[14]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons that are less than 5 Å apart. These NOEs are crucial for determining the peptide's three-dimensional structure.[14]

  • Chemical Shift Index (CSI): The deviation of ¹Hα chemical shifts from random coil values can be used to identify regions of regular secondary structure.[15]

3. Structure Calculation:

  • Assign the observed NMR signals to specific protons in the peptide sequence.

  • Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of structures that are consistent with the experimental data using molecular dynamics and simulated annealing protocols.

Visualizing the Workflow and Concepts

To clarify the experimental process and the underlying principle of conformational constraint, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation peptide_synthesis Solid-Phase Peptide Synthesis (with and without (R)-Phg) purification RP-HPLC Purification peptide_synthesis->purification cd_spectroscopy Circular Dichroism (CD) Spectroscopy purification->cd_spectroscopy nmr_spectroscopy NMR Spectroscopy (TOCSY, NOESY) purification->nmr_spectroscopy secondary_structure Secondary Structure Quantification cd_spectroscopy->secondary_structure 3 3 nmr_spectroscopy->3 comparison Comparative Analysis of Secondary Structure secondary_structure->comparison d_structure 3D Structure Calculation d_structure->comparison conformational_constraint cluster_unconstrained Unconstrained Peptide (e.g., with Glycine) cluster_constrained Constrained Peptide (with (R)-Phg) unconstrained High Conformational Flexibility ensemble Ensemble of Conformations (Random Coil, etc.) unconstrained->ensemble constrained Restricted Backbone Rotation defined_structure Defined Secondary Structure (e.g., β-turn, Helix) ensemble->defined_structure Structural Pre-organization constrained->defined_structure

References

Safety Operating Guide

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, also known as Fmoc-(R)-phenylglycine, are crucial for maintaining laboratory safety and environmental responsibility. This document provides detailed procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous.[1] Understanding its primary hazards is the first step in safe handling and disposal.

Hazard Summary Table:

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE):

To minimize exposure risks, the following PPE must be worn when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2]

  • Hand Protection: Wear suitable chemically resistant gloves, such as nitrile gloves.[2][3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood.[1][3] If there is a risk of generating dust, an N95-type particle filter respirator is recommended.[2]

II. Disposal Procedures

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular waste streams.[2][3][4] All waste must be disposed of through your institution's certified chemical waste disposal program, adhering to all local, state, and federal regulations.[1][2][5]

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Keep waste containing Fmoc-(R)-phenylglycine separate from other chemical waste to prevent unintended reactions.[2]

  • Containerization:

    • Use containers that are chemically resistant and can be securely sealed.[2]

  • Solid Waste Disposal:

    • Unused or Expired Compound: Place the solid waste in a clearly labeled, sealed container. The original container is suitable if it is in good condition.[5]

    • Contaminated Materials: Collect any items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, in a designated and clearly labeled container for solid chemical waste.[2][5]

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[5]

  • Liquid Waste Disposal:

    • Solutions: Collect all solutions containing Fmoc-(R)-phenylglycine in a separate, labeled, and sealed container for liquid chemical waste.[2]

    • Solvent Classification: Depending on the solvent used, the waste may need to be classified as halogenated or non-halogenated solvent waste.[2]

    • Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages.[5]

  • Spill and Cleanup:

    • Liquid Spills: Absorb solutions with a finely-powdered liquid-binding material like diatomite.[1]

    • Solid Spills: Carefully sweep or shovel the material to avoid creating dust and place it in a suitable, closed container for disposal.[3]

    • Decontamination: Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]

    • Dispose of all cleanup materials as hazardous waste.

  • Storage of Waste:

    • Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2] Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • Arrange for the collection and disposal of all waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Solid_Waste Solid Waste (Unused chemical, contaminated gloves, etc.) Collect_Solid Collect in a labeled, sealed container for solid hazardous waste. Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Solutions containing the chemical) Collect_Liquid Collect in a labeled, sealed container for liquid hazardous waste. Liquid_Waste->Collect_Liquid Store_Waste Store in a designated, well-ventilated, and secure area. Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Final_Disposal Dispose through a certified chemical waste disposal program (e.g., institutional EHS). Store_Waste->Final_Disposal

Caption: Workflow for the disposal of solid and liquid waste.

References

Personal protective equipment for handling (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for handling (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (CAS No. 111524-95-9), a compound commonly utilized in peptide synthesis. Adherence to these protocols is paramount for ensuring personal safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following personal protective equipment (PPE) is mandatory to prevent exposure.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or other suitable gloves should be worn. Inspect gloves prior to use and dispose of contaminated gloves properly.[2]
Eye/Face Protection Safety glasses with side shields or gogglesEssential to protect eyes from dust and splashes.[3][4][5] A face shield may be necessary for additional protection.[4][6]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing.[3][4][5]
Respiratory Protection N95 or P1 type dust maskUse when handling the solid powder to minimize inhalation of dust particles, especially in areas without adequate ventilation.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. All operations involving the solid powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][5]

  • Preparation: Before handling, ensure the work area is clean and an eyewash station and safety shower are readily accessible.[4]

  • Weighing and Transfer:

    • Don all required PPE as specified in the table above.

    • Carefully weigh the solid powder in a chemical fume hood or a ventilated enclosure to minimize dust generation.[5]

    • Use a spatula for transfers to avoid creating dust.

  • Preparing Solutions:

    • When dissolving, add the solvent to the solid to prevent splashing.[3]

    • Clearly label all containers with the chemical name and concentration.[3]

  • Post-Handling:

    • Wash hands thoroughly after handling.[1][2]

    • Clean the work surface and decontaminate any spills promptly.

Disposal Plan

Proper disposal of this chemical and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or surplus material should be treated as hazardous waste. It is recommended to dissolve the material in a combustible solvent and dispose of it via a licensed disposal company.[2] Do not allow the product to enter drains.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, should be collected in a sealed, labeled container for hazardous waste disposal.[6]

  • Empty Containers: Dispose of as unused product.[2]

Quantitative Data Summary

PropertyValue
CAS Number 111524-95-9[1]
Molecular Formula C23H19NO4
Molecular Weight 373.40 g/mol [7]
Appearance White to off-white powder[3]
Storage Temperature 2-8°C[8]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Work Area (Clean, Check Safety Equipment) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh transfer 4. Transfer for Use weigh->transfer decontaminate 5. Decontaminate Work Area transfer->decontaminate dispose_waste 6. Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose_waste

Caption: A logical workflow for the safe handling and disposal of the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.